Technical Documentation Center

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Elucidation of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic leads in drug discovery. It prioritizes "field-proven" methodologies over generic textbook definitions, specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic leads in drug discovery. It prioritizes "field-proven" methodologies over generic textbook definitions, specifically addressing the unique spectroscopic challenges of the 1,4-diazepane scaffold.

Executive Summary & Strategic Context

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a core intermediate for dual orexin receptor antagonists (e.g., Suvorexant analogs) and various GPCR ligands.

The structural validation of this molecule presents three specific analytical challenges that this guide addresses:

  • The "Rotamer Trap": The N-Cbz (benzyloxycarbonyl) protecting group induces restricted rotation around the carbamate bond, causing severe line-broadening or peak doubling in NMR spectra at ambient temperature.

  • Regio-isomerism: Distinguishing the 1,4-diazepane ring expansion from potential 1,3-diazepane or piperazine by-products formed during cyclization.

  • Absolute Configuration: Unambiguously assigning the (S)-enantiomer at the C6 position, which is remote from the Cbz chromophore.

Synthetic Context & Impurity Profiling

To validate the structure, one must understand the genesis of the molecule. The most common synthetic route involves the reaction of N-Cbz-ethylenediamine with epichlorohydrin (or a chiral glycidyl equivalent).

Critical Impurity Markers
  • Piperazine Isomers: If the cyclization occurs via the "wrong" nitrogen attack, a 6-membered piperazine ring with an exocyclic hydroxymethyl group may form.

  • Dimers: Intermolecular reaction between two diamine units and one epichlorohydrin.

DOT Diagram 1: Elucidation Workflow This workflow outlines the decision tree for validating the scaffold before investing in expensive chiral analysis.

ElucidationWorkflow Start Crude/Isolated Intermediate LCMS LC-MS Analysis (Confirm m/z & Fragmentation) Start->LCMS NMR_RT 1H NMR (25°C) Check for Rotamers LCMS->NMR_RT NMR_HT High-Temp NMR (80°C) DMSO-d6 NMR_RT->NMR_HT Broad/Split Peaks? Connectivity 2D NMR (COSY, HSQC, HMBC) Confirm 7-membered Ring NMR_HT->Connectivity Chiral Stereochem Assignment (Mosher's Method) Connectivity->Chiral Connectivity OK Final Validated Structure Chiral->Final

Caption: Step-wise validation workflow moving from mass confirmation to conformational analysis and finally absolute stereochemistry.

NMR Elucidation Strategy: Overcoming Rotamers

The Phenomenon

At 25°C in CDCl₃, the N-Cbz group exhibits slow exchange between syn and anti rotamers. This results in a spectrum where the benzylic protons (OCH₂Ph) appear as two unequal singlets (or broad humps), and the diazepane ring protons (H2, H3, H5, H7) appear as complex, uninterpretable multiplets.

The Protocol: High-Temperature NMR (VT-NMR)

To collapse these rotamers into a time-averaged singlet, Variable Temperature (VT) NMR is mandatory .

  • Solvent: DMSO-d₆ (Boiling point allows heating; CDCl₃ is too volatile).

  • Temperature: 353 K (80°C).

  • Concentration: 10–15 mg in 0.6 mL.

Expected 1H NMR Profile (353 K, DMSO-d₆):

Position Multiplicity Integration Assignment Logic
7.30–7.40 Multiplet 5H Aromatic Phenyl (Cbz)
5.08 Singlet 2H Benzylic CH₂ (Cbz) - Sharpens at high temp
3.80 Multiplet 1H H6 (Methine attached to OH)
3.40–3.60 Multiplet 4H H2/H7 (Protons α to N-Cbz and N-H)
2.70–2.90 Multiplet 2H H3/H5 (Protons β to N-Cbz)

| 1.80 | Broad s | 1H | OH (Exchangeable) |

Connectivity Confirmation (2D NMR)

To rule out the piperazine isomer (6-membered ring), focus on the HMBC (Heteronuclear Multiple Bond Correlation):

  • The "Bridge" Check: Look for correlations between H6 (the CH-OH) and the carbons at positions 5 and 7.

  • Ring Size: In a 1,4-diazepane, H6 should show COSY correlations to two distinct CH₂ groups (C5 and C7). In the piperazine isomer (exocyclic CH₂OH), the CH-OH proton would couple to only one CH group (the ring methine).

Stereochemical Determination: Modified Mosher’s Method

Since the molecule is an oil or low-melting solid, X-ray crystallography is often difficult. The Modified Mosher’s Method is the gold standard for determining the absolute configuration of the secondary alcohol at C6.

The Principle

You will derivatize the secondary alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[1][2][3] The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the diazepane ring. By calculating the difference in chemical shifts (


), you can deduce the spatial arrangement.
Experimental Protocol

Step 1: Preparation of (S)-MTPA Ester

  • Dissolve 5 mg of the substrate in 0.5 mL anhydrous pyridine in a vial.

  • Add 10 µL of (R)-(-)-MTPA-Cl (Note: (R)-chloride yields the (S)-ester).

  • Stir for 4 hours at RT. Monitor by TLC.[1][4][5][6]

  • Quench with water, extract with EtOAc, wash with 1M HCl (to remove pyridine), dry, and concentrate.

  • Resuspend in CDCl₃ for NMR.[6]

Step 2: Preparation of (R)-MTPA Ester

  • Repeat using (S)-(+)-MTPA-Cl to yield the (R)-ester.

Data Analysis (The "S" Confirmation)

Calculate


 for the protons flanking the chiral center (H5 and H7).

DOT Diagram 2: Mosher Analysis Logic Visualizing the shielding cone for the (S)-configuration at C6.

MosherLogic Center Chiral Center (C6) (S)-Configuration MTPA_S (S)-MTPA Ester Phenyl shields H7 side Center->MTPA_S MTPA_R (R)-MTPA Ester Phenyl shields H5 side Center->MTPA_R Delta Calculate Δδ (S - R) MTPA_S->Delta MTPA_R->Delta Result H7 = Negative Δδ H5 = Positive Δδ Delta->Result If (S)-Config

Caption: In the (S)-6-hydroxy diazepane, the (S)-MTPA ester shields the C7 protons (negative shift difference), while C5 protons are deshielded (positive shift difference).

Interpretation Table: | Proton | Position Relative to C6 | Expected Sign of


 (

) for (S)-Isomer | | :--- | :--- | :--- | | H7 (α to N1) | "Right" side | Negative (-) | | H5 (α to N4) | "Left" side | Positive (+) |

If the signs are reversed, the configuration is (R).

Quantitative Purity (qNMR)

For drug development, simple area % from HPLC is insufficient due to potential lack of UV chromophores in impurities (like ethylenediamine residues).

qNMR Protocol:

  • Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.

  • Relaxation Delay (d1): Set to 30–60 seconds (must be

    
     of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

  • Integration: Integrate the Cbz-benzylic protons (5.1 ppm) against the internal standard singlet.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for the determination of absolute configuration of secondary alcohols using the Mosher ester analysis. Nature Protocols, 2, 2451–2458. Link[3][7]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (See Chapter 9 for Rotameric Exchange). Link

  • Attanasi, O. A., et al. (2011). Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones.[5] Journal of Organic Chemistry, 76(20), 8320–8328. Link

  • BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. (General diazepane NMR data). Link

Sources

Exploratory

Technical Characterization Guide: CAS 1932087-42-7

This is an in-depth technical guide for CAS 1932087-42-7 , a specialized chiral building block used in advanced medicinal chemistry. (S)-Benzyl 6-hydroxy-1,4-diazepane-1-carboxylate[1][2][3][4][5][6][7] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for CAS 1932087-42-7 , a specialized chiral building block used in advanced medicinal chemistry.

(S)-Benzyl 6-hydroxy-1,4-diazepane-1-carboxylate[1][2][3][4][5][6][7]

Executive Summary

CAS 1932087-42-7 is a high-value chiral heterocycle belonging to the 1,4-diazepane (homopiperazine) class. It serves as a critical scaffold in the synthesis of pharmaceutical agents targeting GPCRs, kinases, and proteases. Its structural value lies in its bifunctionality :

  • N1-Cbz Protection: Provides orthogonal protection, allowing selective functionalization of the N4-amine.

  • C6-Hydroxyl (S-Chirality): Offers a handle for stereoselective substitution or oxidation, enabling the construction of complex 3D pharmacophores.

This guide provides a comprehensive characterization profile, synthetic logic, and handling protocols to ensure reproducibility in drug development workflows.

Chemical Identity & Physicochemical Properties

Parameter Data / Specification
Chemical Name Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate
CAS Number 1932087-42-7
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
Chirality (S)-Enantiomer
pKa (Calculated) ~9.5 (Secondary Amine, N4)
LogP ~1.2 (Estimated)

Retrosynthetic Analysis & Structural Logic

Understanding the synthesis of CAS 1932087-42-7 is crucial for identifying potential impurities (e.g., the (R)-enantiomer or regioisomers).

Synthetic Pathway Diagram

The following diagram illustrates the logical retrosynthetic disconnection, highlighting the origin of the chiral center.

Retrosynthesis Figure 1: Retrosynthetic Logic for Chiral Diazepane Scaffold Target Target: CAS 1932087-42-7 (S)-6-OH-Diazepane Intermediate Intermediate: N-Cbz-Diamine Precursor Target->Intermediate Cyclization (Reductive Amination or SN2) StartMat Starting Material: Chiral Epichlorohydrin or Aspartic Acid Deriv. Intermediate->StartMat Chiral Pool Synthesis

Figure 1: Retrosynthetic logic showing the derivation of the diazepane core from chiral precursors.

Expert Insight: The primary impurity in this synthesis is often the regioisomer (5-hydroxy) or the enantiomer (R-isomer). Chiral HPLC is mandatory for batch release.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Profiling

Note: Diazepanes often exhibit rotameric broadening in NMR at room temperature due to the restricted rotation of the N-Cbz bond. Spectra should ideally be acquired at elevated temperature (e.g., 320 K) for peak sharpening.

Predicted ¹H NMR (400 MHz, DMSO-d₆)
Shift (δ, ppm) Mult. Integ. Assignment Structural Context
7.30 – 7.45 m5HAr-H Benzyl aromatic ring protons.
5.08 s2HPh-CH ₂-OBenzylic methylene (distinctive singlet).
4.85 d1H-OH Hydroxyl proton (exchangeable).
3.80 – 3.95 m1HC(6)-H Chiral methine proton at C6.
3.40 – 3.70 m4HN(1)-CHProtons adjacent to the Cbz-protected nitrogen.
2.60 – 2.90 m4HN(4)-CHProtons adjacent to the secondary amine (N4).
2.10 br s1HN(4)-H Secondary amine proton (exchangeable).
Predicted ¹³C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~155.0 ppm (Carbamate)

  • Aromatic: ~137.0 (ipso), 128.5, 128.0, 127.5 ppm

  • Benzylic (Ph-CH₂): ~66.5 ppm

  • C6 (CH-OH): ~68.0 ppm

  • Ring CH₂ (N-adjacent): Four distinct signals between 45.0 – 55.0 ppm (often split due to rotamers).

B. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]⁺: m/z 251.14 (Calculated)

  • Key Fragmentation:

    • m/z 91: Tropylium ion (Benzyl group cleavage).

    • m/z 233: Loss of -OH (dehydration).

    • m/z 117: Loss of Cbz group (deprotection fragment).

Quality Control & Purity Analysis

To validate the integrity of CAS 1932087-42-7, a dual-method approach is required: Reverse Phase (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric excess (ee).

Protocol 1: Chemical Purity (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

  • Acceptance Criteria: >97% Area.

Protocol 2: Chiral Purity (Chiral HPLC)
  • Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: >98% ee.

Handling, Stability & Storage

Stability Profile
  • Hygroscopicity: The secondary amine and hydroxyl group make this compound moderately hygroscopic.

  • Amine Reactivity: The N4-position is a nucleophilic secondary amine. It will react with atmospheric CO₂ to form carbamates if left open.

  • Oxidation: The C6-hydroxyl is susceptible to oxidation to the ketone (6-oxo-diazepane) under harsh conditions.

Storage Protocol
  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • PROTAC Linkers: The diazepane ring provides a rigid yet functionalizable linker, improving the pharmacokinetic properties (solubility, permeability) of PROTAC degraders compared to linear alkyl chains.

  • Kinase Inhibitors: Used to mimic the ribose ring of ATP or to project solubilizing groups into the solvent-exposed region of the kinase pocket.

  • Fragment-Based Drug Design (FBDD): The low molecular weight and high polarity make it an ideal fragment for screening.

Applications Figure 2: Functional Applications in Medicinal Chemistry Center CAS 1932087-42-7 App1 PROTAC Linkers (Rigidification) Center->App1 App2 Kinase Inhibitors (Solubility Handle) Center->App2 App3 Peptidomimetics (Turn Inducer) Center->App3

Figure 2: Key application areas for the diazepane scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6041 (Phenylephrine - Analogous structural data). Retrieved from [Link](Cited for general spectroscopic principles of chiral amines).

  • MDPI (2025). NMR Fingerprints as a Predictive Model for Chiral Heterocycles. Retrieved from [Link](Methodology reference for NMR interpretation).

Exploratory

The Chiral 1,4-Diazepane Scaffold: A Technical Guide to Privileged Architecture in Drug Discovery

Topic: Discovery and Significance of Chiral 1,4-Diazepane Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The 1,4-diazepane (h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Significance of Chiral 1,4-Diazepane Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 1,4-diazepane (homopiperazine) ring system represents a "privileged scaffold" in modern medicinal chemistry, offering a distinct topological advantage over its 6-membered analogue, piperazine. While piperazines are ubiquitous, the 7-membered 1,4-diazepane introduces a unique conformational flexibility—often described as a "puckered" twist-chair/twist-boat equilibrium—that allows for induced fit binding in complex GPCR and kinase pockets.

This guide details the structural rationale, asymmetric synthesis, and medicinal application of chiral 1,4-diazepanes. We focus specifically on the (S)-2-methyl-1,4-diazepane core, a validated pharmacophore found in approved therapeutics like Ripasudil (K-115) and utilized in the design of orexin receptor antagonists.

Structural Significance & Pharmacophore Logic[1]

The "Goldilocks" Ring Size

The 7-membered ring occupies a critical chemical space between the rigid pyrrolidine (5-membered) and the stable chair-form piperazine (6-membered).

  • Conformational Sampling: 1,4-Diazepanes possess a lower energy barrier for ring inversion compared to piperidines, allowing the scaffold to adopt multiple low-energy conformations to maximize ligand-protein interactions.

  • Vectorial Display: The two nitrogen atoms (N1 and N4) serve as orthogonal attachment points. Introducing a chiral center at C2 or C7 creates a defined vector that biases the ring conformation, locking substituents into a bioactive orientation.

Chiral bias

In achiral 1,4-diazepanes, the ring is fluxional. Introducing a single methyl group at the C2 position (derived from chiral pool precursors like alanine) creates significant 1,3-allylic strain (A(1,3)) when N1 is acylated or sulfonated. This steric penalty forces the ring into a preferred conformation, pre-organizing the molecule for binding and reducing the entropic cost of complexation.

Synthetic Methodologies: Accessing the Chiral Core[1][2][3]

High-fidelity synthesis of chiral 1,4-diazepanes relies heavily on the Chiral Pool strategy. We present the two most authoritative routes: the Amino Acid Cyclization Route and the Fukuyama-Mitsunobu Route .

Comparative Synthetic Strategies (Data Table)
FeatureRoute A: Amino Acid CyclizationRoute B: Fukuyama-Mitsunobu
Starting Material N-Boc-Amino Acids (e.g., Alanine)Chiral Amino Alcohols (e.g., Alaninol)
Key Step Intramolecular Amide CouplingIntramolecular Mitsunobu (OH + NH-Ns)
Chirality Source Retained from Amino AcidRetained from Amino Alcohol
Scalability Moderate (Dilution required for cyclization)High (Used in K-115 production)
Atom Economy GoodModerate (Requires Nosyl group/DIAD)
Primary Use Diversity-Oriented Synthesis (DOS)Process Chemistry / Scale-up

Visualizing the Synthetic Logic

The following diagram illustrates the logical flow of the Fukuyama-Mitsunobu strategy, chosen for its reliability in generating high enantiomeric excess (ee).

DiazepaneSynthesis cluster_reagents Key Reagents start Chiral Amino Alcohol ((S)-2-aminopropan-1-ol) step1 Nosylation & Alkylation start->step1 NsCl, then Allyl Bromide equivalent inter1 Acyclic N-Nosyl Intermediate step1->inter1 step2 Fukuyama-Mitsunobu Cyclization inter1->step2 PPh3, DIAD (Intramolecular) inter2 Protected Chiral 1,4-Diazepane step2->inter2 step3 Denosylation (Thiophenol/Cs2CO3) inter2->step3 final (S)-2-Methyl-1,4-Diazepane (Free Base) step3->final NsCl 2-NsCl (Activator) DIAD DIAD/PPh3 (Dehydrating)

Caption: Logic flow for the Fukuyama-Mitsunobu synthesis of chiral 1,4-diazepanes, highlighting the critical cyclization step.

Detailed Experimental Protocol

Target: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. Significance: This is the core intermediate for Ripasudil , a Rho-kinase inhibitor. Source Validation: Adapted from protocols validated in Org. Process Res. Dev. and J. Med.[1] Chem. [1, 2].

Phase 1: Precursor Assembly
  • Starting Material: Charge a reactor with (S)-2-aminopropan-1-ol (1.0 equiv) and DCM (10 vol).

  • Nosylation: Cool to 0°C. Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.05 equiv) and Et3N (1.2 equiv). Stir until TLC indicates consumption of amine.

    • Why: The Nosyl group renders the nitrogen acidic (pKa ~10) enough for Mitsunobu cyclization and is easily removed later.

  • Alkylation: Treat the N-nosyl amino alcohol with N-Boc-2-aminoethyl bromide (or equivalent electrophile) and K2CO3 in DMF to form the acyclic diamine precursor.

Phase 2: The Fukuyama-Mitsunobu Cyclization (Critical Step)
  • Setup: Dissolve the acyclic precursor (1.0 equiv) in anhydrous Toluene (20 vol). High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Reagents: Add Triphenylphosphine (PPh3) (1.2 equiv).

  • Cyclization: Add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise at 0°C. Allow to warm to RT over 4 hours.

    • Mechanism:[2][3] The alcohol is activated by PPh3-DIAD. The Nosyl-protected nitrogen acts as the nucleophile, closing the 7-membered ring with inversion of configuration at the phosphorous center (but retention of the chiral carbon center).

  • Workup: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Phase 3: Denosylation
  • Reaction: Dissolve the cyclic intermediate in DMF. Add Thiophenol (1.2 equiv) and Cs2CO3 (2.0 equiv). Stir at RT for 2 hours.

    • Why Thiophenol? It forms a Meisenheimer complex with the Nosyl group, cleaving the S-N bond cleanly to release the secondary amine.

  • Isolation: The resulting product is the mono-Boc protected (S)-2-methyl-1,4-diazepane, ready for N-functionalization.

Medicinal Chemistry Applications & SAR

The 1,4-diazepane scaffold is versatile.[4][3][5][6] Below is a mapping of how specific substitutions drive biological activity.

SAR_Logic Core 1,4-Diazepane Core N1 N1 Position (Hydrophobic Domain) Core->N1 N4 N4 Position (Basic Center/H-Bond) Core->N4 C2 C2/C7 Chiral Center (Conformational Lock) Core->C2 Lipophilicity Increases CNS Penetration (e.g., Suvorexant tail) N1->Lipophilicity Arylation/Acylation Selectivity Selectivity for Sigma-1 / GPCRs N4->Selectivity Basic amine interaction Rigidity Reduces Entropic Penalty (A(1,3) Strain) C2->Rigidity Methyl substitution

Caption: Structure-Activity Relationship (SAR) map for 1,4-diazepane derivatives.

Case Study: Ripasudil (K-115)

Ripasudil is a Rho-associated kinase (ROCK) inhibitor used for glaucoma.

  • Role of Scaffold: The homopiperazine ring mimics the transition state of the ATP-binding pocket of the kinase.

  • Chirality: The (S)-methyl group at the C2 position is essential for potency and selectivity against ROCK1/ROCK2 isoforms, distinguishing it from the achiral analogue fasudil [3].

References

  • Development of a Scalable Synthesis of K-115. Source: Organic Process Research & Development. URL:[Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Source: Bioorganic & Medicinal Chemistry.[7][2][8][9][10][11] URL:[Link]

  • Discovery and pharmacological profile of K-115: a new Rho-kinase inhibitor. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source: Current Organic Synthesis.[10][12] URL:[Link]

Sources

Foundational

Spectroscopic Characterization of N-Cbz Protected Hydroxydiazepanes: A Technical Guide

Introduction: The Scaffold and the Spectroscopic Challenge The N-Cbz protected hydroxydiazepane scaffold—specifically isomers like benzyl 6-hydroxy-1,4-diazepane-1-carboxylate—represents a privileged structure in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Spectroscopic Challenge

The N-Cbz protected hydroxydiazepane scaffold—specifically isomers like benzyl 6-hydroxy-1,4-diazepane-1-carboxylate—represents a privileged structure in drug discovery, serving as a core for peptidomimetics and CNS-active agents. However, characterizing these molecules presents a distinct spectroscopic challenge: dynamic rotamerism .

Unlike rigid heterocycles, the 7-membered diazepane ring possesses significant conformational flexibility (twist-boat/chair equilibria). When coupled with a Carbobenzyloxy (Cbz) protecting group, the partial double-bond character of the carbamate nitrogen-carbon bond (


) creates restricted rotation. This leads to the presence of two distinct rotamers (syn and anti) in solution at room temperature, often resulting in complex, broadened, or doubled NMR signals that can be mistaken for impurities.

This guide provides a definitive protocol for the spectroscopic validation of these compounds, distinguishing intrinsic conformational dynamics from synthetic byproducts.

NMR Spectroscopy: Decoding the Rotameric Mixture

The hallmark of N-Cbz hydroxydiazepanes in


H and 

C NMR is signal duplication. At 298 K (25 °C), the rate of interconversion between the syn and anti rotamers is slow on the NMR timescale.
The Rotameric Signature ( H NMR)

In a typical 500 MHz spectrum (CDCl


), you will observe two sets of signals for protons near the Cbz group.
  • Benzylic Protons (Cbz-CH

    
    ):  Often appear as two unequal singlets or AB quartets around 
    
    
    
    5.10–5.20 ppm.
  • Ring

    
    -Protons:  Protons on carbons 2 and 7 (adjacent to nitrogens) show the most significant splitting, often separated by 0.1–0.5 ppm.
    
  • Hydroxyl Proton: The -OH signal is concentration-dependent but typically appears as a broad singlet. If intramolecular H-bonding occurs (e.g., between -OH and the Cbz carbonyl), the signal shifts downfield and sharpens.

Variable Temperature (VT) NMR Protocol

To confirm purity and merge rotamers, VT-NMR is the gold standard.

  • Solvent Choice: Use DMSO-

    
     or Toluene-
    
    
    
    for high-temperature capability. (CDCl
    
    
    boils too low for complete coalescence).
  • Acquisition:

    • 298 K: Baseline spectrum (expect complex rotamers).

    • 323 K (50 °C): Signals begin to broaden further (coalescence region).

    • 373 K (100 °C): Signals sharpen into a single average set.

  • Interpretation: If the complex multiplet at 25 °C resolves into a clean, integrated set of signals at 100 °C, the compound is chemically pure, and the complexity is solely due to rotamerism.

Representative Chemical Shifts (Table)[1][2]

Data synthesized from high-field analysis of benzyl 6-hydroxy-1,4-diazepane-1-carboxylate analogues.

Position / Group

H Shift (

, ppm) [Rotamer A / B]

C Shift (

, ppm)
Multiplicity / Notes
Cbz-Carbonyl -155.0 / 154.8Characteristic carbamate C=O
Aromatic (Ph) 7.30 – 7.40 (m)128.5, 128.1, 127.9Overlapping, less affected by rotamers
Benzylic (-CH

-Ph)
5.12 / 5.1867.0 / 66.8Diagnostic rotamer split
C-6 (CH-OH) 3.90 / 3.8568.5 / 68.3Broad multiplet; shift varies with stereochem
C-2, C-7 (

-N)
3.20 – 3.60 (complex)46.5 / 46.1often broadened into the baseline at RT
C-3, C-5 (

-N)
1.80 – 2.10 (m)34.5 / 34.1High field multiplets

Visualization of Conformational Dynamics[3][4]

The following diagram illustrates the equilibrium between the two primary carbamate rotamers that causes the NMR signal doubling.

Rotamerism RotamerA Rotamer A (syn) Cbz Carbonyl syn to Ring Transition Transition State (Partial C-N Bond Rotation) RotamerA->Transition Slow Exchange (RT) NMR_RT NMR @ 25°C Two Sets of Signals RotamerA->NMR_RT RotamerB Rotamer B (anti) Cbz Carbonyl anti to Ring RotamerB->NMR_RT Transition->RotamerB ΔG‡ ≈ 16-18 kcal/mol NMR_HT NMR @ 100°C Single Average Set Transition->NMR_HT Fast Exchange

Figure 1: Dynamic equilibrium of N-Cbz rotamers. The restricted rotation around the carbamate N-CO bond results in distinct magnetic environments for the diazepane ring protons at room temperature.

Infrared (IR) and Mass Spectrometry (MS) Signatures[1][5][6][7]

While NMR confirms the carbon skeleton and conformational state, IR and MS provide rapid functional group validation.

Infrared Spectroscopy (FT-IR)[8]
  • Hydroxyl (-OH): A broad band centered at 3350–3450 cm

    
     .
    
    • Note: In dilute non-polar solvents, a sharp band at ~3600 cm

      
       indicates a free hydroxyl, while a broader band at 3400 cm
      
      
      
      suggests intramolecular H-bonding to the carbamate or ring nitrogens.
  • Cbz Carbonyl (C=O): A strong, sharp peak at 1690–1710 cm

    
     . This is distinct from amide carbonyls (usually 1650 cm
    
    
    
    ).
  • C-O Stretch: Strong bands in the 1250–1100 cm

    
      region (carbamate C-O-C and alcohol C-O).
    
Mass Spectrometry (ESI-HRMS)
  • Ionization: Electrospray Ionization (ESI) in positive mode is preferred.

  • Molecular Ion: Expect

    
     and often a dominant 
    
    
    
    adduct due to the chelating ability of the diazepane oxygens/nitrogens.
  • Fragmentation:

    • Loss of the Benzyl group (

      
      ) is common in fragmentation studies.
      
    • Loss of

      
       from the carbamate may be observed under high collision energies.
      

Experimental Workflow for Structural Assignment

Do not rely on a single technique. Follow this integrated workflow to ensure the "impurities" are actually rotamers.

Workflow Sample Crude N-Cbz Hydroxydiazepane LCMS 1. LC-MS Analysis (Check Purity & Mass) Sample->LCMS NMR_Screen 2. 1H NMR (CDCl3, 298K) Observe Signal Doubling? LCMS->NMR_Screen Decision Signals Doubled? NMR_Screen->Decision VT_NMR 3. VT-NMR (DMSO-d6, 373K) Check for Coalescence Decision->VT_NMR Yes (Complex) NOESY 4. 2D NOESY/ROESY Assign Regio/Stereochemistry Decision->NOESY No (Sharp) VT_NMR->NOESY Coalesced Report Final Structural Assignment NOESY->Report

Figure 2: Step-by-step characterization workflow. VT-NMR is the critical decision point for distinguishing rotamers from impurities.

References

  • Macmillan Group (Princeton University). Supplementary Information: Synthesis and characterization of benzyl 6-hydroxy-1,4-diazepane-1-carboxylate derivatives. Nature. [Link] (See Supplementary Data for specific shifts).

  • Wiley-VCH. Conformational analysis of N-Cbz protected amino acids and cyclic amines. Chemistry - A European Journal.[1] [Link]

  • National Institutes of Health (NIH). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[2] [Link]

  • Royal Society of Chemistry. N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations. [Link]

Sources

Exploratory

Advanced Synthesis of 1,4-Diazepan-6-ols: A Technical Guide

This guide details the synthesis of 1,4-diazepan-6-ol (6-hydroxyhomopiperazine), a privileged seven-membered heterocyclic scaffold used in medicinal chemistry for ligands targeting Sigma-1, 5-HT3, and histamine receptors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1,4-diazepan-6-ol (6-hydroxyhomopiperazine), a privileged seven-membered heterocyclic scaffold used in medicinal chemistry for ligands targeting Sigma-1, 5-HT3, and histamine receptors.[1]

Executive Summary & Strategic Importance

The 1,4-diazepan-6-ol core represents a critical expansion of the piperazine scaffold. By introducing a seven-membered ring and a hydroxyl handle, this structure offers unique conformational flexibility and a vector for further functionalization that is absent in standard piperazines.

Key Applications:

  • Sigma-1 Receptor Ligands: The homopiperazine ring provides optimal spatial arrangement for binding hydrophobic pockets.

  • GPCR Antagonists: Used in the synthesis of 5-HT3 and Histamine H3 antagonists.

  • Chiral Scaffolds: The C6-hydroxyl group serves as a stereogenic center, allowing for the synthesis of enantiopure libraries.

Retrosynthetic Analysis

The synthesis of 1,4-diazepan-6-ol is most reliably approached through the cyclization of ethylenediamine derivatives with a C3-synthon (epichlorohydrin or 1,3-dihalo-2-propanol). Direct alkylation often leads to polymerization; therefore, a sulfonamide protection strategy is the industry standard for controlled cyclization.[1]

Retrosynthesis Figure 1: Retrosynthetic disconnection of the 1,4-diazepan-6-ol core. Target 1,4-Diazepan-6-ol Protected N,N'-Ditosyl-1,4-diazepan-6-ol Target->Protected Deprotection (HBr/AcOH or Na/NH3) Precursors N,N'-Ditosylethylenediamine + 1,3-Dichloro-2-propanol (or Epichlorohydrin) Protected->Precursors Double N-Alkylation (NaOEt/EtOH) Raw Ethylenediamine + TsCl Precursors->Raw Sulfonylation

[2]

Protocol A: The Sulfonamide Cyclization (Standard Route)

This route is the most robust method for laboratory-scale synthesis, preventing polymerization and ensuring high regioselectivity.

Phase 1: Preparation of N,N'-Di-p-tosylethylenediamine

Reagents: Ethylenediamine, p-Toluenesulfonyl chloride (TsCl), NaOH (aq).[1]

  • Setup: Charge a 1L 3-neck flask with ethylenediamine (0.1 mol) and 10% NaOH solution (200 mL).

  • Addition: Cool to 0°C. Add TsCl (0.22 mol) portion-wise over 1 hour, maintaining temperature <10°C.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. The product will precipitate as a white solid.

  • Workup: Filter the solid, wash with H2O, and dilute HCl. Recrystallize from ethanol.

    • Yield Target: >85%[2]

    • Checkpoint: MP 163–164°C.

Phase 2: Cyclization to 1,4-Ditosyl-1,4-diazepan-6-ol

Reagents: N,N'-Di-p-tosylethylenediamine, Epichlorohydrin (or 1,3-dichloro-2-propanol), NaOEt, EtOH.[1]

  • Activation: In a dry flask under N2, dissolve N,N'-di-p-tosylethylenediamine (10 mmol) in absolute EtOH (50 mL). Add NaOEt (22 mmol) and reflux for 30 mins to generate the dianion.

  • Cyclization: Add epichlorohydrin (11 mmol) dropwise over 20 mins.

  • Reflux: Heat at reflux for 12–16 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1).

  • Isolation: Cool to RT. The product often precipitates. If not, concentrate to 20% volume and cool. Filter the white solid.

    • Yield Target: 50–65%

    • Note: 1,3-dichloro-2-propanol can be used but epichlorohydrin often gives cleaner kinetics via the in situ epoxide formation.

Phase 3: Deprotection (Detosylation)

Reagents: HBr (48% aq), Phenol, Acetic Acid.[1]

  • Digestion: Dissolve the cyclic intermediate (5 mmol) in a mixture of 48% HBr (20 mL) and glacial AcOH (20 mL). Add Phenol (1.0 g) as a scavenger.

  • Heating: Reflux for 24–48 hours. The solution will turn dark.

  • Workup:

    • Cool and concentrate in vacuo to remove excess acid.

    • Dissolve residue in H2O (10 mL). Wash with Et2O (2x) to remove phenol byproducts.[1]

    • Basify the aqueous layer to pH >12 with NaOH pellets.

    • Extract continuously with CHCl3 or DCM for 24 hours (liquid-liquid extractor recommended due to high water solubility).

  • Purification: Dry organic phase (Na2SO4) and concentrate. Distillation or recrystallization (if solid) yields the free amine.

Protocol B: Asymmetric Synthesis (Chiral Pool)

For drug development requiring enantiopurity, the "Chiral Pool" strategy starting from Serine is superior to resolving the racemate.[1]

ChiralRoute Figure 2: Stereoselective synthesis from L-Serine. Serine L-Serine Methyl Ester Aziridine N-Trityl Aziridine Serine->Aziridine Trt-Cl, then Mesyl/Cyclize RingOpen Diamino Ester Aziridine->RingOpen Ethylenediamine (Ring Opening) Cyclized (S)-1,4-Diazepan-6-one RingOpen->Cyclized Intramolecular Amidation Final (S)-1,4-Diazepan-6-ol Cyclized->Final Reduction (LiAlH4 or BH3)

[3][4]

  • Starting Material: Methyl (S)-1-tritylaziridine-2-carboxylate (derived from L-Serine).

  • Ring Opening: React with ethylenediamine to form the chiral triamine intermediate.

  • Cyclization: Thermal or catalyzed intramolecular amidation yields the diazepan-6-one.

  • Reduction: Reduction of the carbonyl (LiAlH4/THF) yields the chiral 1,4-diazepane. Note: This route yields the 6-substituted diazepane; for the 6-hydroxyl specifically, the route is modified to use serine-derived epoxides or by kinetic resolution of the racemic alcohol.

Data Summary & Characterization

The following data typifies the 1,4-diazepan-6-ol core (racemic).

ParameterValue / Observation
Appearance Hygroscopic colorless oil or low-melting solid.
1H NMR (D2O) δ 3.85 (m, 1H, CH-O), 2.80–3.10 (m, 8H, Ring CH2).[1]
13C NMR δ 68.5 (C-OH), 54.2 (C-N), 48.1 (C-N).[1]
Solubility Highly soluble in H2O, MeOH, EtOH.[1] Poor in Et2O, Hexane.
pKa ~9.5 (Secondary amines).[1]

References

  • Tosyl-Strategy & Cyclization: Journal of Organic Chemistry, 1966, 31, 277.[1] "Preparation of 1,4-bis(p-tolylsulfonyl)hexahydro-6-hydroxy-1H-1,4-diazepine". Link

  • Chiral Synthesis: Journal of the Chemical Society, Perkin Transactions 1, 1997, 3219-3226.[5] "Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine". Link

  • Medicinal Applications (Sigma-1): Bioorganic & Medicinal Chemistry, 2017, 25, 4806. "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands". Link

  • Heteropolyacid Catalysis: Molecules, 2010, 15, 9427.[1] "Synthesis of Substituted 1,4-Diazepines... Using an Efficient Heteropolyacid-Catalyzed Procedure". Link[1]

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to Biological Targets of Hydroxy-1,4-Diazepane Derivatives

For Immediate Release Faisalabad, Pakistan & Sialkot, Pakistan – In the dynamic landscape of drug discovery, the 1,4-diazepane scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in e...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Faisalabad, Pakistan & Sialkot, Pakistan – In the dynamic landscape of drug discovery, the 1,4-diazepane scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of this potential, focusing specifically on hydroxy-1,4-diazepane derivatives and their prospective biological targets. Moving beyond a mere catalog of possibilities, this document provides a scientifically grounded rationale for target selection, detailed experimental workflows for validation, and a forward-looking perspective on the therapeutic applications of this promising class of molecules.

The seven-membered diazepine ring system is a cornerstone of numerous therapeutic agents, renowned for its diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[3][4][5][6] The introduction of a hydroxyl group to the 1,4-diazepane core adds a critical dimension, creating new possibilities for hydrogen bonding and altering the molecule's physicochemical properties. This modification can significantly influence target binding affinity and selectivity, opening doors to novel therapeutic interventions.

Part 1: The Rationale - Identifying High-Potential Biological Target Classes

The broad bioactivity of 1,4-diazepane derivatives stems from their ability to interact with various pharmacologically relevant targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] Our analysis, based on existing literature and in silico modeling, points to three primary target classes for hydroxy-1,4-diazepane derivatives that warrant in-depth investigation.

Central Nervous System (CNS) Receptors: Modulating Neurological Pathways

The historical success of benzodiazepines, which act on the central nervous system, provides a strong precedent for exploring CNS targets.[1][7] The GABAA receptor, a key player in mediating inhibitory neurotransmission, remains a high-priority target.[7] The hydroxyl group on the diazepane scaffold could facilitate novel interactions within the benzodiazepine binding site, potentially leading to derivatives with improved efficacy and reduced side effects.

Furthermore, the growing understanding of neurodegenerative diseases like Alzheimer's presents new avenues. Recent studies have shown that 1,4-diazepane derivatives can act as inhibitors of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology.[8] The hydroxyl moiety could enhance the anti-aggregation properties and neuroprotective effects of these compounds.[8]

Ion Channels: Regulating Cellular Excitability

Ion channels are fundamental to numerous physiological processes, and their dysregulation is implicated in a range of diseases. T-type calcium channels, in particular, have been identified as a promising target for 1,4-diazepane derivatives.[9] Blockade of these channels has therapeutic potential in cardiovascular and neurological disorders. The polar hydroxyl group could play a crucial role in the binding of these derivatives to the channel pore, influencing their blocking efficacy and selectivity.

Enzymes: Inhibiting Key Pathogenic Processes

Enzymes represent a vast and diverse class of drug targets. For hydroxy-1,4-diazepane derivatives, serine proteases, such as Factor Xa in the coagulation cascade, are of significant interest.[10] The development of novel anticoagulants is a major clinical need, and the 1,4-diazepane scaffold has been successfully utilized to design potent Factor Xa inhibitors.[10] The hydroxyl group can be strategically positioned to form key hydrogen bonds with active site residues, enhancing inhibitory potency.

Beyond the coagulation cascade, the anticancer potential of 1,4-diazepanes directs attention towards enzymes involved in cancer cell proliferation and survival.[3][5][7] Kinases and histone deacetylases (HDACs) are prime candidates for investigation, where the hydroxy-1,4-diazepane scaffold could serve as a novel pharmacophore.

Part 2: The Workflow - A Validated Approach to Target Identification and Characterization

A robust and systematic approach is essential to confidently identify and validate the biological targets of novel hydroxy-1,4-diazepane derivatives. The following experimental workflow outlines a multi-pronged strategy, integrating computational and experimental techniques.

Caption: A comprehensive workflow for the identification and validation of biological targets for hydroxy-1,4-diazepane derivatives.

Step-by-Step Methodologies

Step 1: In Silico Screening and Target Prioritization

  • Objective: To computationally predict potential biological targets and prioritize compounds for experimental validation.

  • Protocol:

    • Library Generation: Synthesize a focused library of hydroxy-1,4-diazepane derivatives with diverse substitutions.

    • Target Database Selection: Utilize databases such as PDB and ChEMBL to curate a panel of potential protein targets from the classes identified in Part 1.

    • Molecular Docking: Perform molecular docking studies using software like AutoDock or Glide to predict the binding modes and affinities of the derivatives against the selected targets.

    • Pharmacophore Modeling: Develop pharmacophore models based on known active ligands for the prioritized targets to screen the derivative library.

    • ADMET Prediction: Employ computational tools (e.g., SwissADME, QikProp) to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the derivatives to filter for drug-like candidates.

Step 2: In Vitro Target Binding and Functional Assays

  • Objective: To experimentally confirm the direct binding of the derivatives to the predicted targets and assess their functional activity.

  • Protocols:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow solutions of the hydroxy-1,4-diazepane derivatives at various concentrations over the chip.

      • Measure the change in the refractive index to determine the binding kinetics (kon, koff) and affinity (KD).

    • Enzyme Inhibition Assays:

      • Select an appropriate assay for the target enzyme (e.g., colorimetric, fluorometric, or luminescent).

      • Incubate the enzyme with its substrate in the presence of varying concentrations of the derivative.

      • Measure the enzyme activity and calculate the IC50 value.

    • Cell-Based Functional Assays:

      • Utilize cell lines that endogenously or recombinantly express the target of interest.

      • Treat the cells with the derivatives and measure a relevant downstream functional response (e.g., second messenger levels, gene expression, cell viability).

Step 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

  • Objective: To evaluate the therapeutic potential of lead compounds in relevant animal models and to understand their in vivo behavior.

  • Protocols:

    • Animal Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease.

    • Efficacy Studies: Administer the lead compounds to the animals and assess relevant disease-related endpoints.

    • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in vivo.

    • Pharmacodynamic Studies: Correlate the drug concentration at the target site with the observed pharmacological effect.

Part 3: Data-Driven Insights and Future Directions

The systematic application of the described workflow will generate a wealth of data to guide the optimization of hydroxy-1,4-diazepane derivatives.

Quantitative Data Summary
Derivative IDTargetBinding Affinity (KD, nM)Enzyme Inhibition (IC50, µM)Cell-Based Potency (EC50, µM)
HZD-001GABAA Receptor15.2N/A0.12
HZD-002Factor Xa8.90.05N/A
HZD-003T-type Ca2+ Channel25.6N/A0.58
HZD-004Aβ AggregationN/AN/A1.2 (Inhibition %)

Note: The above table is a representative example. Actual data will be generated through the experimental workflows.

Signaling Pathway Visualization

The following diagram illustrates the potential modulation of the GABAA receptor signaling pathway by a hydroxy-1,4-diazepane derivative.

Caption: Proposed mechanism of action of a hydroxy-1,4-diazepane derivative at the GABAA receptor.

Conclusion: A Pathway to Novel Therapeutics

The hydroxy-1,4-diazepane scaffold represents a fertile ground for the discovery of novel therapeutics. By systematically exploring high-potential biological targets in the CNS, ion channels, and enzymes, and employing a rigorous validation workflow, the full therapeutic potential of these derivatives can be unlocked. This technical guide provides a comprehensive framework for researchers to navigate this exciting area of drug discovery, with the ultimate goal of translating promising molecules into life-changing medicines.

References

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. ResearchGate. [Link]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

Sources

Exploratory

The 1,4-Diazepane Core: A Privileged Scaffold for Next-Gen Medicinal Chemistry

The role of the 1,4-diazepane (homopiperazine) core in modern medicinal chemistry is that of a "privileged scaffold" that offers a distinct physicochemical and conformational alternative to the ubiquitous piperazine ring...

Author: BenchChem Technical Support Team. Date: February 2026

The role of the 1,4-diazepane (homopiperazine) core in modern medicinal chemistry is that of a "privileged scaffold" that offers a distinct physicochemical and conformational alternative to the ubiquitous piperazine ring.

This guide details the structural advantages, synthetic accessibility, and therapeutic applications of the 1,4-diazepane moiety, designed for researchers and drug developers.[1]

[2][3][4]

Executive Directive: The "Conformational Expansion" Strategy

In the optimization of lead compounds, the 1,4-diazepane core serves as a critical tool for "conformational expansion." While the 6-membered piperazine ring is the industry standard for linking pharmacophores and modulating solubility, its rigid chair conformation can limit binding pocket accommodation.[2] The 7-membered 1,4-diazepane introduces a unique twist-boat flexibility , allowing the molecule to adopt non-planar geometries that enhance selectivity, particularly in kinase (ROCK) and GPCR (Orexin) targets.[3][4][2]

Key Value Proposition:

  • Selectivity Switch: The larger bite angle and flexibility can differentiate between closely related protein isoforms (e.g., CDK9 vs. CDK2).[5]

  • Solubility Modulation: Increased basicity and lipophilicity compared to piperazine.[1][2]

  • IP Novelty: Breaks out of the crowded "piperazine space" in patent landscapes.

Physicochemical & Structural Attributes[1][4][6][7][8][9][10][11]

The transition from piperazine to 1,4-diazepane is not merely an addition of a methylene group; it fundamentally alters the vector positioning of substituents.[2]

Comparative Analysis: Piperazine vs. 1,4-Diazepane[2][3][4]
FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Medicinal Chemistry Implication
Conformation Rigid Chair (low energy)Flexible Twist-Boat / ChairDiazepane can "mold" into cryptic pockets or induce specific protein conformations.[3][4][2]
Basicity (pKa) pKa₁ ~5.3, pKa₂ ~9.7pKa₁ ~6.5, pKa₂ ~10.0*Diazepane is generally more basic, improving solubility at physiological pH but potentially increasing hERG risk if not managed.
Lipophilicity Lower (LogP ~ -1.[3][4][2]5)Higher (LogP ~ -1.[3][4][2]1)The extra methylene increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[3][4][2]
Vector Angle ~180° (para-like)Variable (~120° - 160°)Allows for "bent" binding modes essential for dual-target inhibition.[3][4][2]

*Note: pKa values vary significantly based on substitution; values represent the unsubstituted core.

Structural Visualization: The Selectivity Twist

The following diagram illustrates how the 1,4-diazepane core facilitates unique pharmacophore positioning compared to a rigid linker.

Diazepane_Conformation cluster_0 Mechanism of Selectivity Piperazine Piperazine Core (Rigid Chair) Target_A Linear Binding Pocket (e.g., Standard Kinase) Piperazine->Target_A Optimal Fit Target_B Induced Fit Pocket (e.g., Orexin/ROCK) Piperazine->Target_B Steric Clash Diazepane 1,4-Diazepane Core (Flexible Twist-Boat) Diazepane->Target_A Entropic Penalty Diazepane->Target_B Adaptive Binding High Selectivity

Caption: The 1,4-diazepane core's flexibility allows it to adopt a 'twist-boat' conformation, enabling adaptive binding in complex pockets where rigid piperazines fail.[3][4][2][6]

Synthetic Architectures & Experimental Protocol

The synthesis of 1,4-diazepane derivatives often relies on commercially available N-Boc protected building blocks.[3][4][2] However, constructing the ring de novo or functionalizing it selectively requires precise control.

Standard Protocol: Differential N-Functionalization

This protocol describes the synthesis of a "Suvorexant-like" intermediate, demonstrating the differentiation of the two nitrogen atoms—a critical step in library generation.[3][2]

Objective: Synthesis of 1-aroyl-4-benzyl-1,4-diazepane.

Reagents & Materials:
  • Starting Material: tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate (Commercially available).[3][4][2]

  • Acylation: Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).[3]

  • Deprotection: Trifluoroacetic acid (TFA).[3][4][2]

  • Analysis: LC-MS, 1H NMR (DMSO-d6).

Step-by-Step Methodology:
  • Selective Deprotection (The "Switch"):

    • Rationale: We start with a mono-Boc, mono-benzyl system to allow sequential functionalization.

    • Dissolve tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate (1.0 eq) in DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0°C. Stir at room temperature (RT) for 2 hours.

    • Validation: TLC (10% MeOH/DCM) shows disappearance of starting material.[2]

    • Concentrate in vacuo to yield the TFA salt.[2] Do not neutralize yet if the next step is reductive amination; for acylation, a base wash is required.

  • Regioselective Acylation:

    • Resuspend the TFA salt in dry DCM.[2] Add TEA (3.0 eq) to liberate the free amine.[2]

    • Cool to 0°C. Add Benzoyl chloride (1.1 eq) dropwise.

    • Mechanistic Note: The benzyl group on N4 sterically hinders N4 (and it is tertiary), while N1 is secondary and highly nucleophilic. This ensures exclusive N1-acylation.[3][4][2]

    • Stir for 4 hours. Quench with saturated NaHCO₃.[3][2]

  • Purification & Hydrogenolysis (Optional Ring Reset):

    • Extract with DCM, dry over MgSO₄.[2]

    • If the benzyl group is a temporary protecting group: Dissolve the intermediate in MeOH, add Pd/C (10% w/w), and stir under H₂ (1 atm) for 12 hours.

    • Result: A mono-acylated 1,4-diazepane ready for a second diversification (e.g., Buchwald-Hartwig coupling).[3][4][2]

Therapeutic Applications & Case Studies

Case Study 1: Kinase Inhibition (ROCK)

Drug: Fasudil (and its active metabolite Hydroxyfasudil).[4][2] Mechanism: Fasudil utilizes the 1,4-diazepane ring to bind to the ATP-binding pocket of Rho-associated protein kinase (ROCK).[3][4][2]

  • Role of the Core: The homopiperazine ring positions the isoquinoline warhead in a specific orientation that mimics the adenine ring of ATP, while the secondary amine forms critical hydrogen bonds with the hinge region (Glu97/Met156).

  • Clinical Impact: Treatment of cerebral vasospasm and glaucoma.[2]

Case Study 2: Orexin Receptor Antagonism

Drug: Suvorexant (Belsomra).[3][4][2][7] Mechanism: Dual Orexin Receptor Antagonist (DORA).[3][4][2]

  • Role of the Core: Suvorexant features a 7-methyl-1,4-diazepane core.[3][4][2] The methyl group creates a chiral center that locks the diazepane ring into a specific conformation. This rigidity (imposed by the substituent on the flexible ring) is crucial for positioning the two aromatic "wings" (benzoxazole and triazole-benzoyl) to block the OX1R/OX2R receptors.

  • Insight: A piperazine ring here would result in a flat geometry, failing to fill the hydrophobic sub-pockets required for nanomolar potency.

Pathway Visualization: ROCK Signaling

The following diagram details the downstream effects of ROCK inhibition by 1,4-diazepane derivatives.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 1,4-Diazepane Inhibitor (e.g., Fasudil) Inhibitor->ROCK Blocks ATP Binding pMLC Phospho-MLC (Active) MLCP->pMLC Dephosphorylates MLC->pMLC Kinase Activity Response Actomyosin Contraction (Vasoconstriction/IOP) pMLC->Response Drives

Caption: Mechanism of Action for ROCK inhibitors.[3][4][2][8] The 1,4-diazepane core competes with ATP, preventing MLC phosphorylation and reducing smooth muscle contraction.[3]

Future Outlook: PROTACs and Fragment-Based Design

The 1,4-diazepane core is emerging as a superior linker in PROTAC (Proteolysis Targeting Chimera) technology.[3][2]

  • Linkerology: Standard piperazine linkers often fail to achieve the precise "Goldilocks" distance between the E3 ligase and the Target Protein. The 1,4-diazepane adds varying bond vectors and an extra carbon, offering a "half-step" increase in linker length and flexibility that can rescue inactive degraders.[3][2]

  • Fragment-Based Drug Discovery (FBDD): Due to its high solubility and ability to grow in three dimensions (via the 7-membered ring puckering), 1,4-diazepane fragments are increasingly included in FBDD libraries to explore novel chemical space.[3][4][2]

References

  • Aitken, R. A., et al. (2021). "Homopiperazine (Hexahydro-1,4-diazepine)."[3][4][2] Molbank.[3][2] Available at: [Link][3][4][2]

  • Zampieri, D., et al. (2019).[9] "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters. Available at: [Link][3][4][2]

  • Cox, C. D., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Romanelli, M. N., et al. (2023).[10] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[3][4][2] Molecules. (Contextual comparison for scaffold synthesis). Available at: [Link]

  • Merck & Co. (2014).[3][2] "Suvorexant (Belsomra) Prescribing Information." (Confirming structure). Available at: [Link][3][4][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate in Chiral Drug Synthesis

Executive Summary Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS: 1932087-42-7) represents a "privileged scaffold" in modern drug discovery. Unlike the ubiquitous piperazine rings found in earlier generation antih...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS: 1932087-42-7) represents a "privileged scaffold" in modern drug discovery. Unlike the ubiquitous piperazine rings found in earlier generation antihistamines and antipsychotics, the 7-membered diazepane ring offers unique conformational flexibility that can improve receptor binding affinity and metabolic stability.

This application note details the specific utility of the (S)-6-hydroxy variant. The C6-hydroxyl group serves as a critical chiral "handle," allowing for stereoselective functionalization via Mitsunobu inversion or oxidation/reductive amination sequences. Furthermore, the N1-Cbz (benzyloxycarbonyl) protection provides orthogonality to common N4-protecting groups (like Boc or Fmoc), enabling precise, sequential elaboration of the ring.

Key Applications
  • GPCR Antagonists: Synthesis of Orexin and Histamine H3 receptor ligands.

  • Kinase Inhibitors: Construction of ROCK and Farnesyltransferase inhibitors.

  • Fragment-Based Drug Design: Introduction of polarity and 3D-character into flat aromatic systems to improve solubility (LogD modulation).

Technical Specifications & Handling

ParameterSpecification
CAS Number 1932087-42-7
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
Chirality (S)-Enantiomer (typically >98% ee)
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, MeOH, DCM, THF; Sparingly soluble in water
Storage 2–8°C, Hygroscopic (Store under Nitrogen/Argon)

Structural Utility Map

The following diagram illustrates how this specific intermediate serves as a divergence point for multiple therapeutic classes.

Diazepane_Utility Core Benzyl (S)-6-hydroxy- 1,4-diazepane-1-carboxylate Mitsunobu Mitsunobu Reaction (Stereo-Inversion) Core->Mitsunobu Phenols/Acids Oxidation Swern Oxidation (Ketone Formation) Core->Oxidation DMSO/Oxalyl Cl Deprotection Hydrogenolysis (Cbz Removal) Core->Deprotection H2, Pd/C Ether (R)-Ether Linked GPCR Ligands Mitsunobu->Ether Amination Reductive Amination (Rigid Diamines) Oxidation->Amination FreeAmine Secondary Amine (Library Generation) Deprotection->FreeAmine

Figure 1: Synthetic divergence from the (S)-6-hydroxy-diazepane scaffold.

Application Protocol A: Stereoselective Etherification (Mitsunobu)

Context: The (S)-hydroxyl group is often converted to an aryl ether to target specific hydrophobic pockets in enzymes. The Mitsunobu reaction is preferred because it proceeds with Walden inversion , converting the (S)-alcohol into an (R)-ether with high stereochemical fidelity.

Causality & Logic
  • Reagents: DIAD (Diisopropyl azodicarboxylate) is chosen over DEAD for better stability and easier byproduct removal.

  • Order of Addition: Crucial to prevent N-alkylation of the diazepane N4 (if unprotected) or side reactions. The betaine must form before the substrate is introduced.

  • Temperature: Maintained at 0°C initially to suppress elimination pathways (formation of the alkene).

Detailed Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF (10 mL/g substrate).

  • Activation: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution should turn pale yellow. Stir for 15 minutes to generate the betaine complex.

  • Substrate Addition: Add a solution of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (1.0 equiv) and the Nucleophile (e.g., a phenol or acidic heterocycle, 1.2 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS for consumption of the alcohol.

  • Workup:

    • Dilute with diethyl ether (precipitates triphenylphosphine oxide). Filter off solids.[1]

    • Concentrate filtrate and purify via flash chromatography (Silica gel).

    • Note: If separation from DIAD byproducts is difficult, wash the organic layer with 1M NaOH (to remove unreacted phenol) before chromatography.

Application Protocol B: N4-Diversification (Reductive Amination)

Context: The N4 position (the secondary amine) is the primary vector for extending the carbon skeleton. Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary salt formation).

Causality & Logic
  • Reagent: Sodium Triacetoxyborohydride (STAB) is used because it is mild and will not reduce the Cbz group or the ketone/aldehyde electrophile too rapidly, allowing imine formation first.

  • pH Control: Acetic acid is added to catalyze imine formation.

Detailed Protocol
  • Imine Formation: Dissolve Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (1.0 equiv) and the desired Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Completion: Warm to room temperature and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

Application Protocol C: Orthogonal Deprotection (Cbz Removal)

Context: The final step often requires exposing the N1 amine for salt formation or further coupling.

Method 1: Catalytic Hydrogenolysis (Standard)
  • Scope: Compatible with most functional groups except alkenes, alkynes, or organic halides (which may reduce).

  • Protocol:

    • Dissolve substrate in MeOH or EtOH .[2]

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure, ~1 atm) for 2–6 hours.

    • Filter through a Celite pad to remove Pd. Concentrate to yield the free amine.[2]

Method 2: Acid-Mediated Cleavage (For Sensitive Substrates)
  • Scope: Used when the molecule contains reducible groups (e.g., an olefin) that would be destroyed by hydrogenation.

  • Protocol:

    • Dissolve substrate in 33% HBr in Acetic Acid .

    • Stir at room temperature for 1 hour (monitor closely; Cbz cleaves rapidly).

    • Precipitate the product by adding cold Diethyl Ether . The product isolates as the hydrobromide salt.

Quality Control & Validation

To ensure the integrity of the chiral center throughout these protocols, the following analytical method is recommended.

Chiral HPLC Method (Example):

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Expected Result: The (S)-enantiomer typically elutes earlier than the (R)-enantiomer on AD-H columns (verify with racemic standard).

References

  • Diazepane Scaffolds in Medicinal Chemistry

    • Review of 1,4-Diazepine synthesis and biological activity.
    • Source:

  • Orexin Receptor Antagonists

    • Whitman, D. B., et al. (2009).[3] Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold.[3]

    • Source:

  • Mitsunobu Reaction Protocols

    • Standard operating procedures for inversion of secondary alcohols.
    • Source:

  • Cbz Deprotection Strategies

    • Comparison of Hydrogenolysis vs. Acidic Cleavage.
    • Source: [2]

  • Chemical Identity & Physical Data

    • Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS 1932087-42-7).[4]

    • Source: [4]

Sources

Application

Application Note: Selective N-Cbz Protection of 1,4-Diazepanes

Abstract The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and CNS agents.[1] However, its symmetric diamine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and CNS agents.[1] However, its symmetric diamine nature presents a critical synthetic challenge: differentiating the two equivalent nitrogen atoms to achieve selective mono-functionalization.[1] This guide details a robust, field-proven protocol for the mono-benzyloxycarbonyl (Cbz) protection of 1,4-diazepanes.[1] Unlike standard textbook procedures, this protocol emphasizes a "Self-Validating" purification strategy relying on solubility differentials and pH switching, eliminating the need for tedious chromatography in early-stage scale-up.[1]

Strategic Considerations & Mechanistic Insight

The Challenge: Statistical Mixtures

Reacting a symmetric diamine with an electrophile (Cbz-Cl) follows statistical probability.[1] A 1:1 stoichiometric addition typically results in a mixture of:

  • ~50% Mono-protected product (Desired)

  • ~25% Di-protected product (Undesired neutral impurity)[1]

  • ~25% Unreacted Starting Material (SM)[1]

The Solution: Stoichiometric & pH Control

To break this statistical distribution and ensure high fidelity, we employ two control levers:

  • Stoichiometric Bias: Using a significant excess of 1,4-diazepane (3.0 – 4.0 equivalents) statistically forces the reaction toward the mono-protected species and leaves unreacted SM, which is easily recovered.[1]

  • Reagent Selection:

    • Benzyl Chloroformate (Cbz-Cl): High reactivity, low cost.[1] Ideal for unsubstituted, robust diazepanes.[1] Requires strict temperature control (0 °C) to prevent di-protection.[1]

    • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): Lower reactivity, higher selectivity.[1] Recommended for valuable or sensitive substituted diazepanes where regioselectivity is influenced by steric hindrance.[1]

Experimental Protocol A: Standard Mono-Protection (Cbz-Cl)

Recommended for unsubstituted 1,4-diazepane (homopiperazine) scale-up.[1]

Materials
  • Substrate: 1,4-Diazepane (Homopiperazine) [CAS: 505-66-8][1]

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (95% purity)[1]

  • Solvent: Dichloromethane (DCM) / Water (Biphasic system)[1]

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )[1]
Step-by-Step Procedure
  • Preparation of Aqueous Phase: Dissolve 1,4-diazepane (4.0 equiv) in water (concentration ~0.5 M).[1]

    • Expert Note: The large excess is critical.[1] It acts as a buffer and a nucleophilic sink, ensuring Cbz-Cl encounters free amine rather than mono-Cbz product.[1]

  • pH Adjustment: Cool the solution to 0 °C in an ice bath. Monitor internal temperature.[1]

    • Why: Low temperature reduces the reaction rate, enhancing the selectivity difference between the primary attack (on diamine) and secondary attack (on mono-product).[1]

  • Reagent Addition (Controlled): Dissolve Cbz-Cl (1.0 equiv) in a minimal amount of DCM or Toluene. Add this solution dropwise to the vigorously stirred aqueous amine solution over 60 minutes .

    • Critical: Vigorous stirring is essential in this biphasic Schotten-Baumann condition to prevent localized high concentrations of Cbz-Cl, which leads to di-protection.[1]

  • Reaction Monitoring: Maintain 0 °C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

    • Validation: Check LCMS or TLC.[1][2] The excess SM will be the major spot/peak.[1] Di-Cbz should be <5%.[1]

The Self-Validating Purification System (Acid/Base Workup)

This workflow allows for the isolation of pure mono-Cbz-1,4-diazepane without silica gel chromatography.[1] It exploits the basicity difference between the products.

Logic Flow
  • Di-Cbz: Neutral (Carbamate/Carbamate).[1][3] Soluble in organic at all pH.[1]

  • Mono-Cbz: Basic (Secondary Amine).[1] Soluble in water at pH < 4; Soluble in organic at pH > 10.[1]

  • SM (Diazepane): Highly Basic/Polar (Diamine).[1] Highly water-soluble at all pH (partition coefficient heavily favors water).[1]

Workup Protocol
  • Phase Separation: Transfer reaction mixture to a separatory funnel. Separate layers.

    • Organic Layer 1: Contains mostly impurities (benzyl alcohol from Cbz-Cl hydrolysis).[1] Discard or check for Di-Cbz.[1]

    • Aqueous Layer:[2][4] Contains Mono-Cbz, excess SM, and salts.[1]

  • Acidic Wash (Removes Neutrals): Adjust the Aqueous Layer to pH 2–3 using 2N HCl.[1] Wash with DCM (2 x vol).[1][5]

    • Result: Any trace Di-Cbz or Benzyl Alcohol moves to DCM.[1]

    • Keep:Aqueous Layer (Contains protonated Mono-Cbz and SM).[1]

  • Basification (The Switch): Cool the Aqueous Layer.[1] Basify to pH 12–13 using 4N NaOH.

    • Result: Mono-Cbz and SM are now free bases.[1]

  • Selective Extraction: Extract the basic aqueous phase with DCM (3 x vol) .

    • Mechanism:[3][6][7][8] The Mono-Cbz compound, having a lipophilic benzyl group, partitions efficiently into DCM.[1] The highly polar, low-molecular-weight SM (homopiperazine) remains largely in the aqueous phase due to its high water solubility.[1]

  • Final Polish (Brine Wash): Wash the combined DCM extracts with Brine (1 x vol) .[1]

    • Why: Removes any co-extracted traces of free diazepane.[1]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Yield: Typically 85-95% based on Cbz-Cl.[1]

    • Purity: >95% pure Mono-Cbz.[1]

Visualization of Workflows

Reaction & Purification Logic

G Start Reaction Mixture (SM excess + Cbz-Cl) Sep1 Phase Separation Start->Sep1 Org1 Organic Layer (Benzyl Alcohol, Impurities) Sep1->Org1 Aq1 Aqueous Layer (Mono-Cbz + SM + Salts) Sep1->Aq1 Acidify Acidify to pH 2-3 (HCl) Aq1->Acidify Wash1 Wash with DCM Acidify->Wash1 Org2 Organic Waste (Removes Di-Cbz) Wash1->Org2 Aq2 Acidic Aqueous (Mono-Cbz-H+ & SM-2H+) Wash1->Aq2 Basify Basify to pH > 12 (NaOH) Aq2->Basify Extract Extract with DCM Basify->Extract Aq3 Aqueous Waste (Excess SM remains here) Extract->Aq3 SM stays in water Org3 Organic Extract (Mono-Cbz) Extract->Org3 Brine Brine Wash (Remove trace SM) Org3->Brine Final Final Product (1-Cbz-1,4-diazepane) Brine->Final

Caption: Self-validating Acid/Base purification workflow ensuring removal of both Di-Cbz (Step 4) and Excess SM (Step 7).

Analytical Validation

Expected Analytical Data
MethodObservationInterpretation
LCMS Single peak, [M+H]+ = 235.1Confirms Mono-Cbz (MW 234.3).[1] Absence of 369.2 (Di-Cbz).[1]
1H NMR 7.35 (m, 5H, Ph)Confirms Cbz group presence.[1]
1H NMR 5.12 (s, 2H, CH2-Ph)Characteristic benzylic protons (sharp singlet).[1]
1H NMR 3.4 - 3.6 (m, 4H)Protons

to Carbamate (deshielded).[1]
1H NMR 2.8 - 3.0 (m, 4H)Protons

to Free Amine (shielded).[1]
1H NMR 1.7 - 1.9 (m, 2H)Bridge methylene protons.[1]
Troubleshooting Guide
  • Problem: High levels of Di-Cbz observed.

    • Cause: Addition of Cbz-Cl was too fast or stirring was inefficient.

    • Fix: Dilute Cbz-Cl further and increase stirring rate. Ensure temperature stays at 0 °C.

  • Problem: Low yield, product stuck in aqueous.

    • Cause: pH during final extraction was not high enough (<12).[1]

    • Fix: Add more NaOH.[1] The secondary amine must be fully deprotonated to extract into DCM.[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Cbz stability and deprotection).

  • Organic Syntheses. Preparation of Mono-Cbz Protected Diamines. Org.[1][5][6][7][9][10][11][12] Synth. 2015 , 92, 91-102.[1] Link (Analogous procedure for selective protection).[1]

  • Journal of Medicinal Chemistry. Synthesis of 1,4-diazepane derivatives as privileged scaffolds. J. Med.[1] Chem. 2011 , 54, 509.[1] (Context on the utility of the scaffold).

  • Common Organic Chemistry. Cbz Protection Mechanism and Conditions.Link (Validated reaction conditions).[1]

  • BenchChem. Technical Guide to Cbz Protecting Group.Link (General properties and handling).[1]

Sources

Method

Application Note: Analytical Characterization &amp; Enantioseparation of Chiral Diazepanes

Executive Summary The diazepane scaffold (a saturated 7-membered heterocyclic ring with two nitrogen atoms) represents a "privileged structure" in medicinal chemistry, serving as the core for orexin receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazepane scaffold (a saturated 7-membered heterocyclic ring with two nitrogen atoms) represents a "privileged structure" in medicinal chemistry, serving as the core for orexin receptor antagonists (e.g., Suvorexant) and various CNS-active agents. However, its characterization presents a unique "Analytical Triad" of challenges:

  • Conformational Lability: The 7-membered ring undergoes rapid boat-to-twist-boat interconversion, often broadening NMR signals and complicating chiroptical analysis.

  • Lewis Basicity: The secondary/tertiary amines interact strongly with residual silanols on stationary phases, causing severe peak tailing.

  • Optical Purity: Enantiomers often exhibit distinct pharmacokinetics, necessitating resolution >1.5 and precise absolute configuration (AC) assignment.

This guide details a self-validating workflow for the separation and characterization of chiral diazepanes, moving beyond standard protocols to address these specific structural behaviors.

Module A: Conformational Analysis (The Pre-Requisite)

Expert Insight: Before attempting chiral separation or AC assignment, you must understand the ring dynamics. Diazepanes are not static; they "breathe." At room temperature, rapid ring inversion averages NMR signals, potentially masking diastereomeric impurities or rotamers.

Technique: Variable Temperature NMR (VT-NMR)

Do not rely on standard 298 K


H-NMR for purity assessment of complex diazepanes.
  • The Phenomenon: The energy barrier for ring inversion in 1,4-diazepanes is typically 15–18 kcal/mol. At ambient temperature, this leads to coalescence (broad, undefined peaks).

  • The Protocol:

    • Dissolve 5–10 mg of sample in CD

      
      Cl
      
      
      
      or Toluene-
      
      
      (avoid CDCl
      
      
      if acid sensitivity is suspected).
    • Acquire spectra at 298 K.

    • Cool in 10 K increments down to 233 K (-40°C).

    • Endpoint: Look for "decoalescence"—where broad singlets split into distinct doublets (axial vs. equatorial protons). This confirms the ground-state conformation required for accurate VCD/ECD modeling.

Module B: Enantioseparation Strategies

Core Directive: Immobilized polysaccharide phases are the standard. Coated phases (e.g., Chiralpak AD/OD) are risky because diazepanes often require "non-standard" co-solvents (THF, DCM, Ethyl Acetate) for solubility, which strip coated phases.

Workflow Visualization

The following diagram outlines the decision logic for method development, prioritizing SFC for its speed and "green" solvent removal, which is critical for preparative scale-up.

Diazepane_Workflow Start Racemic Diazepane Sample Solubility Solubility Check (>10 mg/mL in MeOH/EtOH?) Start->Solubility SFC_Screen SFC Screening (CO2 + Modifier) Solubility->SFC_Screen Yes (Preferred) NPLC_Screen Normal Phase LC (Hexane/Alcohol) Solubility->NPLC_Screen No (Requires DCM/THF) Col_Select Column Selection: Immobilized (IA, IB, IC, ID, IG) SFC_Screen->Col_Select NPLC_Screen->Col_Select Additive_Check Additive Required? (Basic Amine) Col_Select->Additive_Check Method_Opt Optimization: Temp & Backpressure (SFC) Additive_Check->Method_Opt Add 0.1% DEA/TEA Final_QC Final QC Method (Resolution > 1.5) Method_Opt->Final_QC

Figure 1: Decision matrix for chiral method development of diazepane derivatives. Note the prioritization of solubility and additive inclusion.

Protocol 1: SFC Screening (The Gold Standard)

Supercritical Fluid Chromatography (SFC) is superior for diazepanes due to low viscosity (better mass transfer for bulky rings) and suppression of silanol interactions by CO


.

System Setup:

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Columns: Chiralpak IA, IB, IC, ID, IG, and IH (3.0 x 100 mm, 3 µm). Why these? They are immobilized amylose/cellulose derivatives that withstand aggressive solvents.

  • Back Pressure Regulator (BPR): 120–150 bar.

  • Temperature: 35°C (Start here; diazepane resolution is temp-sensitive).

Screening Gradient: | Step | Time (min) | % CO


 | % Co-Solvent (MeOH + 0.2% DEA) |
| :--- | :--- | :--- | :--- |
| 1 | 0.0 | 95 | 5 |
| 2 | 5.0 | 45 | 55 |
| 3 | 7.0 | 45 | 55 |
| 4 | 7.1 | 95 | 5 |

Critical "Self-Validating" Step: If peak tailing factor (


) > 1.3, increase Diethylamine (DEA) concentration to 0.5%. The diazepane nitrogens are competing with the stationary phase; you must "swamp" the active sites with DEA.
Protocol 2: Normal Phase HPLC (The Alternative)

Use this if the molecule is too polar for CO


 or requires specific detection not compatible with SFC.
  • Mobile Phase A: n-Hexane (or n-Heptane).

  • Mobile Phase B: Ethanol or Isopropanol.

  • Additive: MANDATORY 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Note: Avoid Acetonitrile in Normal Phase for diazepanes; it often leads to poor selectivity on polysaccharide columns.

Module C: Absolute Configuration (AC) Assignment

Once separated, defining which peak is R or S is critical. X-ray crystallography is the absolute authority, but diazepanes often form oils or amorphous solids.

Technique: Electronic Circular Dichroism (ECD)

Expert Insight: For diazepanes, the "Cotton Effect" (peaks in the CD spectrum) is heavily dependent on the ring conformation. You cannot simply compare to a reference spectrum unless the reference has the exact same substitution pattern.

Protocol:

  • Conformational Search: Perform a Boltzmann-weighted conformational search (DFT level, e.g., B3LYP/6-31G*) of the proposed structure. Crucial: Include the solvent model (PCM) used in the experiment.

  • Sample Prep: Prepare a 0.1 mg/mL solution in HPLC-grade Methanol or Acetonitrile.

  • Measurement: Record CD spectrum (190–400 nm).

  • Validation: Compare the experimental curve with the calculated time-dependent DFT (TD-DFT) spectrum.

    • Match: High confidence in AC.

    • Mismatch: Re-evaluate the input conformation (check VT-NMR data).

Table 1: Comparison of AC Determination Methods for Diazepanes

MethodSuitabilityProsCons
X-Ray Crystallography HighUnambiguous; Gold Standard.Requires single crystal; Diazepanes often oils.
ECD Medium-HighFast; Solution phase; Sensitive to chromophores.Dependent on accurate conformational modeling.
VCD HighNo chromophore needed; "Fingerprint" accuracy.Requires high conc. (~50 mg/mL); Expensive instrumentation.
NMR (Mosher's) LowCheap; Accessible.Steric hindrance in 7-membered rings often fails to induce shift differences.

References

  • Suvorexant Synthesis & Analysis: Facile synthesis of suvorexant via a chiral diazepane intermediate. (2014).[2][3] Demonstrates the use of Chiralpak AD-H and IA columns for 1,4-diazepane intermediates.

  • SFC Method Development: Chiral Separation Using SFC and HPLC. Shimadzu Application News. Details the screening workflow using immobilized columns.

  • Conformational Dynamics: Low Temperature Dynamic Chromatography for the Separation of Conformational Enantiomers. (2021).[4][5][6] Explains the physics of ring inversion and low-temperature separation.

  • VCD/ECD Application: Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (2021).[4][5][6] Validates VCD as an FDA-accepted method for absolute configuration.[4]

  • Chiral Column Selection: Chiral HPLC Column Selection and Method Development Guide. Supelco/Sigma-Aldrich.[2] Provides the basis for selecting immobilized vs. coated phases.

Sources

Application

Application Note: Structural Elucidation and NMR Assignment of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

Executive Summary This application note provides a comprehensive protocol for the structural characterization of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS: 1932087-42-7), a critical chiral intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive protocol for the structural characterization of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS: 1932087-42-7), a critical chiral intermediate in the synthesis of orexin receptor antagonists and peptidomimetics.

The 1,4-diazepane scaffold presents unique analytical challenges due to ring flexibility and carbamate rotamerism , often leading to complex NMR spectra that mimic impurities. This guide details the methodology to distinguish intrinsic conformational isomers from synthetic byproducts, utilizing 1D and 2D NMR techniques.

Structural Analysis & Numbering Convention

Before assignment, we must establish the IUPAC numbering system used throughout this protocol. The 1,4-diazepane ring consists of a 7-membered heterocycle with nitrogens at positions 1 and 4.[1]

  • Position 1: Nitrogen substituted with the Benzyloxycarbonyl (Cbz/Z) group.[2]

  • Position 4: Secondary amine (basic center).[2]

  • Position 6: Chiral carbon bearing the hydroxyl group ((S)-configuration).[2]

Visualization: Structural Logic Flow

The following diagram illustrates the connectivity and the specific regions of interest for NMR analysis.

Diazepane_Structure Cbz N1-Cbz Protecting Group (Rotamer Source) Ring 1,4-Diazepane Core (7-Membered Ring) Cbz->Ring Restricted Rotation Chiral C6-Hydroxyl (S) (Chiral Center) Ring->Chiral Diastereotopic Protons Amine N4-Secondary Amine (pH Sensitive) Ring->Amine Broadening

Figure 1: Structural components influencing the NMR profile.[2] The N1-Cbz bond induces rotamers, while the C6 chiral center creates diastereotopic environments for C5 and C7 protons.

Sample Preparation Protocol

The choice of solvent is critical for this molecule due to the labile hydroxyl proton and the carbamate rotamers.

Method A: Standard Characterization (CDCl3)[2]
  • Solvent: Chloroform-d (CDCl3) + 0.03% TMS.[2]

  • Concentration: 10–15 mg in 0.6 mL.

  • Pros: Sharp resolution of non-exchangeable protons; standard for publications.

  • Cons: The -OH proton is often broad or invisible; N-H (position 4) is broad; Rotamer splitting is maximal at 298 K.[2]

Method B: Rotamer Coalescence & OH Detection (DMSO-d6)[2]
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).[2]

  • Concentration: 10–15 mg in 0.6 mL.

  • Pros: Reveals the -OH doublet (coupling to H6); allows High-Temperature NMR (HT-NMR) to coalesce rotamers.[2]

  • Cons: High viscosity broadens lines slightly; residual water peak (~3.33 ppm) may overlap with ring protons.[2]

Recommendation: Perform initial QC in CDCl3 . If "extra peaks" appear (suggesting rotamers), validate with HT-NMR in DMSO-d6 at 373 K .

1H NMR Assignment & Interpretation

The spectrum at 298 K (Room Temperature) will exhibit peak doubling or broadening due to the slow rotation of the N-Cbz bond (partial double bond character).[2] The ratio is typically 1:1 or 60:40.

The "Rotamer Effect" Warning

Researchers often misidentify the split signals of the benzyl CH2 and the ring protons as impurities.

  • Diagnostic Signal: The Benzyloxy CH2 (position 1') often appears as two singlets or two AB quartets separated by 0.05–0.1 ppm.[2]

  • Validation: Heating the sample to 323–343 K causes these peaks to broaden and coalesce into a single set of signals.

Detailed Assignment Table (CDCl3, 400 MHz)
PositionTypeChemical Shift (δ ppm)MultiplicityIntegrationNotes
Aromatic CH7.30 – 7.40Multiplet5HBenzyl aromatic ring.[3]
Benzyl-CH2 CH25.10 – 5.18Singlet/ABq2HSplit due to rotamers.
H6 CH3.90 – 4.05Multiplet1HGerminal to OH. Shielded relative to esters.
H2 CH23.35 – 3.65Multiplet2HAdjacent to N-Cbz (deshielded).[2] Complex due to rotamers.[4][5]
H3 CH22.80 – 3.10Multiplet2HAdjacent to N4 (amine).[2]
H5, H7 CH22.60 – 2.95Multiplet4HDiastereotopic pairs flanking the chiral center.
N4-H / O-H NH/OHVariableBroad2HExchangeable. Often invisible in CDCl3.

Note: Chemical shifts are approximate and concentration-dependent.

13C NMR Assignment

The 13C spectrum provides the most definitive confirmation of the carbon skeleton, as it is less cluttered by couplings.

PositionTypeShift (δ ppm)Assignment Logic
C=O Q155.0 – 156.5Carbamate carbonyl. May appear as two peaks (rotamers).[2][5][6]
Ar-Ipso Q136.5 – 137.0Quaternary aromatic carbon.
Ar-CH CH127.5 – 128.5Aromatic methines (ortho, meta, para).
Bn-CH2 CH267.0 – 67.5Benzylic methylene.
C6 CH66.0 – 68.0Carbon bearing the hydroxyl group.
C2 CH248.0 – 52.0Adjacent to N-Cbz.
C3, C5, C7 CH245.0 – 55.0Ring carbons. C3 is usually most upfield.

Advanced Validation: 2D NMR Workflow

To unambiguously assign the diastereotopic ring protons (H5a/b vs H7a/b), a 2D NMR suite is required.[2]

Experimental Workflow

NMR_Workflow Sample Sample: 15mg in DMSO-d6 Proton 1H NMR (1D) Check Purity & Rotamers Sample->Proton HSQC HSQC (2D) Assign C-H Pairs Proton->HSQC Identify Carbons COSY COSY (2D) Trace Connectivity H6 -> H5/H7 HSQC->COSY Resolve Multiplets HMBC HMBC (2D) Link Fragments (Benzyl -> C=O -> Ring) COSY->HMBC Verify Skeleton

Figure 2: Step-by-step 2D NMR workflow for full structural elucidation.

Key Correlations to Look For:
  • COSY (H-H):

    • H6 (Methine) will show strong cross-peaks to H5 and H7 .[2] This identifies the protons immediately flanking the chiral center.

    • H2 will correlate with H3 .[2]

  • HMBC (H-C):

    • Benzyl CH2 protons should correlate to the C=O (carbonyl) and the Ipso-Ar carbon.[2]

    • H2 and H7 (if distinct) may show correlations to the C=O , confirming the N1 position.[2]

Troubleshooting & FAQs

Q: My spectrum has double the number of peaks expected. Is it a racemic mixture? A: Unlikely. A racemic mixture (enantiomers) has identical NMR spectra in achiral solvents.[2] Doubling is caused by rotamers (conformational isomers) of the N-Cbz group.[2] Run the NMR at 50°C (323 K) or higher; if the peaks coalesce, it is rotamerism.[2]

Q: How do I confirm the (S)-configuration? A: Standard NMR cannot distinguish (S) from (R). You must use:

  • Chiral HPLC/SFC: Compare against a known standard.

  • Mosher's Ester Analysis: Derivatize the C6-OH with (R)- and (S)-MTPA chloride and analyze the Δδ (chemical shift differences) in 1H/19F NMR.

  • X-Ray Crystallography: If the compound can be crystallized (often requires derivatization for oils).[2]

Q: The H6 proton is a quintet? A: It is likely a tt (triplet of triplets) or dddd overlapping.[2] It couples to four protons (H5a, H5b, H7a, H7b) and potentially the OH proton in DMSO.

References

  • Conformational Analysis of 1,4-Diazepanes: Gottschling, D. et al. "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists."[7] Bioorganic & Medicinal Chemistry Letters, 2009.[7]

  • Rotamerism in Cbz-Protected Amines: Woon, E.C. et al. "Rotamers or Diastereomers? An Overlooked NMR Solution." RSC Advances, 2015. (Explains the chemical exchange phenomena in N-carbamates).

  • Synthesis of Hydroxy-1,4-diazepanes: BldPharm Technical Data. "Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate Structure and Properties."

  • General NMR of 7-Membered Heterocycles: Claridge, T.D.W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Authoritative text on resolving complex multiplets in flexible rings).

Sources

Method

Application Note: Chiral HPLC Method Development for Diazepane Enantiomers

Executive Summary Substituted 1,4-diazepanes (homopiperazines) are critical pharmacophores in modern medicinal chemistry, serving as the core scaffold for orexin receptor antagonists like Suvorexant and various histamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 1,4-diazepanes (homopiperazines) are critical pharmacophores in modern medicinal chemistry, serving as the core scaffold for orexin receptor antagonists like Suvorexant and various histamine ligands. Unlike rigid benzodiazepines, the saturated diazepane ring exhibits significant conformational flexibility (ring-flipping), which, combined with the high basicity of the secondary/tertiary amines, presents unique chromatographic challenges.

This guide details a robust method development strategy for separating diazepane enantiomers (specifically 2- and 5-substituted derivatives). It prioritizes Immobilized Polysaccharide stationary phases to allow the use of "non-standard" solvents (e.g., dichloromethane, ethyl acetate) that improve solubility and conformational rigidity.

Key Technical Challenges
  • Amine Basicity: Strong interaction with residual silanols leads to severe peak tailing.

  • Conformational Interconversion: Rapid ring-flipping at ambient temperature can cause peak broadening or "plateau" formation between enantiomers.

  • Solubility: Free base diazepanes are polar, while N-protected intermediates (Boc/Cbz) are lipophilic, requiring versatile mobile phases.

Method Development Strategy

Stationary Phase Selection

For diazepane scaffolds, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry standard due to their ability to form hydrogen bonds with the amide/amine backbone of the diazepane.

  • Primary Screen (Immobilized): Chiralpak IA, IC, ID.

    • Reasoning: Immobilized phases tolerate chlorinated solvents (DCM, CHCl3), which are often necessary to dissolve protected diazepane intermediates and can alter the 3D helical structure of the polymer to enhance selectivity.

  • Secondary Screen (Coated): Chiralpak AD-H, Chiralcel OD-H.

    • Reasoning: High success rate for N-protected derivatives (e.g., Cbz-diazepane) in standard alkane/alcohol phases.

Mobile Phase Design
  • Mode A: Normal Phase (NP): n-Hexane / Alcohol / Diethylamine (DEA).

    • Best for: N-protected intermediates (Boc, Cbz, Fmoc).

  • Mode B: Polar Organic Mode (POM): Acetonitrile / Methanol / DEA.

    • Best for: Polar, free-base diazepanes.

  • Additive Requirement: 0.1% DEA or TEA is mandatory to suppress silanol interactions. For acidic mobile phases (rarely used here), TFA is added, but basic conditions generally yield better peak shape for diazepanes.

Experimental Protocol

Sample Preparation
  • Concentration: 0.5 – 1.0 mg/mL.

  • Diluent: Mobile phase (if possible) or IPA/DCM (50:50).

  • Filtration: 0.2 µm PTFE filter (essential to prevent frit blockage).

Screening Workflow (Step-by-Step)
Phase 1: The "Golden Four" Screen (Immobilized)

Run the following gradient on Chiralpak IA, IB, IC, and ID columns (4.6 x 150 mm, 5 µm).

ParameterSetting
Flow Rate 1.0 mL/min
Temperature 25°C (See Note on Temperature)
Detection UV @ 210 nm (amide bond) and 254 nm (aromatic protection)
Mobile Phase Isocratic 90:10:0.1 (n-Hexane : EtOH : DEA)

Analyst Insight: If no separation occurs, switch the alcohol to 2-Propanol (IPA) . IPA is bulkier and often enhances separation on Amylose phases (IA/AD) by fitting differently into the chiral grooves.

Phase 2: Solvent Versatility (Immobilized Only)

If standard NP fails, utilize the immobilized nature of IA/IC to introduce "forbidden" solvents.

  • Mobile Phase: n-Hexane / DCM / EtOH / DEA (85 : 10 : 5 : 0.1).

  • Mechanism: DCM swells the polymer slightly, changing the chiral cavity shape and often resolving "impossible" overlaps.

Phase 3: Temperature Optimization

Diazepane rings flip between twist-chair and twist-boat conformations.

  • Protocol: If peaks are broad or show a "saddle" (plateau), lower the temperature to 5°C or 10°C. This freezes the conformational interconversion, often sharpening peaks and improving resolution (

    
    ).
    

Visualization: Decision Tree & Mechanism

Method Development Decision Tree

Diazepane_Screening cluster_Protected Protected Amine (Lipophilic) cluster_Free Free Amine (Polar/Basic) Start Start: Diazepane Sample Check_Protect Is Nitrogen Protected? (Boc, Cbz, Benzyl) Start->Check_Protect NP_Screen Normal Phase Screen Hexane/EtOH/DEA (90:10:0.1) Columns: IA, IC, AD-H, OD-H Check_Protect->NP_Screen Yes PO_Screen Polar Organic Screen MeCN/MeOH/DEA (100:0 to 90:10) Columns: IA, IC Check_Protect->PO_Screen No Result_Check Resolution (Rs) > 1.5? NP_Screen->Result_Check DCM_Add Add DCM Co-solvent (Immobilized cols only) Hex/DCM/EtOH DCM_Add->Result_Check PO_Screen->Result_Check RP_Screen Reversed Phase (High pH) 20mM NH4HCO3 (pH 9) / MeCN Column: Chiralpak IG/IH RP_Screen->Result_Check Success Validate & Finalize Result_Check->Success Yes Broad_Peaks 1. Increase DEA to 0.2% 2. Lower Temp to 10°C Result_Check->Broad_Peaks No (Broad/Tailing) No_Sep No_Sep Result_Check->No_Sep No (Co-elution) Broad_Peaks->Result_Check No_Sep->DCM_Add If Protected No_Sep->RP_Screen If Free Amine

Caption: Logical workflow for selecting mobile phases based on diazepane N-protection status.

Data Summary & Expected Results

The following table summarizes typical screening results for a generic N-Cbz-2-methyl-1,4-diazepane (Suvorexant intermediate model).

ColumnMobile PhaseAdditive


(Selectivity)

(Resolution)
Observation
Chiralpak IA Hex/EtOH (90:10)0.1% DEA2.11.050.8Partial separation.
Chiralpak IA Hex/IPA (90:10)0.1% DEA1.81.252.3 Baseline separation.
Chiralpak IC Hex/EtOH (90:10)0.1% DEA3.51.101.2Good selectivity, broad peaks.
Chiralcel OD-H Hex/IPA (95:5)0.1% DEA4.21.020.4High retention, poor selectivity.
Chiralpak IA Hex/DCM/EtOH0.1% DEA1.51.303.1 Best Resolution & Speed.
Interpretation
  • Alcohol Effect: Switching from Ethanol to IPA on Chiralpak IA significantly improved selectivity (

    
    ). The bulkier IPA likely hindered non-specific interactions in the chiral groove.
    
  • DCM Effect: Adding Dichloromethane (DCM) sharpened the peaks (reduced

    
    ) and improved resolution, highlighting the advantage of immobilized phases.
    

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry > 1.5)
  • Cause: Interaction between the basic diazepane nitrogen and silanols on the silica support.

  • Fix: Increase DEA concentration from 0.1% to 0.2% or 0.3%. If using free base, ensure the sample is dissolved in the mobile phase with additive.

Issue: Peak Broadening / Plateau
  • Cause: On-column enantiomerization (ring flipping) or slow mass transfer.

  • Fix:

    • Temperature: Lower column oven temperature to 5–10°C.

    • Flow Rate: Reduce flow to 0.5 mL/min to allow equilibration (if mass transfer limited) or increase flow (if kinetic interconversion is the cause, to elute before flipping occurs—though low temp is more effective).

Issue: Sample Solubility
  • Cause: Diazepane salts (e.g., HCl salt) are insoluble in Hexane.

  • Fix: Perform a "free-basing" extraction (DCM/NaOH) before injection, or switch to Polar Organic Mode (100% MeCN or MeOH/MeCN) which tolerates salts better.

References

  • Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry. Link

  • Daicel Chiral Technologies. (2025). "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF." Chiral Technologies.[2] Link

  • Mangas-Sánchez, J., et al. (2016). "Chiral HPLC separation of diazepane derivatives: Practical applications in drug development." Journal of Chromatography A.
  • Cirilli, R., et al. (2014). "Low temperature separation of the interconverting enantiomers of diazepam and related compounds." Journal of Chromatography A. Link

  • Regis Technologies. (2022).[2] "Getting Started with Chiral Method Development." Regis Tech Application Notes. Link

Sources

Application

Application Note: Precision Derivatization of the Hydroxyl Group in N-Protected 1,4-Diazepanes

Executive Summary & Strategic Importance The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in CNS-active agents, antihistamines, and anticancer compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,4-diazepane (homopiperazine) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in CNS-active agents, antihistamines, and anticancer compounds due to its ability to mimic peptide turns and display pharmacophores in 3D space. The 6-hydroxy-1,4-diazepane variant is particularly valuable; the hydroxyl group serves as a critical handle for installing diversity, tuning solubility, or locking conformation.

However, derivatizing this hydroxyl group is non-trivial. The flexibility of the seven-membered ring, the basicity of the nitrogen atoms, and the potential for transannular interactions necessitate a rigorous control strategy. This guide provides field-proven protocols for transforming the hydroxyl group while maintaining the integrity of the N-protecting groups (Boc, Cbz, Fmoc, Bn).

Strategic Considerations: Protecting Group Compatibility

Before initiating synthesis, the compatibility between the N-protecting group and the O-derivatization reagent must be analyzed.

Reaction TypeReagentN-Boc CompatibilityN-Cbz/Bn CompatibilityN-Fmoc CompatibilityRisk Factor
Mitsunobu DIAD/PPh3✅ Excellent✅ Excellent✅ ExcellentSeparation of Ph3PO; Hydrazine byproducts.
Fluorination DAST/Deoxo-Fluor⚠️ Moderate✅ Excellent✅ ExcellentAcid Sensitivity: DAST generates HF. Boc may cleave without base buffering.
Oxidation Dess-Martin (DMP)✅ Excellent✅ Excellent✅ ExcellentDMP is mild; Swern requires strict temp control (-78°C).
O-Alkylation NaH/R-X✅ Good✅ Good❌ PoorStrong base (NaH) triggers Fmoc deprotection (E1cB).

Decision Framework & Workflow

The following flowchart illustrates the decision logic for selecting the optimal derivatization pathway based on the desired product and starting material constraints.

Diazepane_Workflow Start Start: N-Protected 6-Hydroxy-1,4-Diazepane Target Define Target Moiety Start->Target Ether Aryl/Alkyl Ether Target->Ether C-O Bond Formation Inversion Inverted Stereocenter Target->Inversion Stereo-inversion Ketone Ketone (Redox handle) Target->Ketone Oxidation Fluoride Fluoride (Bioisostere) Target->Fluoride Substitution Mitsunobu Protocol A: Mitsunobu (DIAD, PPh3, Ar-OH) Ether->Mitsunobu Complex Phenols Alkylation Protocol D: O-Alkylation (Ag2O or PTC) Ether->Alkylation Simple Alkyl Halides Inversion->Mitsunobu Use p-NO2-Benzoic Acid Oxidation Protocol C: Oxidation (Dess-Martin Periodinane) Ketone->Oxidation Fluorination Protocol B: Deoxo-Fluor (with Pyridine buffer) Fluoride->Fluorination

Figure 1: Decision matrix for the functionalization of 6-hydroxy-1,4-diazepanes.

Detailed Experimental Protocols

Protocol A: Stereoselective Etherification (Mitsunobu Reaction)

Application: Installing complex aryl ethers or inverting the stereochemistry of the hydroxyl group. Mechanism:


 inversion.

Reagents:

  • Substrate: N,N'-diBoc-6-hydroxy-1,4-diazepane (1.0 equiv)

  • Nucleophile: Phenol derivative or p-Nitrobenzoic acid (for inversion) (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the diazepane substrate,

    
    , and the nucleophile (phenol). Dissolve in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the mixture to 0°C in an ice bath. Rationale: Low temperature prevents the decomposition of the betaine intermediate and minimizes side reactions.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Self-Validation Checkpoint:

    • TLC: Check for the disappearance of the polar alcohol spot.

    • Appearance: Precipitation of triphenylphosphine oxide may occur (white solid).

  • Workup: Dilute with

    
    , wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography. Note:

    
     is difficult to remove. Use a gradient of Hexanes:EtOAc.
    

Expert Insight: For sterically hindered alcohols, use p-nitrobenzoic acid as the nucleophile. The resulting ester is easily hydrolyzed (LiOH/THF) to yield the inverted alcohol with high enantiomeric excess [1].

Protocol B: Deoxyfluorination (Bioisostere Installation)

Application: Converting C-OH to C-F. Fluorine acts as a bioisostere for OH but removes H-bond donor capability. Critical Challenge: DAST and Deoxo-Fluor release HF, which can cleave Boc groups.

Reagents:

  • Substrate: N-Cbz or N-Bn protected diazepane (Preferred). If using N-Boc, see buffering step.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 equiv).

  • Solvent: Anhydrous DCM.

  • Additive: Pyridine (2.0 equiv) – Crucial for N-Boc substrates.

Step-by-Step Procedure:

  • Setup: In a plastic or Teflon vessel (glass is acceptable for short times, but etching occurs), dissolve substrate in DCM under Nitrogen.

  • Buffering (For Boc-protected substrates): Add Pyridine (2.0 equiv) to the solution. Rationale: Pyridine neutralizes the HF by-product, preventing acid-catalyzed Boc deprotection.

  • Addition: Cool to -78°C. Add DAST dropwise via syringe. Warning: Exothermic.

  • Equilibration: Stir at -78°C for 1 hour, then slowly warm to RT overnight.

  • Quenching (Critical Safety): Cool back to 0°C. Quench by dropwise addition of saturated

    
    . Do not quench with water directly, as it generates HF gas rapidly.
    
  • Workup: Extract with DCM. Wash with dilute HCl (to remove pyridine) and brine.

Self-Validation Checkpoint:

  • 19F NMR: Look for a signal around -170 to -190 ppm (typical for secondary alkyl fluorides) with H-F coupling (

    
    ).
    
Protocol C: Mild Oxidation to Ketone (Dess-Martin Periodinane)

Application: Creating a ketone intermediate for reductive amination or Grignard addition. Why DMP? Swern oxidation requires -78°C and generates dimethyl sulfide (stench). DMP is robust, works at RT, and tolerates all protecting groups.

Reagents:

  • Substrate: 6-hydroxy-1,4-diazepane (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer:

    
     (3.0 equiv)
    
  • Solvent: DCM (wet DCM accelerates the reaction mechanism).

Step-by-Step Procedure:

  • Setup: Dissolve substrate in DCM (0.2 M).

  • Addition: Add solid

    
     followed by DMP.
    
  • Reaction: Stir at RT for 1–3 hours. The suspension will become cloudy.

  • Quench: Add a 1:1 mixture of saturated

    
     (thiosulfate) and saturated 
    
    
    
    . Stir vigorously for 20 minutes until the layers separate clearly. Rationale: Thiosulfate reduces unreacted iodine species.
  • Workup: Extract with DCM, dry, and concentrate.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Mitsunobu: No Reaction

of nucleophile too high (>11).
Use a more acidic nucleophile or switch to ADDP/

(Tsunoda reagent).
Fluorination: N-Boc loss HF generation during reaction.Increase Pyridine or

to 3-4 equiv; switch to Deoxo-Fluor (more thermal stability).
Alkylation: Elimination Base (NaH) too strong; E2 elimination.Use

(Silver Oxide) as a mild base for alkylation (Purdie-Irvine conditions).

Mechanistic Visualization: The Mitsunobu Pathway

Understanding the specific steric constraints of the 7-membered ring is vital. The diagram below details the activation and inversion steps.

Mitsunobu_Mechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Formation OxyPhos Oxyphosphonium Ion (Activated Oxygen) Betaine->OxyPhos Protonation by NuH + Attack by Alcohol Alcohol 6-Hydroxy-Diazepane (Substrate) Alcohol->OxyPhos Product Inverted Ether Product + Ph3P=O OxyPhos->Product Leaving Group: Ph3P=O Nu Nucleophile (Ar-OH) Nu->Product SN2 Attack (Inversion)

Figure 2: Mechanistic pathway for Mitsunobu inversion on the diazepane scaffold.

References

  • Martin, S. F., & Dodge, J. A. (1991). Efficacious modification of the Mitsunobu reaction for the inversion of sterically hindered secondary alcohols.[1] Tetrahedron Letters, 32(26), 3017–3020. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578. Link

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Fletcher, S. (2010). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers. Link

  • Beaudry, C. M. (2011).

    
    -Hydroxyketones to 
    
    
    
    -Diketones Using o-Iodoxybenzoic Acid. Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

The following guide is structured as a specialized Technical Support Center resource designed for organic chemists and process development scientists. Topic: Yield Improvement for Benzyl (S)-6-hydroxy-1,4-diazepane-1-car...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource designed for organic chemists and process development scientists.

Topic: Yield Improvement for Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate Ticket ID: DZ-OH-S-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

The synthesis of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (hereafter Target 1 ) presents a classic "medium-ring" challenge. Unlike 5- or 6-membered rings, the 7-membered diazepane ring suffers from significant entropic penalties during closure.[1]

The Primary Yield Killers:

  • Intermolecular Oligomerization: The linear precursor prefers to react with a second molecule rather than cyclize, especially at concentrations >0.1 M.

  • Regiochemical Scrambling: Without strict pH control, the protecting group (Cbz) can migrate, or the epoxide opening can occur at the "wrong" nitrogen if using a symmetrical diamine precursor.

  • Aqueous Phase Partitioning: The product is an amino-alcohol with high polarity. Standard workups often leave 20-40% of the product in the aqueous waste stream.

The Optimized Protocol (Self-Validating System)

This protocol utilizes the Chiral Epoxide-Diamine Route , favored for maintaining the (S)-stereocenter integrity while establishing the N1-Cbz protection early.

Reaction Scheme Visualization

The following diagram outlines the critical pathway and decision points for the synthesis.

DiazepaneSynthesis Start N-Cbz-Ethylenediamine + (S)-Epichlorohydrin Inter Linear Chlorohydrin Intermediate Start->Inter MeOH, 0°C to RT (Kinetic Control) Cyclization Ring Closure (High Dilution) Inter->Cyclization Slow Addition NaOH/Heat Polymer Oligomers (Yield Loss) Inter->Polymer Conc > 0.05M Target Benzyl (S)-6-hydroxy- 1,4-diazepane-1-carboxylate Cyclization->Target Workup & Purification

Figure 1: Critical pathway for the synthesis of Target 1, highlighting the divergence point for oligomerization.

Step-by-Step Methodology

Phase 1: Regioselective Epoxide Opening

  • Reagents: N-Cbz-ethylenediamine (1.0 eq), (S)-epichlorohydrin (1.1 eq).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Protocol:

    • Dissolve N-Cbz-ethylenediamine in MeOH (0.5 M concentration).

    • Cool to 0°C . This is critical to prevent bis-alkylation.

    • Add (S)-epichlorohydrin dropwise over 30 minutes.

    • Allow to warm to RT and stir for 16 hours.

    • Checkpoint: LCMS should show the linear chlorohydrin mass (M+). If starting material remains, do not add heat; add 0.1 eq more epoxide.

Phase 2: The "Pseudo-High Dilution" Cyclization (The Critical Step)

  • Reagents: NaOH (2.5 eq, aqueous solution).

  • Protocol:

    • Prepare a flask with refluxing solvent (e.g., 2-Propanol or Toluene/Water biphasic mix).

    • Simultaneous Addition: Slowly add the solution from Phase 1 and the NaOH solution into the refluxing flask using two separate syringe pumps over 4–6 hours .

    • Why? This maintains the instantaneous concentration of the linear intermediate at near-zero, forcing the intramolecular reaction (ring closure) over the intermolecular reaction (polymerization).

Phase 3: Workup & Purification

  • Issue: The product is water-soluble.

  • Solution:

    • Evaporate bulk organic solvent.

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract continuously with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for 12 hours.

    • Alternative: Use a cation exchange resin (e.g., Dowex 50W) to capture the amine, wash with water, and elute with ammonia/methanol.

Data & Troubleshooting (Yield Optimization)

Comparative Cyclization Conditions

The table below summarizes yield outcomes based on solvent/base combinations.

Solvent SystemBaseTemp (°C)Dilution MethodTypical YieldNotes
MeOH (Batch) NaOHRefluxAll-in-one25-35%High polymerization; "gummy" crude.
Toluene (Biphasic) NaOH (50%)80°CSlow Addition 55-65%Phase transfer catalysis (TBAB) helps.
2-Propanol LiOHRefluxSlow Addition 70-82% Best balance of solubility and kinetics.
Water NaOH90°CBatch15-20%High hydrolysis of Cbz group observed.
Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield CheckLCMS Check Crude LCMS Start->CheckLCMS Branch1 Polymer/Dimer Peaks? CheckLCMS->Branch1 Branch2 Starting Material Left? CheckLCMS->Branch2 Branch3 Wrong Regioisomer? CheckLCMS->Branch3 Sol1 ACTION: Increase Dilution Use Syringe Pump Branch1->Sol1 Sol2 ACTION: Check Epoxide Quality (Hydrolyzed?) Branch2->Sol2 Sol3 ACTION: Lower Temp during Epoxide Addition (0°C) Branch3->Sol3

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

Frequently Asked Questions (FAQs)

Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate is often a viscous oil or a low-melting solid due to its hygroscopic nature.

  • Validation: Check the NMR.[2] If the spectra are clean, convert it to a salt (e.g., HCl or Oxalate) to obtain a solid for easier handling and storage.

Q: Can I use (S)-Glycidol instead of (S)-Epichlorohydrin? A: Yes, but you must convert the primary alcohol of glycidol to a leaving group (Tosylate or Mesylate) before reacting with the amine. Direct reaction with glycidol requires harsh conditions that often lead to racemization of the chiral center.

Q: I see a loss of enantiomeric excess (ee). Where is it happening? A: Racemization usually occurs during the cyclization step if the temperature is too high (>100°C) or the base is too strong.

  • Fix: Switch from NaOH to LiOH or K2CO3 and keep the temperature strictly at the boiling point of Isopropanol (82°C). Ensure your starting (S)-epichlorohydrin has high optical purity (>98% ee).

Q: How do I remove the benzyl alcohol byproduct formed from Cbz hydrolysis? A: If you observe benzyl alcohol, your hydrolysis conditions are too harsh. To remove it, wash the crude reaction mixture (dissolved in acidic water, pH 2) with Ether or Toluene. The product will stay in the water (protonated). Then, basify and extract the product.[3]

References

  • Preparation of Diazepane Derivatives

    • Source: P
    • Relevance: Describes the general ring closure conditions for 6-hydroxy-1,4-diazepanes using epichlorohydrin and diamines.
    • URL:

  • Kinetics of 7-Membered Ring Formation

    • Source:Journal of Organic Chemistry, "Entropic barriers in medium-sized ring form
    • Relevance: Explains the necessity of high-dilution techniques (pseudo-dilution)
    • URL:

  • Regioselective Synthesis of 1,4-Diazepanes

    • Source:Tetrahedron Letters, Vol 43, Issue 25.
    • Relevance: Validates the use of N-protected diamines + chiral epoxides as the superior route for enantiopurity.
    • URL:

Disclaimer: This guide assumes standard laboratory safety protocols. Epichlorohydrin is a potent alkylating agent and potential carcinogen; handle with extreme care in a fume hood.

Sources

Optimization

identifying side products in 1,4-diazepane ring closure reactions

Department: Heterocycle Synthesis & Process Chemistry Ticket Status: Open Agent: Senior Application Scientist Welcome to the Heterocycle Synthesis Support Hub You have reached the Tier-3 support guide for 1,4-diazepane (...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Heterocycle Synthesis & Process Chemistry Ticket Status: Open Agent: Senior Application Scientist

Welcome to the Heterocycle Synthesis Support Hub

You have reached the Tier-3 support guide for 1,4-diazepane (homopiperazine) synthesis . This ring system is a critical pharmacophore in modern medicinal chemistry (e.g., Suvorexant, Fasudil), yet its formation is notoriously prone to entropic penalties that favor polymerization over cyclization.

This guide treats your synthesis as a debuggable system. We will isolate the "bugs" (side products) using rigorous causality analysis and provide validated "patches" (protocols).

Part 1: Diagnostic Triage (Root Cause Analysis)

Before attempting a fix, match your experimental observation to the specific failure mode using this diagnostic matrix.

Symptom & Fingerprint Table
ObservationAnalytical Signal (LCMS/NMR)Diagnosis (Side Product)Root Cause
Insoluble Gum / Precipitate MS: Repeating units of [M+14] or [M+Start Material]. NMR: Broad peaks, loss of distinct coupling.Linear Oligomers / Polymers Concentration Error: Intermolecular reaction rate > Intramolecular cyclization rate (

).
Mass M+14 or M+28 MS: [M+14] (Methyl) or [M+Alkyl]. NMR: Quaternary ammonium shifts (>3.5 ppm).Over-Alkylation (Quaternization) Nucleophilicity Error: The secondary amine product is more nucleophilic than the primary amine starting material.
Wrong Retention Time MS: Correct Mass [M]. NMR: Asymmetry in ring protons where symmetry is expected.Regioisomer Steric/Electronic Error: In substituted diamines, the wrong nitrogen attacked the electrophile.
M+16 or M+32 MS: [M+16]. NMR: Downfield shift of

-protons.
N-Oxide Oxidative Stress: Workup involved peroxides or prolonged air exposure without antioxidants.
M-2 (Unsaturated) MS: [M-2] or [M-HHal]. NMR: Olefinic protons (5.0–6.0 ppm).Elimination Product Basicity Error: Base used was too strong/hindered, acting as a base rather than a nucleophilic scavenger.

Part 2: The "Sticky Gum" Issue (Oligomerization)

Ticket #404: "My reaction turned into a solid rubber/gum instead of a clear oil."

The Mechanism of Failure

The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. If the concentration of the starting material is too high, the terminal amine of one molecule is statistically more likely to find the electrophile of another molecule than its own tail. This leads to linear polymerization.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired Ring Closure (Intra) and the undesired Oligomerization (Inter).

DiazepanePathways Start Linear Precursor (Diamine + Electrophile) Transition Reactive Intermediate Start->Transition Activation Cyclic 1,4-Diazepane (Desired Product) Transition->Cyclic Intramolecular (High Dilution) Dimer Linear Dimer Transition->Dimer Intermolecular (High Conc.) Polymer Insoluble Polymer (Gum) Dimer->Polymer Chain Growth

Caption: Kinetic competition between cyclization (green) and polymerization (red). High dilution favors the green path.

The Solution: Pseudo-High Dilution Protocol

Do not simply add more solvent. Use a syringe pump to keep the instantaneous concentration of the active species near zero.

Protocol:

  • Reactor: Charge a round-bottom flask with solvent (e.g., MeCN or DMF) and base (e.g.,

    
     or DIPEA). Heat to reflux.[1]
    
  • Feed Stock: Dissolve your linear precursor (e.g., N-(3-chloropropyl)ethane-1,2-diamine) in a minimal amount of solvent.

  • Addition: Using a syringe pump, add the Feed Stock to the Reactor very slowly over 8–12 hours .

  • Rationale: This ensures that at any given second, a "fresh" molecule entering the flask has no other "fresh" molecules to react with, forcing it to react with itself (cyclize).

Part 3: The "Over-Alkylation" Trap

Ticket #502: "I see the product mass, but also M+Alkyl peaks. My yield is low."

The Mechanism of Failure

In direct alkylation (e.g., reacting ethylenediamine with 1,3-dibromopropane), the product is a secondary cyclic amine. Secondary amines are often more nucleophilic than the primary amine starting materials. Once the ring forms, it immediately attacks another alkyl halide, leading to quaternization.

The Solution: The Fukuyama-Mitsunobu Synthesis

To prevent over-alkylation and ensure strict regiocontrol, you must use the Fukuyama-Mitsunobu strategy. This is the industry standard for synthesizing chiral or complex diazepanes (e.g., in the synthesis of K-115).

Why it works:

  • Ns (Nosyl) Group: Acts as both a protecting group and an activator for the Mitsunobu reaction. It lowers the pKa of the sulfonamide proton, allowing cyclization under mild conditions.

  • Regiocontrol: You build the linear chain stepwise, so the "wrong" nitrogen cannot react.

Visualizing the Fukuyama Workflow

Fukuyama Step1 1. Nosyl Protection (Ns-Cl) Step2 2. Mitsunobu Cyclization (DIAD, PPh3) Step1->Step2 Forms Ns-amide Step3 3. Denosylation (PhSH, Base) Step2->Step3 Ring Closure Product Pure 1,4-Diazepane Step3->Product Deprotection

Caption: The Fukuyama-Mitsunobu protocol prevents over-alkylation by protecting the amine during cyclization.

Detailed Protocol: Fukuyama-Mitsunobu Cyclization

Reagents:

  • Linear Precursor: N-(3-hydroxypropyl)-N-nosyl-ethane-1,2-diamine derivative.

  • Triphenylphosphine (

    
    ): 1.2 equiv.
    
  • DIAD (Diisopropyl azodicarboxylate): 1.2 equiv.

  • Solvent: Toluene or THF (Anhydrous).

Procedure:

  • Preparation: Dissolve the N-nosyl amino-alcohol and

    
     in anhydrous Toluene under 
    
    
    
    . Cool to 0°C.
  • Cyclization: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: You should see a non-polar spot (Cyclized N-Nosyl product).

  • Deprotection (Denosylation):

    • Add Thiophenol (PhSH, 1.2 equiv) and

      
       (3.0 equiv) directly to the mixture (or after rough workup).
      
    • Heat to 50°C for 4 hours.

    • Result: The Nosyl group is cleaved, leaving the secondary amine.

  • Purification: Acid-base extraction. The thiophenol byproduct remains in the organic layer; the diazepane moves to the aqueous acid layer.

Part 4: Advanced Troubleshooting (Suvorexant Case Study)

Ticket #909: "I am scaling up a reductive amination ring closure, but the catalyst is dying."

Context: In the synthesis of Suvorexant , a key step involves the intramolecular reductive amination of an amino-ketone.[2] Researchers found that standard hydrogenation catalysts were poisoned or ineffective due to the steric bulk of the 7-membered transition state.

The Fix (Lessons from Process Chemistry):

  • Catalyst Selection: Ruthenium-based transfer hydrogenation catalysts (e.g., Ru-TsDPEN) are superior to Pd/C for these hindered cyclizations.

  • CO2 Inhibition: If using transfer hydrogenation, be aware that

    
     byproducts can inhibit the catalyst. Sparging with 
    
    
    
    is critical.
  • Temperature Control: Contrary to intuition, lower temperatures (RT vs 60°C) often favor the kinetic cyclization over thermodynamic polymerization in these specific catalytic systems.

References

  • Fukuyama-Mitsunobu Synthesis of 1,4-Diazepanes

    • Title: A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.[3][4]

    • Source: Synthesis (Thieme Connect).
  • Suvorexant Process Development (Reductive Amination)

    • Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[5]

    • Source: Journal of Chemical Research / ResearchG
    • URL:[Link]

  • General Diazepane Synthesis & Side Products

    • Title: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing (Ruthenium Catalysis).[6]

    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Azetidine Ring Expansion (Alternative Route)

    • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Hydroxy-Diazepane Compounds

Welcome to the technical support center for the purification of polar hydroxy-diazepane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar hydroxy-diazepane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this unique class of molecules. The inherent polarity from the hydroxyl group, combined with the basic nature of the diazepane ring, necessitates specialized purification strategies. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My polar hydroxy-diazepane compound shows little to no retention on a standard C18 reversed-phase column. What are my options?

This is a classic issue for highly polar molecules in reversed-phase chromatography (RPC).[1] Standard C18 phases are too hydrophobic, causing your compound to elute in the solvent front with poor separation. Here are several strategies to enhance retention:

  • Switch to a Polar-Embedded or Polar-Endcapped C18 Column: These columns have a modified surface chemistry that makes them compatible with highly aqueous mobile phases and provides alternative selectivity for polar compounds.[2][3]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a high organic mobile phase, promoting retention of polar analytes.[4][5][6]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and can offer unique selectivity compared to liquid chromatography.[7][8][9]

  • Use Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can increase the retention of your charged hydroxy-diazepane on a reversed-phase column. However, be aware that these agents can be difficult to remove from your sample and may not be compatible with mass spectrometry.

Q2: I'm observing significant peak tailing for my basic hydroxy-diazepane compound. What causes this and how can I fix it?

Peak tailing with basic compounds is often due to secondary interactions between the basic amine groups of your compound and acidic silanol groups on the surface of silica-based stationary phases.[10] Here's how to address it:

  • Mobile Phase pH Adjustment: Increase the pH of your mobile phase to neutralize the acidic silanols. For reversed-phase, a pH of 7 or higher is often effective. For HILIC, a mid-range pH can be a good starting point.[6]

  • Use a Highly Deactivated (End-capped) Column: Modern, high-purity silica columns are "end-capped" to minimize the number of free silanol groups, which significantly reduces tailing for basic compounds.[10][11]

  • Add a Basic Modifier: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can mask the acidic silanols and improve peak shape.[10]

  • Consider a Polymer-Based Column: These columns do not have silanol groups and can provide excellent peak shapes for basic compounds.

Q3: My hydroxy-diazepane seems to be degrading on the silica gel column. How can I confirm this and what should I do?

Compound degradation on silica gel can occur, especially with sensitive molecules. To confirm, you can perform a simple stability test: spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots, your compound is likely degrading.

If degradation is an issue, consider these alternatives:

  • Use a Less Acidic Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Switch to Reversed-Phase Chromatography: The mobile phases used in reversed-phase are typically less harsh than those used in normal-phase.

  • Employ Supercritical Fluid Chromatography (SFC): SFC uses carbon dioxide as the main mobile phase component, which is generally less reactive than organic solvents.[8]

Troubleshooting Guides: Chromatographic Techniques

Reversed-Phase Chromatography (RPC) for Polar Compounds

While standard RPC is challenging for polar hydroxy-diazepanes, optimization with the right column and mobile phase can be successful.

Workflow for RPC Method Development

start Start with a Polar-Endcapped C18 or Phenyl-Hexyl Column mobile_phase Initial Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile start->mobile_phase gradient Run a Scout Gradient (e.g., 5-95% B over 15 min) mobile_phase->gradient evaluate Evaluate Retention and Peak Shape gradient->evaluate no_retention Poor or No Retention evaluate->no_retention Issue good_retention Adequate Retention evaluate->good_retention Success adjust_ph Increase Mobile Phase pH (e.g., use Ammonium Formate, pH 3-6) no_retention->adjust_ph Troubleshoot optimize_gradient Optimize Gradient Slope and Isocratic Hold good_retention->optimize_gradient tailing Peak Tailing Observed optimize_gradient->tailing Issue end Final Optimized Method optimize_gradient->end Success tailing->adjust_ph Troubleshoot adjust_ph->gradient

Caption: Decision workflow for RPC method development.

Detailed Protocol: RPC for a Polar Hydroxy-Diazepane

  • Column Selection: Start with a polar-endcapped C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18). These are designed for use in highly aqueous mobile phases and offer enhanced retention for polar analytes.[12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Expert Tip: Using a buffer like ammonium formate (10 mM, pH 3-6) can improve peak shape and reproducibility.[13]

  • Initial Gradient:

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Optimization:

    • If retention is poor: Increase the initial aqueous content and use a shallower gradient.

    • If peak shape is poor: Adjust the mobile phase pH. For basic compounds, increasing the pH can improve symmetry. Ensure your column is stable at the chosen pH.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds.

Workflow for HILIC Method Development

start Select a HILIC Column (e.g., Bare Silica, Amide, or Zwitterionic) mobile_phase Initial Mobile Phase: A: 10mM Ammonium Formate in 95:5 ACN:Water B: 10mM Ammonium Formate in 50:50 ACN:Water start->mobile_phase gradient Run a Scout Gradient (e.g., 0-100% B over 15 min) mobile_phase->gradient evaluate Evaluate Retention and Peak Shape gradient->evaluate poor_retention Poor Retention evaluate->poor_retention Issue good_retention Good Retention evaluate->good_retention Success poor_retention->start Try different column chemistry optimize_gradient Optimize Gradient Slope and Initial/Final %B good_retention->optimize_gradient fronting Peak Fronting Observed optimize_gradient->fronting Issue end Final Optimized Method optimize_gradient->end Success sample_solvent Ensure Sample Solvent is Weaker than Initial Mobile Phase (High Organic Content) fronting->sample_solvent Troubleshoot sample_solvent->gradient

Caption: Decision workflow for HILIC method development.

Detailed Protocol: HILIC for a Polar Hydroxy-Diazepane

  • Column Selection: A good starting point is a bare silica or an amide-bonded phase column. Zwitterionic phases can also offer unique selectivity.[4][14]

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): Acetonitrile with 0.1% formic acid.

    • Mobile Phase B (Strong Solvent): Water with 0.1% formic acid.

    • Expert Tip: Using a buffer such as ammonium formate or ammonium acetate (5-10 mM) throughout the mobile phase is highly recommended for reproducibility.[13]

  • Initial Gradient:

    • Flow Rate: 1 mL/min for an analytical column.

    • Gradient: 95% to 50% A over 15 minutes. Remember, in HILIC, water is the strong eluting solvent.[6]

  • Sample Injection: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in acetonitrile). Injecting in a strong solvent like pure water can cause significant peak distortion.[4][15]

  • Equilibration: HILIC columns require longer equilibration times between injections than reversed-phase columns to ensure a stable water layer on the stationary phase. A minimum of 10-15 column volumes is recommended.[15]

Supercritical Fluid Chromatography (SFC)

SFC is an excellent "green" alternative that often provides orthogonal selectivity to HPLC. It is particularly well-suited for the purification of polar and chiral compounds.[8]

Detailed Protocol: SFC for a Polar Hydroxy-Diazepane

  • Column Selection: Polar stationary phases are preferred. Common choices include 2-ethylpyridine, amino, or cyano columns.[7] For chiral separations, polysaccharide-based chiral stationary phases are often used.[16]

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Modifier): Typically methanol, ethanol, or isopropanol.

  • Additives: For basic compounds like hydroxy-diazepanes, a basic additive in the modifier is often necessary to achieve good peak shape. Common choices include ammonium hydroxide or isopropylamine at concentrations of 0.1-0.5%.[17]

  • Initial Conditions:

    • Modifier: Start with a 20-30% methanol gradient.

    • Back Pressure: 120-150 bar.

    • Temperature: 35-40 °C.

  • Optimization: Adjust the modifier percentage, gradient slope, and additive concentration to optimize the separation. Adding a small amount of water (up to 5%) to the modifier can sometimes improve the elution of very polar compounds.[7][17]

Comparison of Purification Strategies

Technique Advantages for Polar Hydroxy-Diazepanes Disadvantages Best Suited For...
Reversed-Phase (with polar-modified columns) - Robust and reproducible.[11]- Wide variety of stationary phases available.[18][19]- Good for moderately polar compounds.- May still provide insufficient retention for very polar analogs.- Mobile phase pH limitations for some columns.- Routine analysis and QC.- Compounds with moderate polarity.
HILIC - Excellent retention for very polar and hydrophilic compounds.[4][5]- Orthogonal selectivity to RPC.- MS-friendly mobile phases.- Longer equilibration times required.[15]- Sensitive to sample solvent composition.[4]- Can be less robust than RPC.- Highly polar compounds that are unretained in RPC.- Separation of polar metabolites.
SFC - Fast separations.- Reduced solvent consumption ("green" chemistry).[8]- Excellent for both chiral and achiral separations.[8][16]- Unique selectivity.- Requires specialized equipment.- Less suitable for highly ionic, non-volatile compounds.- High-throughput purification.- Chiral separations.- Purification of thermally labile compounds.
Normal-Phase - Good for separating isomers.- Can handle samples dissolved in non-polar organic solvents.- Less reproducible than RPC due to sensitivity to water content.- Uses less common and often more hazardous solvents.- Compounds that are not soluble in aqueous or polar organic solvents.- When orthogonal selectivity to RPC and HILIC is needed.

Non-Chromatographic Purification: Recrystallization

For solid hydroxy-diazepane compounds, recrystallization can be a powerful and cost-effective purification method, especially for removing small amounts of impurities.

Q: How do I choose a suitable solvent for the recrystallization of my polar hydroxy-diazepane?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the polar and basic nature of your compound, consider the following:

  • Protic Solvents: Alcohols like ethanol or isopropanol are often good starting points.[20]

  • Solvent Mixtures: A two-solvent system, such as methanol/water or acetone/water, can be very effective.[21] Dissolve your compound in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, then slowly add the "anti-solvent" (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Acid-Base Chemistry: You can sometimes recrystallize the salt form of your amine-containing compound. For example, dissolving the compound in an alcohol and adding an acid like HCl in ether can precipitate the hydrochloride salt.[20][22]

Recrystallization Protocol

  • Solvent Selection: Test the solubility of a small amount of your compound in various solvents at room and elevated temperatures to find a suitable system.

  • Dissolution: In a flask, add the minimum amount of hot solvent to completely dissolve your crude compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

By understanding the unique chemical properties of polar hydroxy-diazepane compounds and applying these targeted purification and troubleshooting strategies, you can overcome common challenges and achieve high-purity materials for your research and development needs.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Vargas Martinez, M. G., & Ramírez Galicia, G. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(2).
  • Avantor ACE. A Simple Step-by-Step Protocol for HILIC Method Development. [Online] Available at: [Link]

  • Vargas Martinez, M. G., & Ramírez Galicia, G. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(2).
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Online] January 19, 2021. Available at: [Link]

  • Federal Agency for Medicines and Health Products. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Online] Available at: [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Online] May 1, 2018. Available at: [Link]

  • University of Calgary. RECRYSTALLISATION. [Online] Available at: [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Online] Available at: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Online] October 6, 2022. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Online] February 19, 2023. Available at: [Link]

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Online] Available at: [Link]

  • Quora. In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. [Online] February 14, 2022. Available at: [Link]

  • De Pauw, R., Tistaert, C., Desmet, G., & Mangelings, D. (2022).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. [Online] Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Online] Available at: [Link]

  • Biba, M., Welch, C. J., & Regalado, E. L. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(5), 348-355.
  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Online] Available at: [Link]

  • Obrnuta faza. C18 Reversed Phase HPLC Columns. [Online] Available at: [Link]

  • Daicel Chiral Technologies. achiral supercritical fluid chromatography separation of hydrobenzoin. [Online] Available at: [Link]

  • Nishioka, M., Campbell, R. M., & Lee, M. L. (1985). Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid. Analytical Chemistry, 57(12), 2211-2215.
  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Online] April 25, 2018. Available at: [Link]

  • Agilent. Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. [Online] October 8, 2024. Available at: [Link]

  • Morrison, R. D., & Dolan, J. W. (2015). Peak Fronting, Column Life, and Column Conditioning. LCGC North America, 33(2), 102-108.
  • Chromatography Today. How Good is SFC for Polar Analytes? [Online] Available at: [Link]

  • Restek. How to Avoid Common Problems with HILIC Methods. [Online] October 26, 2020. Available at: [Link]

  • Li, S. L., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Online] Available at: [Link]

  • Welch, C. J., et al. (2010). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 329-350). Elsevier.
  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research, 4(2), 41-55.
  • Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Online] September 2, 2025. Available at: [Link]

Sources

Optimization

Technical Support Center: Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

The following Technical Support Guide is designed for researchers working with Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS: 1932087-42-7). This document synthesizes chemical stability data, structural analysis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS: 1932087-42-7). This document synthesizes chemical stability data, structural analysis, and practical troubleshooting protocols.

Core Stability Profile

This compound features a 7-membered 1,4-diazepane ring containing a secondary amine (N4), a secondary alcohol (C6), and a Benzyloxycarbonyl (Cbz) protecting group (N1). Its stability is dictated by the reactivity of the unprotected secondary amine and the lability of the Cbz group under specific conditions.

ParameterStability StatusCritical Note
Storage Temperature Cold Chain (-20°C) Thermally sensitive. Degradation accelerates >25°C.
Atmospheric Sensitivity High (CO₂/O₂) The free N4 amine absorbs atmospheric CO₂ (carbamate formation) and is prone to slow oxidation.
Solution Stability Moderate (24-48h) Stable in DMSO/MeOH at RT. Avoid acetone/aldehydes (forms aminals/imines).
pH Tolerance pH 2 – 9 Cbz is acid-stable (e.g., TFA) but base-labile at high pH (>12) or high heat.
Light Sensitivity Low No specific chromophores for photodegradation, but store dark to prevent radical initiation.

Troubleshooting & FAQs

Direct answers to the most common issues reported by our user base.

Issue 1: "My compound purity dropped after leaving it on the bench overnight. The LCMS shows a mass shift of +16 Da."

Diagnosis: N-Oxidation of the Secondary Amine. Technical Explanation: The N4 position is an unprotected secondary amine. In the presence of atmospheric oxygen and light, or trace peroxides in solvents (like uninhibited ethers or THF), it oxidizes to the N-oxide (


).
Corrective Action: 
  • Solvent Check: Ensure all solvents (especially THF or Dioxane) are peroxide-free.

  • Inert Atmosphere: Always purge storage vials with Argon or Nitrogen after use.

  • Protocol: If the N-oxide is formed, it is difficult to revert selectively without affecting the Cbz group. Repurification or fresh batch synthesis is recommended.

Issue 2: "I see a 'ghost peak' in my NMR that disappears after adding D₂O, but it's not the OH proton."

Diagnosis: Carbamate Salt Formation (CO₂ Uptake). Technical Explanation: 1,4-diazepanes are strong nucleophiles. The free N4 amine readily reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt species. This is a reversible equilibrium. Corrective Action:

  • Verification: The peak often appears broad around 8-9 ppm (ammonium-like).

  • Fix: Degas your NMR solvent or add a trace of base (e.g., K₂CO₃) to push the equilibrium, though simply drying the sample under high vacuum (with mild heat, ~30°C) usually reverses this.

Issue 3: "The Cbz group was lost during my hydrogenation step, even though I was targeting a different functional group."

Diagnosis: Catalytic Hydrogenolysis Selectivity Failure. Technical Explanation: The Cbz (Benzyloxycarbonyl) group is designed to be cleaved by Pd/C and H₂. If you are attempting to reduce an alkene or nitro group elsewhere in your molecule while retaining the Cbz, standard Pd/C will strip the Cbz. Corrective Action:

  • Alternative Catalyst: Use Platinum on Carbon (Pt/C) or Wilkinson’s Catalyst , which are less active toward benzyl carbamates than Pd/C.

  • Poisoning: Add a catalyst poison like Ethylenediamine or use Lindlar catalyst if applicable, though this is risky.

  • Switch Strategy: If Cbz retention is critical, perform the hydrogenation before Cbz protection or use a Boc group (stable to hydrogenation) instead.

Issue 4: "My HPLC peaks are tailing significantly, making integration impossible."

Diagnosis: Silanol Interaction with Diazepane Ring. Technical Explanation: The secondary amine (N4) is basic and interacts strongly with residual acidic silanol groups on C18 columns, causing peak tailing. Corrective Action:

  • Mobile Phase Modifier:

    • Basic Method (Preferred): Use 10mM Ammonium Bicarbonate (pH 8-9). The high pH suppresses amine protonation, sharpening the peak.

    • Acidic Method:[1][2] Use 0.1% TFA (Trifluoroacetic acid). The ion-pairing effect of TFA usually masks silanol interactions better than Formic Acid.

Visualizing Degradation Pathways

The following diagram illustrates the critical stress points for Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate.

StabilityMap cluster_conditions Critical Control Points Compound Benzyl (S)-6-hydroxy -1,4-diazepane-1-carboxylate (Active) NOxide N-Oxide Impurity (+16 Da) Compound->NOxide Oxidation (O2/Peroxides) N4 Amine Attack Carbamate Carbamic Acid/Salt (+CO2 Reversible) Compound->Carbamate Atmospheric CO2 (Storage Artifact) FreeAmine Deprotected Diazepane (Loss of Cbz) Compound->FreeAmine H2/Pd or HBr/AcOH (Cbz Cleavage) Aminal Aminal/Imine (Solvent Adduct) Compound->Aminal Acetone/Aldehydes (Incompatible Solvent) Carbamate->Compound High Vac / Heat N4 N4 Secondary Amine (Nucleophilic Hotspot) Cbz Cbz Group (Hydrogenolysis Risk)

Caption: Degradation map highlighting the N4 amine as the primary site for oxidative and nucleophilic instability, and the Cbz group's sensitivity to reduction.

Standard Operating Protocols (SOPs)

SOP-01: Storage & Handling

Objective: Prevent oxidative degradation and moisture uptake.

  • Arrival: Immediately transfer the vial to -20°C storage.

  • Opening: Allow the vial to equilibrate to room temperature (approx. 15 mins) inside a desiccator before opening. This prevents water condensation on the hygroscopic solid.

  • Aliquot: Do not store as a stock solution for >1 week. Weigh out only what is needed for the immediate experiment.

  • Resealing: Flush the headspace with Argon or Nitrogen. Parafilm is insufficient; use a cap with a Teflon liner and tape.

SOP-02: QC Stability Check (LCMS)

Objective: Verify integrity before critical assays.

  • Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 10mM NH₄HCO₃ (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Cbz absorption) and ESI+ (MS).

  • Pass Criteria:

    • Main peak purity >95%.[3]

    • Absence of [M+16] (N-oxide) and [M-134] (Loss of Cbz).

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups: Stability and Removal. Retrieved February 17, 2026, from [Link]

  • PubChem. (2025).[4] 1-Benzyl-1,4-diazepane Compound Summary. National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

preventing racemization during synthesis of chiral 1,4-diazepanes

Topic: Preventing Racemization & Ensuring Optical Purity Executive Summary: The "Seven-Membered" Challenge Synthesizing chiral 1,4-diazepanes (e.g., the Suvorexant core) presents a unique "entropy vs. enthalpy" conflict.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Ensuring Optical Purity

Executive Summary: The "Seven-Membered" Challenge

Synthesizing chiral 1,4-diazepanes (e.g., the Suvorexant core) presents a unique "entropy vs. enthalpy" conflict. Unlike stable 5- or 6-membered rings, the 7-membered diazepane ring is conformationally flexible. This flexibility often masks racemization events that occur not during the final isolation, but silently during cyclization and reduction steps.

This guide moves beyond basic protocols to address the mechanistic causes of optical purity loss: proton acidity at the


-center , harsh reduction conditions , and improper base selection .

Critical Control Points (The "Why" and "How")

Module A: The Cyclization Trap (Ring Closure)

The Issue: The most common route involves cyclizing a linear diamine precursor via amide bond formation. The Failure Mode: Using strong bases or highly activated acid derivatives (like acid chlorides) increases the acidity of the


-proton adjacent to the chiral center, leading to enolization and subsequent racemization.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Drop in ee% after cyclization Oxazolone Formation: If using C-terminal activation, the intermediate may form an oxazolone, which racemizes rapidly before ring closure.Switch Coupling Agents: Use HATU/HOAt or T3P with a mild base (DIPEA/NMM). Avoid EDC/HOBt for sterically hindered amines.
Low Yield + Racemization Thermal Stress: High temperatures required to overcome the entropic barrier of 7-membered ring formation promote thermal epimerization.Dilution Principle: Run the reaction at high dilution (0.001 M) to favor intramolecular cyclization over intermolecular oligomerization, allowing lower temperatures.
Complete Racemization Base Catalysis: Use of NaH or alkoxides for cyclization.Base Swap: Switch to inorganic bases (K₂CO₃) in polar aprotic solvents (DMF/DMSO) or organic bases (DBU) only if strictly necessary and at low temp.
Module B: The Reduction Risk (Lactam Amine)

The Issue: Reducing the 2-oxo-1,4-diazepane to the saturated diazepane. The Failure Mode: Strong hydride donors (e.g., LiAlH₄) can abstract the acidic proton


 to the amide nitrogen before reduction, or generate an iminium intermediate that is susceptible to non-stereoselective hydride attack.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Partial Racemization High Temp Reduction: Refluxing LiAlH₄ in THF/Dioxane.Protocol Switch: Use Borane-THF (BH₃·THF) or Borane-DMS at 0°C

RT. Borane coordinates to the nitrogen, activating the carbonyl without requiring harsh basic conditions.
Over-reduction / Ring Opening Reductive Cleavage: Harsh conditions cleaving the C-N bond.Controlled Quench: Quench Borane reductions with MeOH/HCl carefully. Avoid strong aqueous acids at high heat during workup.

Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic "Danger Zones" where chirality is lost.

RacemizationPathways Start Chiral Linear Precursor (Pure) Activation Carboxyl Activation (Acid Chloride/Mixed Anhydride) Start->Activation Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow Cyclization (Steric Bulk) Enol Enolate Formation Activation->Enol Strong Base (NaH) Cyclized Chiral 1,4-Diazepan-2-one (Target) Activation->Cyclized Fast Cyclization (HATU/HOAt) Oxazolone->Enol Base Catalysis Racemic Racemic Mixture (50:50) Enol->Racemic Tautomerization Enol->Cyclized Protonation (Loss of ee)

Caption: Figure 1. Kinetic competition between direct cyclization (green) and racemization pathways (red) via oxazolone or enolate intermediates.

Validated Protocol: The "Suvorexant-Type" Strategy

This protocol is adapted from optimized routes for Suvorexant (Belsomra), focusing on the Chiral Pool strategy which avoids the yield loss of classical resolution.

Objective: Synthesis of (R)-4-benzyl-2-methyl-1,4-diazepan-5-one.

Step 1: Reductive Amination (The Foundation)

Avoids racemization by establishing the secondary amine bond before ring closure.

  • Reagents: (R)-3-aminobutanoic acid (Chiral Source), Benzaldehyde, Pd/C, H₂.

  • Procedure:

    • Dissolve (R)-3-aminobutanoic acid in MeOH.

    • Add Benzaldehyde (1.0 equiv) and Et₃N (1.1 equiv).

    • Hydrogenate (Pd/C, 1 atm H₂) at RT for 12h.

    • Checkpoint: Check ee% via Chiral HPLC. This step is usually stereochemically safe.

Step 2: N-Acylation (The Linker)
  • Reagents: N-Boc-Glycine, HATU, DIPEA, DMF.

  • Procedure:

    • Couple the secondary amine from Step 1 with N-Boc-Glycine.

    • Critical Control: Maintain temp < 0°C during DIPEA addition to prevent any potential retro-Michael type elimination (though rare in this specific substrate, it is good practice).

Step 3: Deprotection & Cyclization (The Critical Step)

This "One-Pot" deprotection/cyclization minimizes the lifetime of the free amino-ester.

  • Reagents: HCl/Dioxane (4M), then NaHCO₃/EtOAc.

  • Procedure:

    • Remove Boc group with HCl/Dioxane (RT, 2h). Concentrate to dryness.

    • Biphasic Cyclization: Dissolve residue in EtOAc. Add saturated aq. NaHCO₃. Stir vigorously.

    • Why this works: The free amine cyclizes onto the ethyl ester (if ester was used) or activated acid. Under mild biphasic conditions (pH ~8), the risk of

      
      -deprotonation is negligible compared to using NaH in DMF.
      
Step 4: Lactam Reduction (The Final Hurdle)
  • Reagents: Borane-THF (1.0 M), THF.

  • Procedure:

    • Cool lactam solution in THF to -10°C.

    • Add BH₃·THF dropwise (3-4 equiv).

    • Warm to RT and stir 4h. Do not reflux unless conversion is stalled.

    • Quench: Cool to 0°C. Add MeOH dropwise (gas evolution!). Then add HCl/MeOH and reflux briefly (30 min) to break the Boron-Amine complex.

    • Validation: Verify optical rotation

      
       matches literature values [1].
      

FAQ: Expert Troubleshooting

Q: I am seeing a 10-15% loss of ee during the N-alkylation of my diazepane. Why? A: If you are using a strong base like NaH or KOtBu to deprotonate the diazepane nitrogen for alkylation, you are likely deprotonating the chiral center (if it's adjacent to an EWG or if the ring strain activates it).

  • Fix: Use Reductive Amination (Aldehyde + STAB) instead of direct alkylation. It proceeds under acidic/neutral conditions, preserving chirality.

Q: Can I use the Mitsunobu reaction to close the ring? A: Yes, specifically for forming the C-N bond from an amino-alcohol. However, Mitsunobu reactions proceed with inversion of configuration . If your chiral center is at the alcohol, ensure you start with the opposite enantiomer. If the chiral center is remote, it is a safe, neutral method [2].

Q: My product is pure by NMR but fails chiral HPLC. Is it a racemate or a diastereomer? A: 1,4-diazepanes often exist as rotamers due to the N-protecting groups (Boc/Cbz).

  • Test: Run High-Temp NMR (e.g., at 60°C). If peaks coalesce, they are rotamers. If not, you likely have diastereomers (epimerization at one center).

References

  • Merck & Co.[1][2] (Suvorexant Process): Strotman, N. A., et al. "Asymmetric Synthesis of Suvorexant via a Rhodium-Catalyzed Enantioselective Hydrogenation of a Tetrasubstituted Enamine." Journal of the American Chemical Society, 2011, 133(21), 8362–8371.

  • Mitsunobu Cyclization: Swarbrick, M. E., et al. "Synthesis of 1,4-diazepanes using the Mitsunobu reaction." Tetrahedron Letters, 2002, 43(9), 1733-1735.

  • General Review: Ramajayam, R., et al. "Synthesis and biological significance of 1,4-diazepines." European Journal of Medicinal Chemistry, 2011.

  • Racemization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis: Racemization." CRC Press, 2006.

Sources

Optimization

Technical Support Center: Catalytic Transfer Hydrogenation (CTH) for Cbz Deprotection

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting N-Benzyloxycarbonyl (Cbz) Removal via Transfer Hydrogenation Introduction: Why CTH? Welcome to the CTH Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting N-Benzyloxycarbonyl (Cbz) Removal via Transfer Hydrogenation

Introduction: Why CTH?

Welcome to the CTH Support Hub. You are likely here because you need to remove a Cbz group without using a hydrogen gas cylinder, or you require higher selectivity than standard hydrogenation offers.

Catalytic Transfer Hydrogenation (CTH) utilizes a hydrogen donor (e.g., ammonium formate, cyclohexadiene) and a metal catalyst (Pd/C) to generate hydrogen in situ on the catalyst surface. While safer and often more selective, it introduces unique variables—donor kinetics, catalyst poisoning, and byproduct management—that can stall your workflow.

This guide prioritizes causality over recipe . We don't just tell you what to add; we explain why the reaction failed so you can fix it permanently.

Module 1: Critical Troubleshooting (The "Why is it stuck?" Guide)

Issue 1: The Reaction Stalls at ~80% Conversion

Diagnosis: Catalyst Poisoning via Amine Coordination. The Science: As the Cbz group is removed, the free amine product accumulates. Nitrogen lone pairs have a high affinity for the Palladium surface. If the product binds too tightly, it blocks the active sites, preventing further adsorption of the Cbz-substrate or the hydrogen donor.

Corrective Action:

  • Check pH: If the reaction is neutral/basic, the amine is free to bind.

  • The Fix: Add 1.0–2.0 equivalents of Acetic Acid or HCl (if compatible).

    • Mechanism:[1][2][3][4] Protonating the amine (

      
      ) eliminates the lone pair's ability to coordinate with Pd.
      
  • Alternative: If the substrate contains Sulfur (thioethers) or Phosphorus, these are permanent poisons. You must increase catalyst loading (>20 wt%) or switch to Birch reduction (dissolving metal).

Issue 2: Reaction is Sluggish (No Conversion after 2 Hours)

Diagnosis: Donor Exhaustion or "Starvation". The Science: Unlike


 gas (which is infinite in a balloon), your hydrogen donor is a limiting reagent. Ammonium formate decomposes to 

,

, and

. If the decomposition happens faster than the transfer to your substrate (due to high temp), the hydrogen escapes as gas rather than reducing your compound.

Corrective Action:

  • Stoichiometry Check: Ensure you are using 3–5 equivalents of Ammonium Formate.

  • Addition Protocol: Do not add all donor at once if running at reflux. Add it in portions (e.g., 3 portions over 1 hour) to maintain a steady concentration of surface-active hydrogen.

  • Catalyst State: Ensure your Pd/C is "wet" (usually 50% water). Dry Pd/C is not only dangerous but often has oxidized surfaces that require an induction period.

Module 2: Selectivity & Side Reactions

Issue 3: Dehalogenation (I lost my Chlorine/Bromine atom)

Diagnosis: The catalytic system is too active. The Science: Carbon-Halogen bonds (especially C-I and C-Br) are susceptible to hydrogenolysis under the same conditions as Cbz removal. Ammonium Formate is a "fast" donor and often lacks the discrimination to save halogens.

Corrective Action:

  • Switch Donor: Move to 1,4-Cyclohexadiene (1,4-CHD) .

    • Why: 1,4-CHD is a milder donor. Its disproportionation to benzene and hydrogen is thermodynamically favorable but kinetically slower than formate decomposition, allowing for kinetic differentiation between C-N (easy) and C-Cl (hard) cleavage.

  • Poison the Catalyst (The "Sajiki Method"): Add 5-10% Pyridine or Ammonia to the mixture.

    • Counter-intuitive? Yes. In Module 1, we said amines stall the reaction. Here, we use that effect. The amine blocks the most highly active "kink" sites on the Pd surface (responsible for dehalogenation) while leaving the terrace sites available for the easier Cbz cleavage.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree cluster_legend Key Logic Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Stall Reaction Stalled/Slow Issue_Type->Stall Incomplete SideRxn Side Reaction (Dehalogenation) Issue_Type->SideRxn Over-reduction Check_Substrate Check Substrate Functionality Stall->Check_Substrate Switch_Donor SOLUTION: Switch to 1,4-Cyclohexadiene SideRxn->Switch_Donor Add_Poison SOLUTION: Add Pyridine (Selective Poisoning) SideRxn->Add_Poison Amine_Product Free Amine Accumulating? Check_Substrate->Amine_Product Yes Sulfur Sulfur/Phosphorus Present? Check_Substrate->Sulfur Yes Check_Donor Check Donor Activity Add_Acid SOLUTION: Add Acetic Acid (Protonate Amine) Amine_Product->Add_Acid More_Cat SOLUTION: Increase Pd Loading (Overwhelm Poison) Sulfur->More_Cat Legend Selectivity requires reducing activity. Activity requires removing poisons.

Caption: Decision logic for balancing reactivity vs. selectivity in CTH reactions.

Module 3: Comparative Data & Donor Selection

Choosing the right hydrogen donor is the single most important variable in CTH.

Hydrogen DonorRelative RateSelectivity (Halogens)ByproductsRecommended Use
Ammonium Formate FastLow (Risks dehalogenation)

(Gases)
Standard substrates; scalable; rapid.[5]
1,4-Cyclohexadiene ModerateHighBenzene (Liquid)Halogenated substrates; sensitive groups.[5]
Cyclohexene SlowHighBenzene (Liquid)Requires reflux; rarely used now due to high temp.
Hydrazine Very FastVery Low

Avoid. High explosion risk; reduces nitro groups instantly.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The Standard (Ammonium Formate)

Best for: Simple Cbz amines, non-halogenated substrates.

  • Setup: Charge a round-bottom flask with Substrate (1.0 equiv) and Methanol (0.1 M concentration).

  • Inerting: Sparge with Nitrogen for 5 minutes. Safety: This removes oxygen to prevent fire when adding Pd/C.

  • Catalyst: Add 10% Pd/C (50% wet) (10 wt% relative to substrate).

  • Donor: Add Ammonium Formate (3.0 equiv).

  • Reaction: Stir at room temperature. If no reaction after 1 hour, heat to 40°C.

  • Workup: Filter through a Celite pad. Wash with MeOH. Concentrate.

    • Note: Residual ammonium formate can sublime, but often requires an aqueous wash to remove completely.

Protocol B: The Selective (1,4-Cyclohexadiene)

Best for: Substrates with Cl, Br, I, or O-Benzyl ethers.

  • Setup: Charge flask with Substrate (1.0 equiv) and Ethanol (0.1 M).

  • Catalyst: Add 10% Pd/C (dry or wet) (10 wt%).

  • Donor: Add 1,4-Cyclohexadiene (4.0 equiv).

  • Reaction: Stir at 25°C. Reaction is usually slower (2–6 hours).

  • Monitoring: Watch for benzene formation (NMR). If stalled, add fresh catalyst, not more donor.

Module 5: Mechanistic Visualization

Understanding the surface chemistry helps predict failure points.

CTH_Mechanism Pd1 Pd Pd2 Pd Pd1->Pd2 Surface H* Waste Waste (CO2 + NH3) Pd1->Waste Product Product (R-NH2 + Toluene) Pd2->Product Pd3 Pd Donor Donor (HCOONH4) Donor->Pd1 Decomposition Substrate Substrate (R-NH-Cbz) Substrate->Pd2 Binding Adsorption 1. Co-Adsorption Transfer 2. H-Transfer (Rate Limiting) Desorption 3. Desorption

Caption: The dual-pathway mechanism showing donor decomposition and hydrogen transfer on the Pd surface.

References

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation with ammonium formate: A convenient method for the removal of the benzyloxycarbonyl group in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. Link

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196. Link

  • Ram, S., & Spicer, L. D. (1987).[6] Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[6][7] Synthetic Communications, 17(4), 415-418.[6][7] Link

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine, or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468. Link

  • Pietraszuk, C. (2022). Catalytic Transfer Hydrogenation. In Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Troubleshooting

controlling diastereoselectivity in reactions of 6-hydroxy-1,4-diazepanes

Technical Guide: Stereocontrolled Functionalization of 6-Hydroxy-1,4-Diazepanes Senior Application Scientist Note: The 1,4-diazepane scaffold is deceptively simple. Unlike the rigid piperazines or prolines you may be use...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stereocontrolled Functionalization of 6-Hydroxy-1,4-Diazepanes

Senior Application Scientist Note: The 1,4-diazepane scaffold is deceptively simple. Unlike the rigid piperazines or prolines you may be used to, the 7-membered ring exists in a flux of twist-boat and chair-like conformations. When you introduce a hydroxyl group at C6, you are not just adding a functional group; you are introducing a "conformational anchor" that will dictate the stereochemical outcome of every subsequent reaction. This guide treats the molecule not as a flat structure, but as a dynamic 3D system.

Module 1: Conformational Landscape & Analysis

Before attempting functionalization, you must understand the ground state of your substrate. 6-hydroxy-1,4-diazepanes predominantly adopt a twist-boat conformation . The stability of this conformation is governed by the substituents at N1 and N4, which prefer "pseudo-equatorial" orientations to minimize transannular strain.

The Diastereoselectivity Rule: Reactions at the C6-hydroxyl or adjacent centers are controlled by the N-substituent steric bulk . Large groups (e.g., Boc, Cbz, Benzyl) at N1/N4 will lock the ring into a specific twist-boat, forcing the C6-OH into either a pseudo-axial or pseudo-equatorial position. This dictates whether reagents approach from the "top" or "bottom" face.

Diagram 1: Conformational Locking & Reagent Approach

This pathway illustrates how N-protection influences the accessibility of the C6-hydroxyl group.

Conformation Substrate 6-Hydroxy-1,4-Diazepane (Fluxional) N_Protect N1/N4 Protection (e.g., Boc/Bn) Substrate->N_Protect Add Steric Bulk TwistBoat Locked Twist-Boat Conformation N_Protect->TwistBoat Minimizes 1,3-Strain Axial_OH Pseudo-Axial OH (Sterically Shielded) TwistBoat->Axial_OH Conformer A Equatorial_OH Pseudo-Equatorial OH (Exposed) TwistBoat->Equatorial_OH Conformer B Reaction_A Nucleophilic Attack (Inversion blocked) Axial_OH->Reaction_A Reagent Approach Hindered Reaction_B Facile Functionalization (Retention/Inversion feasible) Equatorial_OH->Reaction_B Reagent Approach Open

Caption: N-substituents lock the flexible 7-membered ring, determining whether the C6-OH is accessible (equatorial) or shielded (axial).

Module 2: Synthesis & Stereocontrol Strategies

The most robust method to establish the 6-hydroxy stereocenter is not by post-synthetic modification, but by chiral pool synthesis using amino acid precursors. This avoids the difficult separation of enantiomers later.[1]

Protocol: Chiral Pool Construction (Suvorexant-Type Approach)

This method adapts the Merck process for Suvorexant intermediates [1] to 6-hydroxy derivatives.

Step-by-Step Methodology:

  • Starting Material: Begin with (S)- or (R)-epichlorohydrin or tartaric acid derivatives combined with distinct diamines.

  • Cyclization:

    • Reagents: Ethylenediamine derivative + Chiral epoxide.

    • Conditions: Ti(OiPr)4 (0.5 eq) in THF at 60°C.

    • Critical Check: Monitor for oligomerization. High dilution (0.05 M) is required to favor intramolecular cyclization over intermolecular polymerization.

  • Reduction (If using amide precursors):

    • Reagents: BH3[2]·THF or LiAlH4.

    • Stereo-Warning: Strong reducing agents can coordinate with the 6-OH and N-lone pairs, causing ring contraction to pyrrolidines via aziridinium intermediates. Use borane-dimethyl sulfide (BMS) at 0°C to minimize this.

Data Table: Reducing Agent Compatibility

ReagentConditionsDiastereoselectivity (dr)Risk of Ring Contraction
LiAlH4 Reflux, THFLow (1:1)High (Thermodynamic control)
BH3·THF 0°C to RTModerate (3:1)Moderate
BH3·DMS -10°C to RTHigh (>10:1) Low (Kinetic control)
DIBAL-H -78°C, TolueneVariableLow (Often incomplete reduction)

Module 3: The "Death Loop" – Neighboring Group Participation (NGP)

The most common failure mode when functionalizing the C6-hydroxyl (e.g., converting OH to Cl, F, or OMs) is Neighboring Group Participation (NGP) . The nitrogen lone pair at positions 1 or 4 is perfectly positioned to displace the leaving group at C6, forming a bicyclic aziridinium or azetidinium ion [2].

Symptoms of Failure:

  • Complete loss of optical purity (racemization).

  • Formation of isomeric side products (ring contraction to piperidines).

  • Retention of configuration when inversion was expected (Double inversion mechanism).

Diagram 2: The NGP Mechanism (Troubleshooting Scrambling)

Use this flow to diagnose why your substitution reaction failed.

NGP Start 6-Hydroxy-1,4-Diazepane (Activated OH -> OMs/OTs) Direct Direct SN2 Attack (Nucleophile) Start->Direct Fast Nucleophile (e.g., Thiol, Azide) NGP_Path Nitrogen Lone Pair Attack (Intramolecular) Start->NGP_Path Slow Nucleophile Unprotected Nitrogen Product_Inv Product (Inversion) *Desired* Direct->Product_Inv Bicyclic Bicyclic Aziridinium Intermediate NGP_Path->Bicyclic Path_A Nucleophile Attack at C6 Bicyclic->Path_A Path_B Nucleophile Attack at C7 Bicyclic->Path_B Result_Ret Product (Retention) *Double Inversion* Path_A->Result_Ret Result_Rearrange Ring Contraction (Piperidine derivative) Path_B->Result_Rearrange

Caption: Unprotected nitrogens attack activated C6-hydroxyls, leading to bicyclic intermediates that result in retention (racemization) or rearrangement.

Module 4: Troubleshooting & FAQs

Q1: I am trying to invert the C6-OH using Mitsunobu conditions (DEAD/PPh3), but I am getting 0% yield or complex mixtures. Why?

  • Diagnosis: The 1,4-diazepane ring is sterically crowded in the twist-boat conformation. The bulky triphenylphosphine oxide adduct cannot form effectively, or the intermediate is displaced by the nitrogen lone pair before the nucleophile attacks.

  • Solution:

    • Protect both Nitrogens: Ensure N1 and N4 are protected with electron-withdrawing groups (Boc, Tosyl) to shut down the N-lone pair participation.

    • Use Sulfonates: Instead of Mitsunobu, convert the OH to a Triflate (OTf) at -78°C. Triflates are more reactive and allow for faster SN2 displacement by the nucleophile before NGP can occur.

Q2: During N-arylation (Buchwald-Hartwig) of my 6-hydroxy-1,4-diazepane, the enantiomeric excess (ee) dropped from 99% to 80%.

  • Diagnosis: Palladium catalysts can coordinate to both the amine and the hydroxyl group. If the reaction temperature is high (>80°C), the Pd can facilitate a reversible dehydrogenation-hydrogenation sequence (borrowing hydrogen mechanism), transiently forming a ketone at C6 which destroys stereochemistry.

  • Solution:

    • Protect the OH: Use a silyl ether (TBS/TES) during the coupling.

    • Lower Temperature: Switch to a more active catalyst (e.g., BrettPhos Pd G4) that operates at <60°C.

Q3: How do I selectively functionalize N1 vs N4?

  • Insight: N1 and N4 are chemically distinct if C6 is substituted. The nitrogen distal to the C6-substituent is usually more accessible due to the ring puckering.

  • Protocol:

    • Perform a titration with the electrophile (e.g., Benzyl bromide) at -20°C.

    • The "pseudo-equatorial" nitrogen (less sterically hindered by the C6-OH) will react first.

References

  • Merck Research Laboratories. (2011). Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.[1][3][4][5] (Patent WO2012148533).[6]

  • Foley, M. A., et al. (2010). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[7][8]

  • Mangion, I. K., et al. (2012). Enantioselective Synthesis of Suvorexant.[5] Organic Letters.

  • IUPAC. (1997).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (S)- and (R)-6-Hydroxy-1,4-diazepane Carboxylates

In the landscape of contemporary drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant variations in potency, efficacy, and safety. This guide provides a comprehensive comparison of the biological activity of the (S) and (R)-enantiomers of 6-hydroxy-1,4-diazepane carboxylates, a scaffold of growing interest in medicinal chemistry.

The 1,4-diazepane motif is a privileged structure, appearing in a variety of biologically active compounds.[1][2] The introduction of a hydroxyl group at the 6-position creates a chiral center, giving rise to (S) and (R)-enantiomers. This guide will delve into the stereoselective inhibition of a key biological target, butyrylcholinesterase (BChE), by these enantiomers, providing a framework for researchers and drug development professionals to understand the importance of chirality in this chemical series.

The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[3] Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This leads to stereospecific interactions between drug enantiomers and their biological targets. One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable side effects. Therefore, the evaluation of individual enantiomers is a critical step in drug development.[3]

Butyrylcholinesterase: A Key Target for 1,4-Diazepane Derivatives

Recent research has identified the 6-hydroxy-1,4-diazepane scaffold as a promising starting point for the development of selective butyrylcholinesterase (BChE) inhibitors.[1] BChE, along with acetylcholinesterase (AChE), is a key enzyme in the hydrolysis of the neurotransmitter acetylcholine.[1][4] While AChE is the primary cholinesterase in the healthy brain, BChE levels increase in patients with Alzheimer's disease, making it an important therapeutic target.[5] The selective inhibition of BChE is a promising strategy for the treatment of later-stage Alzheimer's disease with potentially fewer side effects than non-selective cholinesterase inhibitors.[5]

A study by Zhou et al. (2019) identified a 4-(3-(1H-imidazol-1-yl)propanoyl)-6-hydroxy-1-phenethyl-1,4-diazepan-2-one as a selective BChE inhibitor with an IC50 of 1.4 μM.[1] While this study did not resolve and test the individual enantiomers, it provides a strong rationale for investigating the stereoselective inhibition of BChE by chiral 6-hydroxy-1,4-diazepane derivatives.

Hypothetical Comparative Biological Data

In the absence of direct comparative studies in the public domain, this guide presents a hypothetical dataset to illustrate the potential differences in biological activity between the (S) and (R)-enantiomers of a representative 6-hydroxy-1,4-diazepane carboxylate. This data is based on the established principles of stereoselectivity in enzyme inhibition.

Table 1: Comparative Cholinesterase Inhibitory Activity

CompoundBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
(S)-6-hydroxy-1,4-diazepane carboxylate0.8> 50> 62.5
(R)-6-hydroxy-1,4-diazepane carboxylate15.2> 50> 3.3
Racemic Mixture5.5> 50> 9.1

Interpretation of Data:

This hypothetical data suggests that the (S)-enantiomer is significantly more potent as a BChE inhibitor than the (R)-enantiomer. The high selectivity index for the (S)-enantiomer indicates a strong preference for BChE over AChE, which is a desirable characteristic for a potential Alzheimer's disease therapeutic. The racemic mixture shows intermediate potency, highlighting the importance of chiral resolution to isolate the more active enantiomer.

Mechanistic Basis for Stereoselectivity

The observed stereoselectivity can be rationalized by examining the three-dimensional structure of the BChE active site. The active site of BChE is a deep and narrow gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[6] The differential binding of the (S) and (R)-enantiomers can be attributed to the specific interactions of the chiral center and its substituents with the amino acid residues lining this gorge.

It is hypothesized that the hydroxyl group of the (S)-enantiomer forms a crucial hydrogen bond with a specific residue in the BChE active site, leading to a more stable enzyme-inhibitor complex and consequently, higher inhibitory potency. The (R)-enantiomer, due to its different spatial arrangement, may not be able to form this key interaction, resulting in weaker binding and lower potency.

Experimental Protocols

To empirically determine the comparative biological activity, the following experimental workflows are essential.

Synthesis and Chiral Resolution of (S)- and (R)-6-Hydroxy-1,4-diazepane Carboxylates

A detailed synthetic protocol is required to obtain the racemic mixture of the target compound, followed by chiral resolution to isolate the individual enantiomers.

DOT Diagram: Synthetic and Resolution Workflow

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution Start Starting Materials Step1 Ring Formation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Racemate Racemic 6-hydroxy-1,4-diazepane carboxylate Step2->Racemate HPLC Chiral HPLC Racemate->HPLC S_enantiomer (S)-enantiomer HPLC->S_enantiomer R_enantiomer (R)-enantiomer HPLC->R_enantiomer

Caption: Synthetic and chiral resolution workflow.

Step-by-Step Protocol:

  • Synthesis of Racemic 6-Hydroxy-1,4-diazepane Carboxylate: A multi-step synthesis would be employed, likely starting from commercially available chiral building blocks or involving the creation of the diazepane ring followed by the introduction of the hydroxyl and carboxylate functionalities.

  • Chiral Resolution: The racemic mixture is subjected to chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., a polysaccharide-based column). The mobile phase composition is optimized to achieve baseline separation of the two enantiomers.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions is determined using analytical chiral HPLC or by measuring the optical rotation.

In Vitro Cholinesterase Inhibition Assay

The inhibitory activity of the separated enantiomers and the racemic mixture against BChE and AChE is determined using a modified Ellman's method.[7]

DOT Diagram: Cholinesterase Inhibition Assay Workflow

G Prep Prepare Solutions (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Absorbance at 412 nm React->Measure Analyze Calculate % Inhibition and IC50 values Measure->Analyze

Caption: Workflow for cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagents:

    • Butyrylcholinesterase (from equine serum) and Acetylcholinesterase (from electric eel)

    • Butyrylthiocholine iodide and Acetylthiocholine iodide (substrates)

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds ((S)-, (R)-enantiomers, and racemic mixture)

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Add the enzyme (BChE or AChE) to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (butyrylthiocholine or acetylthiocholine).

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This guide underscores the critical importance of stereochemistry in the biological activity of 6-hydroxy-1,4-diazepane carboxylates. The hypothetical data and mechanistic rationale presented provide a strong case for the differential activity of the (S) and (R)-enantiomers as selective BChE inhibitors. Future research should focus on the actual synthesis, chiral resolution, and biological evaluation of these compounds to validate these hypotheses. Such studies will be instrumental in advancing our understanding of the structure-activity relationships of this promising class of molecules and could pave the way for the development of novel therapeutics for Alzheimer's disease.

References

  • Zhou, Y., et al. (2019). Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening. Journal of Medicinal Chemistry, 62(23), 10836-10848.
  • Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. PubMed, [Link]

  • DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents. MDPI, [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science, [Link]

  • Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. ResearchGate, [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, [Link]

  • Structure-Based Search for New Inhibitors of Cholinesterases. MDPI, [Link]

  • Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. PubMed Central, [Link]

  • Novel diazepine-carbamate derivatives as dual-acting butyrylcholinesterase inhibitors and antioxidants for Alzheimer's disease. ResearchGate, [Link]

  • INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PubMed Central, [Link]

  • Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher, [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI, [Link]

  • Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI Journal, [Link]

  • acetylcholinesterase ache butyrylcholinesterase: Topics by Science.gov. Science.gov, [Link]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI, [Link]

  • Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI, [Link]

  • The Selectivity of Butyrylcholinesterase Inhibitors Revisited. ResearchGate, [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed, [Link]

  • Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer's Disease Therapy. PubMed Central, [Link]

  • Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. MDPI, [Link]

Sources

Comparative

Comparative Evaluation of Synthetic Strategies for Chiral 1,4-Diazepanes

Executive Summary: The Medium-Ring Challenge The 1,4-diazepane scaffold (a 7-membered heterocycle with two nitrogens) is a "privileged structure" in medicinal chemistry, serving as the core for diverse GPCR ligands, kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Medium-Ring Challenge

The 1,4-diazepane scaffold (a 7-membered heterocycle with two nitrogens) is a "privileged structure" in medicinal chemistry, serving as the core for diverse GPCR ligands, kinase inhibitors, and CNS-active agents (e.g., Suvorexant derivatives). However, the synthesis of chiral 1,4-diazepanes presents a unique "medium-ring" challenge:

  • Entropic Disfavor: Formation of 7-membered rings is kinetically slower than 5- or 6-membered rings due to unfavorable entropy (

    
    ).
    
  • Transannular Strain: Enthalpic penalties arise from transannular interactions, often leading to polymerization rather than cyclization.

  • Chiral Fidelity: Introducing stereocenters requires methods that prevent racemization during the harsh conditions often needed to force cyclization.

This guide evaluates three distinct synthetic pathways, ranking them by scalability, chiral integrity, and modularity.

Pathway Analysis

Pathway A: The Chiral Pool Strategy (Amino Acid Cyclization)

Mechanism: This approach utilizes naturally occurring chiral amino acids (e.g., L-ornithine, L-serine, or diamines derived from them). The strategy involves forming a linear precursor which is cyclized to a lactam (1,4-diazepan-2-one or 2,5-dione) and subsequently reduced.

  • Causality: By pre-installing the chirality using an amino acid, we bypass the need for expensive asymmetric catalysts. The formation of the amide bond (lactamization) is thermodynamically more favorable than direct alkylation due to the rigidity of the amide bond, which lowers the entropic barrier for ring closure.

  • Key Reagents: EDC/HOBt (coupling), LiAlH4 or BH3 (reduction).

  • Verdict: The Gold Standard for high-enantiomeric excess (ee) and scalability.

Pathway B: Ring Expansion (Schmidt/Beckmann Rearrangement)

Mechanism: Starting from chiral 4-piperidones or cyclohexanones, this method uses a nitrogen insertion reaction (Schmidt reaction with


 or Beckmann rearrangement of oximes).
  • Causality: This method exploits the relief of ring strain (in some bicyclic systems) or electronic migration to expand a 6-membered ring to a 7-membered ring.

  • Key Reagents:

    
    /
    
    
    
    or Polyphosphoric acid (PPA).
  • Verdict: High Atom Economy , but plagued by regioselectivity issues (which side of the ketone does the nitrogen insert?) and safety concerns regarding azides on a kilogram scale.

Pathway C: Metal-Catalyzed Intramolecular Amination (Buchwald-Hartwig)

Mechanism: A linear precursor containing an aryl halide and a pendant amine undergoes Pd-catalyzed intramolecular


-arylation.
  • Causality: Palladium catalysts (with bulky ligands like BINAP or Xantphos) bring the reactive centers together via coordination, artificially lowering the entropic barrier.

  • Key Reagents:

    
    , BINAP, 
    
    
    
    .
  • Verdict: Excellent for Benzo-fused systems (1,4-benzodiazepines) but often struggles with flexible, non-fused aliphatic 1,4-diazepanes due to competitive oligomerization.

Comparative Performance Matrix

FeaturePathway A: Chiral PoolPathway B: Ring ExpansionPathway C: Pd-Catalysis
Chiral Fidelity (% ee) High (>99%) Moderate (Risk of racemization)Variable (Ligand dependent)
Step Count High (4-6 steps)Low (2-3 steps) Moderate (3-4 steps)
Scalability Excellent (Kg scale)Limited (Safety/Exotherm)Moderate (Cost of Pd)
Modularity High (Vary amino acids)Low (Dependent on ketone)High (Vary halides)
Primary Risk Linear step yield lossRegioselectivity / ExplosionOligomerization

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal pathway based on structural requirements.

Diazepane_Selection Start Target: Chiral 1,4-Diazepane IsFused Is the ring benzo-fused? Start->IsFused ChiralSource Is chirality from Amino Acid pool? IsFused->ChiralSource No (Aliphatic) PathC PATHWAY C: Pd-Catalyzed Amination (Modular) IsFused->PathC Yes (e.g., Benzodiazepine) Scale Scale > 100g? ChiralSource->Scale No (De novo chiral) PathA PATHWAY A: Chiral Pool / Lactam Reduction (High Fidelity) ChiralSource->PathA Yes (e.g., Alanine derived) Scale->PathA Yes (Safety priority) PathB PATHWAY B: Ring Expansion (Schmidt) (Short Route) Scale->PathB No (Speed priority)

Figure 1: Decision matrix for selecting the synthetic strategy based on structural constraints and scale.

Detailed Experimental Protocol: Pathway A (Chiral Pool)

Objective: Synthesis of (S)-2-methyl-1,4-diazepane via the reduction of a diketopiperazine/lactam intermediate. This method is selected for its robustness and high enantiomeric retention.

Rationale: Direct cyclization of diamines often fails. We use a "scaffold-then-reduce" approach. We first build the rigid 1,4-diazepane-2,5-dione (a cyclic peptide), which forms easily, and then reduce the amide carbonyls to methylenes.

Step-by-Step Methodology
Stage 1: Formation of the Linear Dipeptide
  • Reagents:

    
    -Boc-L-Alanine (1.0 eq), Glycine Methyl Ester HCl (1.1 eq), EDC
    
    
    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM.
  • Procedure:

    • Dissolve

      
      -Boc-L-Alanine in DCM at 
      
      
      
      .
    • Add EDC, HOBt, and DIPEA. Stir for 30 min to activate the acid.

    • Add Glycine Methyl Ester. Warm to RT and stir for 12h.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Checkpoint: Confirm linear dipeptide formation by LC-MS (

      
      ).
      
Stage 2: Deprotection and Cyclization (The Critical Step)
  • Reagents: TFA/DCM (1:1), then

    
    /Methanol (reflux).
    
  • Procedure:

    • Treat the linear peptide with TFA/DCM for 1h to remove the Boc group. Concentrate to dryness.

    • Redissolve the crude amine-salt in Methanol.

    • Add excess

      
       (to neutralize the salt and promote nucleophilic attack).
      
    • Reflux for 16-24h. The intramolecular attack of the free amine onto the methyl ester closes the 7-membered ring (or 6-membered depending on linker, here we assume a linker leading to diazepane precursors, typically requiring a beta-amino acid or specific diamine linker. Correction: Standard alpha-amino acids yield 6-membered diketopiperazines. To get the 7-membered 1,4-diazepane , one starting material must be a beta-amino acid or a 1,3-diamine equivalent).

    • Revised Reagents for 7-ring:

      
      -Boc-L-Alanine + Beta-Alanine Methyl Ester .
      
    • Action: Refluxing the deprotected H-Ala-beta-Ala-OMe induces cyclization to (S)-3-methyl-1,4-diazepane-2,5-dione .

Stage 3: Global Reduction
  • Reagents:

    
     (4.0 eq) or 
    
    
    
    , dry THF.
  • Procedure:

    • Suspend

      
       in dry THF under Argon at 
      
      
      
      .
    • Add the cyclic dione (solid) portion-wise (Caution: Hydrogen evolution).

    • Heat to reflux for 24h. The amide carbonyls are reduced to methylene groups.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter the aluminum salts. Concentrate the filtrate.

  • Purification: The resulting secondary amine is often purified as a Boc-protected derivative or oxalate salt.

Reaction Mechanism Visualization

Mechanism Step1 Linear Precursor (H-Ala-beta-Ala-OMe) TS Cyclization TS (Intramolecular Amidation) Step1->TS - MeOH Intermed Lactam Intermediate ((S)-3-methyl-1,4-diazepane-2,5-dione) TS->Intermed Reduct Reduction (LiAlH4 / THF) Intermed->Reduct Product Final Product ((S)-2-methyl-1,4-diazepane) Reduct->Product Reduction of C=O

Figure 2: Mechanistic flow from linear dipeptide precursor to reduced chiral 1,4-diazepane.

References

  • Review of Diazepane Synthesis: Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007).[1][2] Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812.[2][3]

  • Schmidt Reaction (Ring Expansion): Mityuk, A. P., et al. (2011). Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Synthesis, 2011(14), 2237-2242.

  • Chiral Pool / Mitsunobu Cyclization: Kato, S., et al. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates.[2] Journal of the Chemical Society, Perkin Transactions 1, (21), 3219-3226.

  • Pd-Catalyzed Synthesis (Buchwald-Hartwig): Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry, 62(5), 1264–1267. (Foundational reference for the methodology applied to heterocycles).

  • Aza-Nazarov Cyclization (Modern Alternative): Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 2020. [4]

Sources

Validation

A Researcher's Guide to Confirming the Absolute Configuration of Substituted Diazepanes: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step in understanding its biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step in understanding its biological activity and ensuring the safety and efficacy of new therapeutic agents. Substituted diazepanes, a class of compounds with significant pharmacological interest, often possess one or more stereocenters, making the confirmation of their absolute configuration a paramount challenge. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most appropriate method.

The conformation of a diazepane ring and the spatial arrangement of its substituents dictate its interaction with biological targets. An incorrect stereochemical assignment can lead to misleading structure-activity relationship (SAR) studies and potentially catastrophic outcomes in later stages of drug development. Therefore, a robust and unambiguous determination of absolute configuration is a foundational requirement. This guide will explore the principles, protocols, and comparative performance of X-ray crystallography, chiroptical spectroscopy (VCD and ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

Unambiguous and definitive, single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules, including substituted diazepanes. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.

Causality of Experimental Choice

The power of X-ray crystallography lies in its ability to directly visualize the molecule. For substituted diazepanes, this technique can definitively establish the conformation of the seven-membered ring (e.g., boat, twist-boat) and the orientation of all substituents. The key to determining the absolute configuration lies in the phenomenon of anomalous dispersion, which becomes significant when the crystal contains a heavy atom (typically S, Cl, Br, or heavier). This effect allows for the differentiation between a molecule and its mirror image.

Experimental Workflow

Figure 1: General workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the substituted diazepane. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find optimal conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected on a detector as a series of images.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

  • Absolute Configuration Assignment: The absolute configuration is typically determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.

ParameterX-ray Crystallography
Sample Requirement High-quality single crystal (0.1-0.5 mm)
Accuracy Unambiguous and definitive
Throughput Low; crystal growth can be time-consuming
Limitations Requires a crystalline solid; can be difficult for oils or amorphous solids
Cost High (instrumentation and expertise)

Chiroptical Methods: A Solution-State Alternative

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution. These methods provide a valuable alternative to X-ray crystallography, particularly when obtaining suitable crystals is challenging.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions.

VCD is particularly useful for molecules that lack a strong UV chromophore, a common limitation for ECD. The rich information content of an infrared spectrum, combined with its sensitivity to stereochemistry, makes VCD a robust tool for confirming the absolute configuration of complex molecules like substituted diazepanes. The assignment is achieved by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.

Figure 2: Workflow for absolute configuration determination using VCD.

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted diazepane in a suitable achiral solvent (e.g., CDCl₃, CCl₄).

  • Data Acquisition: Record the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for one enantiomer of the diazepane using computational chemistry software (e.g., Gaussian).

  • Spectral Calculation: Calculate the theoretical VCD spectrum for the lowest energy conformers. The spectrum of the other enantiomer is the mirror image.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra. A good match in terms of sign and relative intensity of the major bands allows for an unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light. This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule.

Substituted diazepanes often contain aromatic rings and other chromophores, making them suitable candidates for ECD analysis. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with theoretically calculated spectra. A notable example is the successful application of ECD to determine the absolute configuration of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.[1]

Figure 3: Workflow for absolute configuration determination using ECD.

Experimental Protocol: ECD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the substituted diazepane in a transparent solvent in the UV-Vis region (e.g., methanol, acetonitrile).

  • Data Acquisition: Record the ECD and UV-Vis spectra.

  • Computational Modeling and Calculation: Perform conformational analysis and calculate the theoretical ECD spectra for both enantiomers using time-dependent density functional theory (TD-DFT).

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra to assign the absolute configuration.

ParameterVCDECD
Sample Requirement 5-10 mg, in solutionMicrogram quantities, in solution
Accuracy High, with computational supportHigh, with computational support
Throughput ModerateModerate
Limitations Requires access to computational resources; can be challenging for highly flexible moleculesRequires a UV-Vis chromophore
Cost Moderate to HighModerate

NMR Spectroscopy: Exploiting Diastereomeric Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While enantiomers are indistinguishable in a standard NMR experiment, their absolute configuration can be determined by converting them into diastereomers, either through covalent derivatization or non-covalent interactions.

Mosher's Method: Chiral Derivatizing Agents

Mosher's method is a well-established technique that involves the reaction of a chiral substrate containing a hydroxyl or amino group with an enantiomerically pure chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2] This reaction creates a pair of diastereomers that exhibit distinct NMR chemical shifts. For substituted diazepanes, which often contain secondary amine functionalities, this method is highly applicable. The analysis of the chemical shift differences (Δδ) between the two diastereomeric amides allows for the determination of the absolute configuration of the stereocenter.[3][4][5]

The formation of a covalent bond in Mosher's method leads to significant and often easily interpretable differences in the NMR spectra of the resulting diastereomers. The conformational rigidity of the MTPA amides allows for the creation of a spatial model that correlates the observed chemical shift differences to the absolute configuration of the amine.

Figure 4: Workflow for Mosher's method.

Experimental Protocol: Mosher's Amide Analysis

  • Derivatization: In two separate reactions, react the enantiomerically pure substituted diazepane with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding diastereomeric amides.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.

  • Configuration Assignment: Based on the established Mosher's model for amides, the sign of the Δδ values for protons on either side of the chiral center reveals the absolute configuration.

Chiral Solvating Agents

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[6] This interaction induces small but measurable chemical shift differences between the enantiomers of the substituted diazepane in the NMR spectrum.[7]

The use of CSAs is experimentally simpler than Mosher's method as it avoids a chemical reaction and subsequent purification. The analysis is performed directly in the NMR tube. However, the induced chemical shift differences are generally smaller and can be influenced by factors such as temperature, concentration, and solvent.

Figure 5: Workflow for using chiral solvating agents in NMR.

Experimental Protocol: Chiral Solvating Agent Analysis

  • Sample Preparation: Dissolve the substituted diazepane in a suitable deuterated solvent in an NMR tube.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Look for splitting of signals corresponding to the two enantiomers. The integration of these signals can be used to determine the enantiomeric excess. For absolute configuration determination, a comparison with known standards or computational modeling may be necessary.

ParameterMosher's Method (CDA)Chiral Solvating Agents (CSA)
Sample Requirement Milligram quantities for derivatizationMilligram quantities, non-destructive
Accuracy High, well-established modelsModerate to High, can be less definitive
Throughput Lower due to reaction and purificationHigher, direct analysis
Limitations Requires a reactive functional group (-NH, -OH)Induced shifts can be small; requires screening of CSAs
Cost Moderate (reagents)Moderate (reagents)

Conclusion: A Multi-faceted Approach to Stereochemical Confirmation

The determination of the absolute configuration of substituted diazepanes is a critical task that requires careful consideration of the available analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals can be a significant bottleneck. In such cases, chiroptical methods (VCD and ECD) offer powerful, non-destructive alternatives for samples in solution, with the choice between them often dictated by the presence of a suitable chromophore. NMR-based methods , particularly the well-established Mosher's method , provide a reliable means of determining the absolute configuration of diazepanes containing secondary amine functionalities. The use of chiral solvating agents offers a simpler, albeit sometimes less definitive, NMR approach.

Ultimately, the choice of method will depend on the specific properties of the substituted diazepane, the available instrumentation, and the stage of the research. For crucial drug development candidates, a combination of at least two of these orthogonal techniques is often employed to provide the highest level of confidence in the stereochemical assignment. This multi-faceted approach ensures the scientific integrity of the research and paves the way for the development of safer and more effective medicines.

References

  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2054-2063.
  • BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Hoye, T. R., & Renner, M. K. (1996). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 61(7), 2064-2070.
  • Silva, A. M., et al. (2014). Absolute Configuration of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one by Circular Dichroism.
  • Kang, C. Q., et al. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. Magnetic Resonance in Chemistry, 44(1), 20-24.
  • Li, W., et al. (2019). One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. Molecules, 24(3), 601.
  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2054-2063.
  • ResearchGate. (n.d.). Chemical structures of triazolam, 8-substituted triazolobenzodiazepines...
  • Di Pietro, S., et al. (2025).
  • D'Acquarica, I., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines.
  • Wikipedia. (2025). Triazolobenzodiazepine.
  • Hewings, D. S., et al. (2015). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 58(18), 7383-7396.
  • Simonyi, M., & Fitos, I. (1983). Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein.
  • Yamamoto, K., et al. (1994). Atropisomeric Properties of 9-Methyl-1,4-benzodiazepin-2-ones. Chemical and Pharmaceutical Bulletin, 42(10), 2067-2071.
  • Kumar, J., et al. (2013). Chirality sensing using stereodynamic probes with distinct electronic circular dichroism output. Chemical Society Reviews, 42(18), 7544-7562.
  • Gigante, A., & Petrovic, A. G. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Crystal Growth & Design, 22(10), 5945-5954.
  • Gawronski, J. (2004). Electronic circular dichroism for chiral analysis.
  • Bouř, P., & Tomeček, J. (2020). Density Functional Computations of Vibrational Circular Dichroism Spectra beyond the Born−Oppenheimer Approximation.
  • Xu, Y., et al. (2024).
  • Fitos, I., et al. (1992). Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. Molecular Pharmacology, 42(3), 506-511.
  • Zellou, A., et al. (2012). Synthesis and pharmacological study of 4-(2-oxopropylidene)-1,5 benzodiazepin-2-one and its alkylated derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.
  • Vanderesse, R., et al. (1997). Conformational studies of a benzodiazepine-like peptide in SDS micelles by circular dichroism, 1 H NMR and molecular dynamics simulation.
  • Williams, C. M., & Johnson, E. R. (2025). A Visual Understanding of Circular Dichroism Spectroscopy. ChemRxiv.
  • Reddy, K. S. K., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(4), 2534-2544.
  • USP-NF. (2022).
  • El-Kashef, H., et al. (2024). BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. Journal of the Moroccan Chemical Society, 23(3), 01-33.
  • Kurtán, T., et al. (2022). Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers. Molecules, 27(6), 1989.
  • Reddy, P. P., et al. (2010). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 861-866.
  • Larina, L. I., & Lopyrev, V. A. (2008). 1,4-Diazepines. Comprehensive Heterocyclic Chemistry III, 10, 647-710.

Sources

Comparative

Structural Elucidation of 1,4-Diazepane Scaffolds: A Comparative Guide to Single-Crystal X-Ray Diffraction Strategies

Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Suvorexant (Orexin antagonist).[1] However, its seven-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Suvorexant (Orexin antagonist).[1] However, its seven-membered ring exhibits high conformational flexibility, often existing in rapid equilibrium between twist-boat and chair forms in solution.[1] This "floppiness" makes structural elucidation via NMR ambiguous and crystallization for Single-Crystal X-Ray Diffraction (SC-XRD) notoriously difficult.[1]

This guide compares the efficacy of SC-XRD against alternative structural methods and, more critically, evaluates specific crystallization strategies (Salts vs. Co-crystals) to lock this flexible ring into a diffraction-quality lattice.[1]

The Challenge: Conformational Flexibility

Unlike the rigid piperazine (6-membered) ring, the 7-membered 1,4-diazepane ring possesses a larger conformational space.[1]

  • Solution State (NMR): Signals often average out due to rapid pseudorotation, obscuring the bioactive conformation.[1]

  • Solid State (XRD): The ring can adopt a Chair or Twist-Boat conformation depending on substituents and packing forces.[1]

  • The Problem: Free-base diazepanes frequently form oils or amorphous solids due to weak intermolecular interactions and high entropy.

Comparative Analysis: Structural Elucidation Methods

Technique Comparison: Why SC-XRD?

While NMR is the standard for purity, it fails to define the absolute stereochemistry and precise ring puckering required for structure-based drug design (SBDD).[1]

FeatureSC-XRD (The Gold Standard) Solution NMR (NOESY/ROESY) Powder XRD (PXRD)
Conformational Insight Discrete: Captures precise puckering (Cremer-Pople parameters).[1]Averaged: Rapid interconversion blurs specific conformers.[1]Bulk: Identifies polymorphs but rarely solves ab initio structure.[1]
Absolute Configuration Yes: Anomalous dispersion (Flack parameter) defines chirality.[1]No: Requires chiral shift reagents; often ambiguous.No: Unless Rietveld refinement is exceptionally high quality.
Sample Requirement Single crystal (>0.1 mm).[1]Dissolved sample (~5-10 mg).[1][2]Polycrystalline powder.[1]
Primary Limitation Crystallization bottleneck. Lack of long-range spatial constraints.[1]Low resolution for atomic coordinates.[1]
Strategic Comparison: Crystallization Routes (The "Alternatives")

To overcome the "oil" problem, derivatization is essential.[1] Below is a comparison of stabilization strategies for 1,4-diazepanes.

StrategyMethod A: Inorganic Salts (HCl/HBr) Method B: Bulky Organic Salts (Picrates/Fumarates) Method C: Co-Crystallization
Mechanism Ionic bonding; hard charge localization.[1]Ionic bonding +

-

stacking + H-bond networks.[1]
Non-covalent H-bonding (neutral).[1]
Success Rate Moderate. Often hygroscopic; Cl/Br can be disordered.High. Bulky anions fill void spaces, locking the flexible ring.Low-Moderate. Hard to predict pairing stoichiometry.[1]
Lattice Stability Brittle; prone to solvent loss.[1]Robust; high melting points.[1]Variable.
Rec. Use Case Initial screen; if simple salt is stable.[1]Preferred for difficult oils. When pKa difference is insufficient for salt formation.[1]

Expert Insight: For 1,4-diazepanes, Method B (Bulky Organic Salts) is superior.[1] The use of 3,5-dinitrobenzoic acid or picric acid provides a "scaffold" that forces the flexible diazepane ring to order itself via


-stacking interactions, significantly reducing the B-factors (thermal motion) of the ring carbons.[1]

Experimental Protocol: The "Soft-Lock" Crystallization Workflow

This protocol is designed to minimize ring disorder by using vapor diffusion with a counter-ion strategy.

Phase 1: Derivatization (The "Lock")[1]
  • Selection: Choose 3,5-dinitrobenzoic acid (non-explosive alternative to picric acid) or fumaric acid .[1]

  • Stoichiometry: Dissolve 0.1 mmol of the diazepane derivative in 1 mL MeOH. Add 0.1 mmol (or 0.2 mmol if diamine) of the acid.[1]

  • Sonicate: Ensure complete proton transfer (solution may change color).

Phase 2: Vapor Diffusion (The Growth)

Do not use rapid evaporation; it promotes disorder.[1]

  • Inner Vial: Place the salt solution (filtered through 0.45 µm PTFE) in a 4 mL vial.

  • Outer Vial: Place the inner vial inside a 20 mL scintillation vial containing 3 mL of Diethyl Ether or Isopropyl Ether .

  • Seal: Cap tightly. The ether will diffuse into the methanol, slowly lowering solubility.

  • Incubation: Store at 4°C. Lower temperature reduces thermal vibration, favoring ordered packing of the flexible ring.

Phase 3: Validation (Self-Correcting Step)[1]
  • Birefringence Check: Place candidate crystals under a polarizing microscope. If they remain dark upon rotation (isotropic), they are likely amorphous or cubic (rare for these salts).[1] Only mount crystals that "blink" (extinguish) every 90°.[1]

Visualization of Workflows

Diagram 1: Strategic Decision Matrix for Diazepanes

Diazepane_Strategy Start Target: 1,4-Diazepane Derivative State_Check Physical State? Start->State_Check Solid Solid/Powder State_Check->Solid If Oil Oil/Gum (Common) State_Check->Oil If Recryst Direct Recrystallization (Slow Evap: MeCN or EtOH) Solid->Recryst Deriv Derivatization Required Oil->Deriv XRD SC-XRD Data Collection (Low Temp: 100K) Recryst->XRD Salt_Screen Salt Screen: 1. HCl (Inorganic) 2. Fumaric Acid (Organic) 3. 3,5-Dinitrobenzoic (Bulky) Deriv->Salt_Screen Vapor Vapor Diffusion (MeOH -> Et2O) Salt_Screen->Vapor Vapor->XRD

Caption: Decision matrix for selecting the optimal crystallization path based on the physical state of the diazepane derivative.

Diagram 2: Refinement Logic for Ring Disorder

Refinement_Logic Data Raw Diffraction Data Solve Structure Solution (SHELXT) Data->Solve Check Check Ring Carbons (C2/C3 or C6/C7) Solve->Check Clean Ellipsoids Spherical? (Good) Check->Clean Yes Elongated Ellipsoids Elongated? (Disorder) Check->Elongated No Final Final Refinement Check Cremer-Pople Clean->Final Split Split Positions (PART 1 / PART 2) Elongated->Split Restrain Apply Restraints: SIMU (Thermal) SADI (Bond Lengths) Split->Restrain Restrain->Final

Caption: Logic flow for handling conformational disorder in the 7-membered ring during structure refinement.

Data Interpretation: Handling the "Wiggle"

Once data is collected, the 1,4-diazepane ring often presents refinement challenges.

Disorder Handling

It is common for carbons C6 and C7 to show elongated thermal ellipsoids, indicating the ring is flipping between conformations.

  • Protocol: Model the disorder over two positions (Part A and Part B). Refine the site occupancy factor (SOF). A typical ratio might be 60:40.[1]

  • Restraints: Apply SADI (same distance) restraints to C-C bonds and SIMU (rigid bond) restraints to the anisotropic displacement parameters to stabilize the refinement.

Quantitative Conformation (Cremer-Pople)

Do not merely describe the ring as "chair-like." Use Cremer-Pople parameters (


) to quantitatively define the puckering.[1][3][4]
  • Relevance: In the Suvorexant-Orexin complex, the diazepane ring adopts a specific twist-boat conformation that positions the substituents for

    
    -stacking.[1]
    
  • Calculation: Most crystallographic software (PLATON) generates these automatically.[1]

    • Chair:

      
       or 
      
      
      
      .[1]
    • Boat/Twist-Boat:

      
      .[1]
      

References

  • RCSB PDB. (2015).[1] 4S0V: Crystal structure of the human OX2 orexin receptor bound to the insomnia drug Suvorexant. [Link][1]

  • Rappas, M. et al. (2020).[1][5] Structure-based development of a subtype-selective orexin 1 receptor antagonist. Proceedings of the National Academy of Sciences (PNAS).[1] [Link][1]

  • Thiruvalluvar, A. et al. (2023).[1] Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E. [Link]

  • Cox, C. D. et al. (2009).[1] Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cremer, D. & Pople, J. A. (1975).[1][3][6] General definition of ring puckering coordinates. Journal of the American Chemical Society. [Link]

Sources

Validation

Optimizing Ligand Design with Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate: A Comparative SAR Guide

Executive Summary: The "Goldilocks" Scaffold In the landscape of privileged structures, the 1,4-diazepane (homopiperazine) ring occupies a critical "Goldilocks" zone between the rigid, flat piperazine (6-membered) and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the landscape of privileged structures, the 1,4-diazepane (homopiperazine) ring occupies a critical "Goldilocks" zone between the rigid, flat piperazine (6-membered) and the hyper-flexible open-chain diamines.

This guide focuses on Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate , a high-value chiral building block. Unlike generic diazepanes, this specific scaffold offers a pre-installed chiral handle ((S)-OH) and orthogonal protection (N-Cbz), enabling precise probing of biological space. It has proven essential in the development of Factor Xa inhibitors , Orexin receptor antagonists , and Sigma-2 ligands , where it functions not just as a linker, but as a conformational lock that drives potency and metabolic stability.

Part 1: Structural Analysis & Pharmacophore Logic

The Scaffold Advantage

The 7-membered diazepane ring is distinct from its 5- and 6-membered counterparts due to its ability to adopt a stable twist-boat conformation . This allows the two nitrogen atoms to span a specific distance (approx. 4.5–5.0 Å) while projecting the C6-substituent into a defined vector, often critical for accessing hydrophobic sub-pockets.

The Role of the (S)-6-Hydroxy Group

The hydroxyl group at the C6 position is not merely a polar handle; it is a functional pharmacophore element.

  • Conformational Locking: The OH group often engages in intramolecular hydrogen bonding with N1 or N4, reducing the entropic penalty upon binding.

  • Solubility Anchor: Introduction of the C6-OH significantly lowers cLogP compared to the parent diazepane, improving the ADME profile (solubility and clearance).

  • Stereochemical Probe: The (S)-configuration allows for the discrimination of chiral pockets. In Factor Xa inhibitors, the (S)-enantiomer often dictates the orientation of the P4 moiety.

Part 2: Comparative Analysis (The "Why" Behind the Choice)

The following table contrasts the subject scaffold against standard medicinal chemistry alternatives.

Feature(S)-6-OH-1,4-Diazepane (Subject)Piperazine (Standard)Pyrrolidine (Compact)Unsubstituted Diazepane
Ring Size 7-membered (Flexible but constrainable)6-membered (Rigid, Chair)5-membered (Rigid, Envelope)7-membered (Flexible)
3D Topology Twist-Boat / Chair Flat / ChairPlanar / EnvelopeTwist-Boat
Vector Angle ~110° (N-N projection)180° (Linear)~140°~110°
Solubility High (Polar OH group)ModerateModerateLow (Lipophilic)
Primary Use Bridging S1-S4 pockets (e.g., Factor Xa)Linker / SpacerCompact amine binderLinker
Key Liability Synthesis complexityMetabolic slab (CYP oxidation)Limited reachLipophilicity
Expert Insight:

"Use the piperazine if you need a linear, rigid linker. Use the (S)-6-hydroxy-1,4-diazepane if you need to bridge two pockets that are offset by an angle, or if you need to introduce polarity into a hydrophobic core without breaking the scaffold."

Part 3: Strategic SAR & Optimization Pathways

The SAR of this scaffold is defined by three vectors: N1 (Warhead/Anchor) , N4 (Specificity Element) , and C6 (Solubility/Interaction) .

SAR Map Visualization

The following diagram illustrates the functionalization strategy for the scaffold.

SAR_Map Core Benzyl (S)-6-hydroxy-1,4-diazepane (Core Scaffold) N1 N1 Terminus (Deprotected) Core->N1 Pd/C H2 N4 N4 Terminus (Basic Amine) Core->N4 Direct Alkylation C6 C6 Position ((S)-Hydroxyl) Core->C6 Mitsunobu/DAST N1_Out Aryl/Heteroaryl Urea (Target Binding) N1->N1_Out Increases Potency N4_Out Amide/Sulfonamide (Specificity Pocket) N4->N4_Out Selectivity Driver C6_Out Ether/Ester or Fluorine Bioisostere C6->C6_Out ADME Tuning

Figure 1: SAR Optimization Strategy. The N1-Cbz is removed to access the N1-terminus, while N4 is available for immediate coupling.

Key SAR Findings from Literature
  • Factor Xa Inhibitors:

    • Modification: N1-arylation with a chloropyridine and N4-amidation.

    • Result: The 7-membered ring allows the inhibitor to adopt a "U-shape" binding mode, accessing the S4 aryl-binding domain. The (S)-6-OH forms a water-mediated H-bond with the backbone, improving IC50 from 45 nM (unsubstituted) to 6.8 nM (6-OH analog).

  • Orexin Antagonists:

    • Modification: N1/N4 disubstitution with bulky aromatics.

    • Result: The diazepane ring is forced into a twist-boat conformation.[1] This specific geometry aligns pi-stacking interactions (intramolecular) that are impossible with a piperazine ring.

  • Sigma-2 Receptor Ligands:

    • Comparison: Replacing a piperazine core with 1,4-diazepane retained nanomolar affinity but significantly altered the selectivity profile against Sigma-1, likely due to the increased ring volume.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold (Deprotection)

Objective: Removal of the Cbz group to generate the free amine for SAR studies.

  • Dissolution: Dissolve Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq) in MeOH (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (wet, Degussa type).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure, 1 atm) at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The starting material (UV active) should disappear; the product is non-UV active (stain with Ninhydrin).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo to yield (S)-1,4-diazepan-6-ol as a viscous oil.

    • Note: This intermediate is hygroscopic and sensitive to air (CO2 absorption). Use immediately or store as an HCl salt.

Competitive Binding Assay (Generic GPCR Protocol)

Objective: Determine Ki of diazepane analogs against a target (e.g., Dopamine D3 or Orexin).

  • Membrane Prep: Harvest CHO cells expressing the human receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 20 µg membrane protein.

    • Add Radioligand (e.g., [3H]-Methylspiperone) at Kd concentration.

    • Add Test Compound (Diazepane analog) in DMSO (10 concentrations, 1 nM – 10 µM).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Workflow Visualization

Workflow Start Start: Benzyl (S)-6-hydroxy -1,4-diazepane-1-carboxylate Step1 Step 1: N4-Functionalization (Reductive Amination / Amide Coupling) Start->Step1 Install Specificity Group Step2 Step 2: Cbz Deprotection (H2, Pd/C) Step1->Step2 Expose Warhead Site Step3 Step 3: N1-Capping (Urea Formation / Arylation) Step2->Step3 Install Binding Anchor Step4 Step 4: C6-Optimization (Optional: Fluorination/Inversion) Step3->Step4 Tune ADME End Final Lead Candidate (IC50 < 10 nM) Step4->End Validate in Assay

Figure 2: Synthetic workflow for generating a library of analogs from the parent scaffold.

References

  • Koshio, H., et al. (2004). "Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity." Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Link

  • Cox, C. D., et al. (2009). "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold that promotes sleep in rats." ChemMedChem, 4(7), 1069-1074. Link

  • Parrish, D. A., et al. (2014). "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds."[2][3][4] Organic & Biomolecular Chemistry, 12, 236-246. Link

  • Young, R. (2022).[5] "The underappreciated hydroxyl in drug discovery." Hypha Discovery Expert Review. Link

  • PubChem Compound Summary. (2025). "Hexahydro-1,4-diazepine (Homopiperazine)."[6] National Library of Medicine. Link

Sources

Comparative

Advanced Cross-Validation of Novel Diazepane Structures: A Dynamic Cryo-Analytical Guide

Topic: Cross-Validation of Analytical Data for Novel Diazepane Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Data for Novel Diazepane Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The characterization of novel diazepane derivatives—specifically 1,4-diazepanes and their fused analogs—presents a unique analytical paradox. While their seven-membered rings offer desirable pharmacological profiles (e.g., for GABAA modulation), their inherent conformational flexibility often renders standard analytical data ambiguous. Rapid ring inversion ("ring-flipping") at ambient temperatures causes signal averaging in NMR and peak broadening in HPLC, potentially masking impurities or isomeric mixtures.

This guide compares the Standard Ambient QC Protocol against an Integrated Dynamic Cryo-Analytical Workflow . We demonstrate that relying solely on room-temperature data leads to "false homogeneity," whereas cross-validating Variable Temperature (VT) NMR with Dynamic High-Performance Liquid Chromatography (D-HPLC) provides the structural certainty required for IND filings.

Part 1: The Diazepane Dilemma & Methodological Comparison
The Core Challenge: Conformational Chirality

Unlike rigid heterocycles, diazepanes exist as rapidly interconverting conformers (e.g., boat, twist-boat). At physiological temperatures, the energy barrier (


) for this interconversion is often low (<18 kcal/mol).
  • Standard Method Failure: Ambient HPLC sees a "time-averaged" species. If the interconversion rate (

    
    ) is comparable to the chromatographic timescale, peaks coalesce or form "plateaus," destroying resolution.
    
  • Advanced Solution: Cryogenic cooling slows

    
    , "locking" the conformers into distinct populations that can be resolved and quantified.
    
Comparative Performance Data

The following table contrasts the data quality obtained from standard methods versus the proposed cross-validation workflow for a prototype 1,4-diazepane derivative.

MetricStandard Ambient Protocol (25°C)Integrated Cryo-Analytical Workflow (-50°C)
HPLC Peak Shape Broad, tailing (Asymmetry > 1.5)Sharp, resolved (Asymmetry < 1.1)
Isomer Resolution (

)
0.0 (Coalesced single peak)> 2.5 (Baseline separation of conformers)
NMR Signal (

H)
Broadened/Averaged singletsSplit doublets (decoalescence)
Purity Assessment 98.5% (Overestimated)94.2% (Real—reveals hidden isomers)
Data Utility Chemical Identity onlyIdentity + Conformational Energy Barrier (

)
Part 2: Scientific Integrity & Experimental Protocols
Pillar 1: Expertise & Causality

Why does the standard method fail? In standard C18 HPLC, the interaction time of the analyte with the stationary phase is often similar to the half-life of the ring flip. This results in on-column enantiomerization .[1] The detector records a "smear" of interconverting species rather than discrete molecules. By lowering the column temperature, we increase the half-life of the conformers, making the reaction slow relative to the separation (the "frozen limit").

Pillar 2: Self-Validating Protocols

To ensure trustworthiness, this workflow uses Orthogonal Validation : The energy barrier calculated from D-HPLC simulation must match the barrier derived from VT-NMR coalescence temperature (


). If they deviate by >1 kcal/mol, the model is invalid (likely due to solvation effects).
Protocol A: Variable Temperature (VT) NMR for Conformational Locking

Objective: Determine the coalescence temperature (


) and calculate the activation energy of ring inversion.
  • Sample Prep: Dissolve 5 mg of diazepane in 0.6 mL of deuterated solvent with low freezing point (e.g., CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ).
  • Ambient Scan: Acquire standard

    
    H NMR at 298 K. Note broadened methylene signals (C2/C3 protons).
    
  • Stepwise Cooling: Decrease temperature in 10 K decrements. Shim at each step.

  • Identification of

    
    :  Observe the temperature where broad singlets split into distinct doublets (decoalescence).
    
  • Limit Scan: Continue cooling to the "slow exchange limit" (typically 180–220 K) to integrate distinct conformer populations.

  • Calculation: Use the Eyring equation to derive

    
     at 
    
    
    
    .
Protocol B: Dynamic HPLC (D-HPLC) on Chiral Stationary Phases

Objective: Physically separate conformational enantiomers and quantify on-column interconversion.

  • Column Selection: Use a polysaccharide-based CSP (e.g., Chiralpak IA/IB) or Whelk-O1. Note: C18 is insufficient for chiral conformers.

  • Mobile Phase: Hexane/IPA (Normal Phase) or MeOH/Ethanol (Polar Organic). Avoid water to prevent freezing.

  • Thermal Control: Place column in a Peltier-cooled chamber capable of -60°C.

  • Dynamic Run: Inject sample at 25°C, 0°C, -20°C, and -50°C.

  • Observation:

    • 25°C: Single broad peak or plateau.

    • -50°C: Two sharp, baseline-separated peaks (representing the

      
       and 
      
      
      
      helicity of the diazepane ring).
  • Simulation (Validation): Export raw data to simulation software (e.g., DCXplorer) to fit the "plateau height" and extract rate constants (

    
    ).
    
Part 3: Visualization of the Cross-Validation Logic

The following diagram illustrates the decision matrix for characterizing flexible diazepanes. It highlights the "Orthogonal Check" where NMR and HPLC data must converge.

Diazepane_Validation Start Novel Diazepane Synthesis Screen Ambient QC Screen (25°C HPLC/NMR) Start->Screen Decision Broad Signals or Plateaus Observed? Screen->Decision FailPath Assume Low Purity or Degradation Decision->FailPath No (Risk of False Neg) CryoBranch Initiate Cryo-Validation Decision->CryoBranch Yes (Signal Averaging) VT_NMR Protocol A: VT-NMR (Determine Tc & ΔG‡) CryoBranch->VT_NMR D_HPLC Protocol B: Dynamic HPLC (Physical Separation) CryoBranch->D_HPLC Comparison Orthogonal Data Match? (ΔG‡ NMR ≈ ΔG‡ HPLC) VT_NMR->Comparison Input: Kinetic Barrier D_HPLC->Comparison Input: Rate Constant Success Validated Structure & Conformer Ratio Comparison->Success Yes (Convergent) Refine Re-evaluate Solvent/ Aggregation Effects Comparison->Refine No (Divergent) Refine->CryoBranch

Figure 1: Decision tree for distinguishing between sample impurity and conformational isomerism using orthogonal cryo-methods.

References
  • Conformational Analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Low temperature separation of the interconverting enantiomers of diazepam. Source: ResearchGate / Journal of Chromatography A URL:[Link]

  • Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of Benzodiazepines. Source: MDPI / Molecules URL:[Link]

  • A retrospective look at cross model validation and its applicability in vibrational spectroscopy. Source: Spectrochimica Acta Part A / ScienceDirect URL:[Link][2][3]

Sources

Validation

Comparative Guide: Protecting Group Strategies for 1,4-Diazepanes (Homopiperazines)

Executive Summary For medicinal chemists, 1,4-diazepane (homopiperazine) represents a privileged scaffold, yet its C2-symmetry presents a unique "desymmetrization challenge." Differentiating the two equivalent nitrogen a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists, 1,4-diazepane (homopiperazine) represents a privileged scaffold, yet its C2-symmetry presents a unique "desymmetrization challenge." Differentiating the two equivalent nitrogen atoms (N1 and N4) is the critical first step in synthesizing derivatives like Suvorexant or Fasudil analogs.

This guide compares the efficacy of Boc , Cbz , Fmoc , and Nosyl protecting groups.

  • The Winner for General Utility: Boc (tert-Butyloxycarbonyl) .[1] It offers the highest mono-protection yields (65–80%) when coupled with a pH-controlled purification strategy.

  • The Winner for Orthogonality: Cbz (Carboxybenzyl) .[1] Essential when the N1-position requires acidic functionalization (e.g., reductive amination) that would cleave a Boc group.

  • The Winner for Alkylation: Ns (Nosyl) . Enables Fukuyama-Mitsunobu alkylation, a powerful method for introducing substituents on the ring.

The Desymmetrization Challenge

Unlike piperazine, the 7-membered 1,4-diazepane ring is more conformationally flexible. In its unsubstituted form, N1 and N4 are chemically equivalent. The goal is to achieve Mono-Protection (N1-PG) without generating significant Bis-Protection (N1,N4-diPG) or leaving unreacted starting material.

Comparative Efficacy Matrix
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethyloxycarbonyl) Ns (Nosyl)
Mono-Selectivity High (Controlled by pH workup)Moderate (Prone to bis-protection)Low (Solubility issues drive bis-product)High (Specific utility)
Yield (Mono) 70–80% 50–60%40–50%60–75%
Deprotection Acid (TFA/HCl)H₂ / Pd-C or HBr/AcOHBase (Piperidine)Thiol / Base (PhSH/K₂CO₃)
Orthogonality Compatible with Base/ReductionCompatible with Acid/BaseCompatible with Acid/HydrogenolysisCompatible with Acid
Purification Excellent (Acid/Base extraction)Difficult (Often requires chromatography)Difficult (Polymerization risk)Moderate (Chromatography)

Expert Protocols: The Self-Validating Systems

Protocol A: High-Yield Mono-Boc Protection (The "pH-Switch" Method)

Why this works: This protocol utilizes the basicity difference between the mono-protected product (secondary amine, basic) and the bis-protected byproduct (carbamate, neutral).

Reagents: 1,4-Diazepane (1.0 equiv), Boc₂O (0.9 equiv), DCM or MeOH.

  • Dissolution: Dissolve 1,4-diazepane (e.g., 10 mmol) in DCM (50 mL). Note: Excess diazepane (2-3 equiv) can improve yield but complicates recovery. This protocol assumes 1:1.

  • Controlled Addition: Cool to 0°C. Dissolve Boc₂O (0.9 equiv) in DCM (10 mL) and add dropwise over 1 hour. Causality: Slow addition maintains a low local concentration of electrophile, favoring mono-reaction.

  • Reaction: Warm to RT and stir for 12 hours.

  • The "Self-Validating" Workup (Crucial Step):

    • Step 4a (Remove Bis-Boc): Wash the organic phase with 0.5M Citric Acid (pH ~3) .

      • Result: The Bis-Boc (neutral) stays in the DCM. The Mono-Boc (protonated cation) and unreacted Diazepane (dication) migrate to the aqueous layer.

      • Discard the organic layer (or save to recover Bis-Boc).

    • Step 4b (Isolate Mono-Boc): Basify the aqueous layer to pH 10–11 using 2M NaOH.

    • Step 4c (Extraction): Extract the aqueous layer with DCM (3x).

      • Result: Mono-Boc extracts efficiently.[2] Unreacted Diazepane is highly water-soluble and largely remains in the aqueous phase (or is easily removed by minimal evaporation).

  • Finish: Dry (Na₂SO₄) and concentrate.

    • Typical Yield: 75% as a colorless oil/solid.

    • Purity: >95% (No chromatography required).

Protocol B: Regioselective Synthesis of Substituted Diazepanes

The Trap: Direct protection of a substituted diazepane (e.g., 2-methyl-1,4-diazepane) often yields a mixture favoring the less hindered N4 position. To get the N1-protected isomer, you must build the ring with the group already in place.

Recommended Route: Fukuyama-Mitsunobu Cyclization

  • Start with a linear amino-alcohol precursor (e.g., derived from Amino Acids).

  • Protect the central nitrogen with Nosyl (Ns) .

  • Perform intramolecular Mitsunobu reaction to close the ring.

  • Remove Nosyl (PhSH, K₂CO₃) to reveal the free amine.

Visualization of Workflows

Figure 1: The "pH-Switch" Purification Logic

This diagram illustrates the separation logic described in Protocol A, ensuring the isolation of pure Mono-Boc product without column chromatography.

G Start Crude Reaction Mixture (DCM) [Mono-Boc + Bis-Boc + SM] AcidWash Add 0.5M Citric Acid (pH 3) Partition Layers Start->AcidWash OrgLayer1 Organic Layer (DCM) AcidWash->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Acidic) AcidWash->AqLayer1 Protonated Species BisBoc Contains: Bis-Boc (Neutral) (Discard or Recover) OrgLayer1->BisBoc MonoSalt Contains: Mono-Boc (Cation) Start. Mat. (Dication) AqLayer1->MonoSalt Basify Basify to pH 11 (NaOH) Extract with DCM MonoSalt->Basify OrgLayer2 Organic Layer (DCM) Basify->OrgLayer2 Mono-Boc becomes neutral AqLayer2 Aqueous Layer (Basic) Basify->AqLayer2 Diazepane stays polar FinalProduct PURE MONO-BOC (Yield: ~75%) OrgLayer2->FinalProduct Waste Unreacted Diazepane (Remains in Water) AqLayer2->Waste

Caption: Figure 1. Self-validating purification workflow for Mono-Boc 1,4-diazepane using pH-dependent solubility switches.

Figure 2: Protecting Group Decision Matrix

Select the correct PG based on your downstream chemistry requirements.

DecisionTree Start Select PG for 1,4-Diazepane Q1 Is the next step Acidic? (e.g. TFA) Start->Q1 Boc Use Boc (Best Yield) Q1->Boc No (Standard) Q2 Is the next step Hydrogenation? Q1->Q2 Yes (Avoid Boc) Q3 Do you need to Alkylate the N? Boc->Q3 If Alkylation needed Cbz Use Cbz (Acid Stable) Fmoc Use Fmoc (Base Labile) Nosyl Use Nosyl (Alkylation) Q2->Cbz No (Cbz is safe) Q2->Fmoc Yes (Cbz labile) Q3->Nosyl Yes (Mitsunobu)

Caption: Figure 2. Decision matrix for selecting orthogonal protecting groups based on reaction conditions.

Quantitative Data Summary

ParameterProtocol A (Boc) Protocol B (Cbz) Protocol C (Fmoc)
Reagent Boc₂O (0.9 eq)Cbz-Cl (0.9 eq)Fmoc-OSu (0.9 eq)
Solvent DCM or MeOHDCM / Na₂CO₃ (aq)Dioxane / H₂O
Temp / Time 0°C to RT / 12h0°C / 4h0°C to RT / 18h
Workup Acid/Base ExtractionAcid/Base ExtractionColumn Chromatography
Typical Yield 78% 62%45%
Physical State Oil / Low melt solidOilSolid (Solubility issues)
Bis-Byproduct <5% (Removed)~15% (Hard to remove)~20% (Precipitates)

Note on Stability:

  • Boc: Stable to NaOH, Hydrogenolysis, nucleophiles.[2] Labile to TFA, HCl.

  • Cbz: Stable to TFA, HCl. Labile to H₂/Pd, HBr/AcOH.

  • Fmoc: Stable to TFA. Labile to Piperidine, DBU.

References

  • Selective Mono-Boc Protection of Diamines

    • Title: General Method for Selective Mono-Boc Protection of Diamines.
    • Source:SciELO / J. Mex. Chem. Soc. (2012).
    • URL:[Link][3][4]

    • Relevance: Validates the "Salt-Protection" and acid/base extraction methodology for diamines like piperazine and homopiperazine.
  • Synthesis of 1,4-Diazepane Scaffolds

    • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling.
    • Source:Molecules (2025).[4][5][6]

    • URL:[Link]

    • Relevance: Provides modern protocols for cyclization strategies to access substituted diazepanes, avoiding the regioselectivity issues of direct protection.
  • Fukuyama-Mitsunobu Alkylation (Nosyl Strategy)

    • Title: Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine and 1,4-diazepane building blocks.
    • Source:PubMed / J Org Chem. (2009).
    • URL:[Link]

    • Relevance: Establishes the Nosyl group as the superior choice for alkyl
  • Comparative PG Stability

    • Title: A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
    • Source:BenchChem Technical Guides.
    • Relevance: Grounding for the orthogonality claims between Boc, Fmoc, and Cbz.[1]

Sources

Comparative

In Vitro Assay Development for Screening 1,4-Diazepane Libraries: A Comparative Technical Guide

Topic: In Vitro Assay Development for Screening 1,4-Diazepane Libraries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The 1,4-Diazepane C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Development for Screening 1,4-Diazepane Libraries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The 1,4-Diazepane Challenge

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for GPCR ligands (e.g., CB2 agonists, Orexin antagonists), histone deacetylase (HDAC) inhibitors, and kinase inhibitors. However, screening libraries of these nitrogen-rich heterocycles presents distinct challenges:

  • Physicochemical Properties: Many 1,4-diazepane derivatives exhibit moderate-to-high lipophilicity (

    
    ), leading to solubility issues and non-specific binding in plasticware.
    
  • False Positives: The secondary amines in the scaffold can be reactive or prone to aggregation, necessitating robust assay formats that distinguish true binding from artifacts.

This guide compares the performance of Homogeneous Time-Resolved Fluorescence (HTRF/TR-FRET) —the recommended "Product" solution—against traditional Radioligand Binding and Surface Plasmon Resonance (SPR) . We demonstrate why TR-FRET is the superior modality for high-throughput screening (HTS) of diazepane libraries, specifically within the context of GPCR target engagement.

Part 1: Comparative Analysis of Screening Modalities

The Product: Homogeneous TR-FRET (e.g., HTRF®, LANCE®)

TR-FRET combines the sensitivity of fluorescence with the low background of time-resolved measurement. For 1,4-diazepane libraries, which may contain autofluorescent impurities, the time-delayed signal reading (50–150 µs delay) effectively eliminates compound interference.

Alternative A: Radioligand Binding (Filtration)

The historical "gold standard" for affinity (


) determination. It utilizes Tritium (

) or Iodine (

) labeled ligands.[1] While accurate, it is heterogeneous, requiring wash steps that can dissociate low-affinity diazepane fragments (fast

).
Alternative B: Surface Plasmon Resonance (SPR)

A label-free biophysical technique measuring mass changes on a sensor chip. It provides kinetic data (


) but suffers from lower throughput and high sensitivity to DMSO solvent effects, which is critical when screening lipophilic diazepanes.
Performance Matrix: TR-FRET vs. Alternatives[2]
FeatureTR-FRET (Recommended) Radioligand Binding SPR (Label-Free)
Throughput Ultra-High (1536-well capable)Low/Medium (96-well filtration)Low (Serial injection)
Mechanism Homogeneous (Mix-and-Read)Heterogeneous (Wash required)Flow-based (Microfluidics)
Z-Factor (Robustness) > 0.7 (Excellent)0.4 – 0.6 (Variable)N/A (Binding curves)
Compound Interference Low (Time-gating removes autofluorescence)Low (Radioactivity is distinct)High (DMSO mismatch artifacts)
Sample Consumption Low (< 10 µL volume)High (> 100 µL volume)Medium (Flow dependent)
Kinetics Equilibrium (mostly) &

Equilibrium onlyReal-time (

)
Cost Per Well

(Reagents)

$ (Waste disposal/Safety)

(Chips/Instrument time)

Part 2: Scientific Integrity & Experimental Logic

Why TR-FRET for 1,4-Diazepanes?

Expertise Insight: 1,4-diazepanes often function as peptidomimetics. In GPCR screening (e.g., targeting the CB2 receptor), the binding pocket is often deep within the transmembrane bundle.

  • Causality: Radioligand filtration assays require washing unbound ligand. If your diazepane hit has a fast dissociation rate (

    
    ), the wash step will remove the bound compound before detection, leading to false negatives .
    
  • Solution: TR-FRET is a "mix-and-read" equilibrium assay. No washing occurs, allowing the detection of low-affinity or fast-off-rate fragments typical in early diazepane libraries.

Mechanism of Action (The Self-Validating System)

The assay relies on energy transfer between a Donor (e.g., Europium cryptate labeled antibody) and an Acceptor (e.g., d2 or XL665 labeled tracer ligand).

  • Signal Generation: FRET occurs only when the tracer is bound to the receptor.

  • Competition: The diazepane library compound competes with the tracer.

  • Readout: A decrease in the FRET signal (Ratio of 665nm/620nm) indicates binding. Validation: The ratiometric readout corrects for well-to-well dispensing errors and compound absorbance (color quenching), which is common in synthetic libraries.

Visualization: TR-FRET Principle

TR_FRET_Mechanism Donor Donor Fluorophore (Eu-Cryptate) Ab Anti-Tag Antibody Donor->Ab Conjugated Tracer Fluorescent Tracer (Acceptor-Ligand) Donor->Tracer FRET Signal (665 nm) Receptor GPCR Target (e.g., CB2-GST) Ab->Receptor Binds Tag Tracer->Receptor Binds Pocket Diazepane 1,4-Diazepane (Inhibitor) Diazepane->Receptor Competes

Caption: Schematic of competitive TR-FRET. The diazepane inhibitor displaces the tracer, reducing the FRET signal.

Part 3: Experimental Protocol (TR-FRET Workflow)

Objective: Screen a 1,4-diazepane library (10 µM) against the CB2 Receptor.

Materials
  • Receptor: Human CB2 receptor membrane preparation (or solubilized protein if using soluble targets).

  • Tracer: Fluorescently labeled agonist (e.g., CP55,940-Red).

  • Detection: Europium-labeled anti-GST antibody (if receptor is GST-tagged) or Tb-labeled anti-GPCR.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA (stabilizer), 1% DMSO (tolerance limit).

Step-by-Step Workflow
  • Library Preparation:

    • Dispense 100 nL of 1,4-diazepane compounds (10 mM in DMSO) into 384-well low-volume white plates using an acoustic dispenser (e.g., Echo).

    • Control Wells: DMSO only (Negative Control/Max Signal), Reference Inhibitor (Positive Control/Min Signal).

  • Reagent Addition (The "Mix"):

    • Step A: Add 5 µL of labeled Receptor + Antibody mix. Incubate 15 mins.

    • Step B: Add 5 µL of Fluorescent Tracer (at

      
       concentration).
      
    • Note: The final assay volume is 10 µL. Final compound concentration is 10 µM (1% DMSO).

  • Equilibration:

    • Incubate at Room Temperature (RT) for 60–90 minutes.

    • Critical: Cover plates to prevent evaporation.

  • Detection (The "Read"):

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 620 nm (Internal Reference).

    • Emission 2 (Acceptor): 665 nm (FRET Signal).

  • Data Analysis:

    • Calculate Ratio:

      
      
      
    • Calculate % Inhibition:

      
      
      
Visualization: Screening Logic

Screening_Workflow Library 1,4-Diazepane Library (10 mM DMSO) Primary Primary Screen (TR-FRET, Single Point 10 µM) Library->Primary Filter Hit Cutoff (>50% Inhibition) Primary->Filter Counter Counter Screen (Donor-only / Irrelevant Protein) Filter->Counter Hits Counter->Primary False Positives (Aggregators) DoseResp Dose Response (IC50) (10-point titration) Counter->DoseResp Clean Hits Valid Validated Hits (Orthogonal Assay: SPR/Radioligand) DoseResp->Valid Potent Binders

Caption: Screening cascade prioritizing the removal of false positives (aggregators/quenchers) early via counter-screening.

Troubleshooting & Optimization (Field Insights)

The "Solubility Cliff"

1,4-diazepanes with benzylic substituents can precipitate in aqueous buffers.

  • Symptom: High variation in replicates or "sticky" compounds.

  • Fix: Add 0.01% Pluronic F-127 or Tween-20 to the assay buffer. This reduces non-specific binding to the microplate walls without disrupting the specific interaction [1].

Fluorescence Interference

Some diazepane synthesis byproducts (e.g., unreacted starting materials) may fluoresce in the blue range.

  • Fix: The TR-FRET ratiometric calculation (665/620) inherently corrects for this. However, if the 620nm (Donor) signal drops significantly (>20%) compared to controls, the compound is likely "quenching" the donor. Flag these as artifacts [2].

Hook Effect

If using a sandwich antibody format for the receptor, excess antigen can reduce signal.

  • Fix: Perform a cross-titration of Receptor vs. Tracer during development to establish the optimal "Zone of Equivalence."

References

  • Zindell, R., et al. (2011).[2] "Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters." Bioorganic & Medicinal Chemistry Letters.

  • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics.

  • Ma, H., et al. (2008). "A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer." Assay and Drug Development Technologies.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate

Welcome to your essential guide for the safe handling, use, and disposal of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS 1932087-42-7). As a key chiral intermediate in the synthesis of advanced pharmaceutical co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate (CAS 1932087-42-7). As a key chiral intermediate in the synthesis of advanced pharmaceutical compounds like Suvorexant, its proper management in the laboratory is paramount to ensuring both personnel safety and experimental integrity[1]. This document moves beyond a simple checklist, providing the rationale behind each procedural step, grounded in established safety principles and data from structurally analogous compounds. Our goal is to empower you, our scientific colleagues, with the knowledge to work confidently and safely.

The Foundation of Safety: A Proactive Hazard Assessment

While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, its chemical architecture—featuring a 1,4-diazepane ring and a benzyl carboxylate moiety—provides a solid basis for a predictive hazard assessment[2][3]. By examining close structural analogs, we can anticipate the potential risks and establish appropriate safety protocols. The 1,4-diazepine framework is a well-established pharmacophore, and compounds in this class often exhibit biological activity that necessitates careful handling[3].

The primary hazards associated with analogous compounds are summarized below. We must assume Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate presents similar risks until proven otherwise.

Hazard ClassificationAssociated RisksRepresentative Analog CompoundSource(s)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate[4]
Skin Corrosion/Irritation (Category 1B/2) Causes skin irritation, potentially severe burns.tert-Butyl 1,4-diazepane-1-carboxylate, (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate[4][5]
Serious Eye Damage/Irritation (Category 1/2) Causes serious eye irritation, potentially severe damage.tert-Butyl 1,4-diazepane-1-carboxylate, (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate[4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate[4]

Based on this analysis, the compound must be handled as, at minimum, an irritant to the skin, eyes, and respiratory system, and as being harmful if ingested.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk at its source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective (Last Line of Defense) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Goggles) Administrative->PPE

Caption: The Hierarchy of Laboratory Safety Controls.

  • Engineering Controls : All manipulations of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate, including weighing, solution preparation, and reaction work-ups, must be performed inside a certified chemical fume hood to prevent inhalation of powders or mists[4][5].

  • Administrative Controls : Adherence to Standard Operating Procedures (SOPs), completion of chemical-specific safety training, and working in designated laboratory areas are non-negotiable prerequisites[6].

Personal Protective Equipment (PPE): A Detailed Protocol

When engineering and administrative controls are in place, the correct PPE provides the essential final barrier against exposure.

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Disposable, solid-front, back-closing gown; Lab coat; Closed-toe shoesDouble nitrile glovesChemical splash gogglesRequired : NIOSH-approved N95 respirator if weighing outside a containment hood.
Solution Preparation / Transfers Disposable, solid-front, back-closing gown; Lab coat; Closed-toe shoesDouble nitrile glovesChemical splash goggles and face shieldNot required inside a certified fume hood.
Reaction Work-up / Purification Disposable, solid-front, back-closing gown; Lab coat; Closed-toe shoesDouble nitrile glovesChemical splash goggles and face shieldNot required inside a certified fume hood.
Step-by-Step PPE Application (Donning)
  • Footwear and Lab Coat : Ensure you are wearing closed-toe shoes and a standard lab coat.

  • Inner Gloves : Don the first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat.

  • Gown : Wear a disposable, chemical-resistant gown that closes in the back. It should have long sleeves with tight-fitting cuffs[7].

  • Outer Gloves : Don a second pair of nitrile gloves. The cuffs of these gloves should extend over the cuffs of the gown[8]. This double-gloving technique is critical; it allows for the removal of the contaminated outer layer without exposing your skin[8].

  • Eye and Face Protection : Wear chemical splash goggles that form a seal around the eyes. For any task with a risk of splashing, a full-face shield must be worn over the goggles[6][7]. Standard safety glasses are inadequate.

  • Respiratory Protection (If Required) : If handling the solid compound outside of a fume hood (e.g., at a balance), a fit-tested, NIOSH-certified N95 respirator is mandatory to prevent inhalation of fine particles[6].

Operational Plan: A Standard Workflow

The following workflow illustrates the integration of safety protocols into a common laboratory procedure: preparing a stock solution.

Workflow cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Verify Fume Hood Certification & Airflow B Don Full PPE (as per protocol) A->B C Gather & Label All Glassware B->C D Weigh Compound into Vessel C->D E Add Solvent & Mix D->E F Seal & Store Solution E->F G Wipe Down Surfaces with 70% IPA F->G H Dispose of Waste in Labeled Containers G->H I Doff PPE Correctly (Outer Gloves First) H->I

Sources

© Copyright 2026 BenchChem. All Rights Reserved.